molecular formula C15H16ClNO2 B1599749 DL-3-(4-Biphenyl)alanine hydrochloride CAS No. 63024-23-7

DL-3-(4-Biphenyl)alanine hydrochloride

Cat. No.: B1599749
CAS No.: 63024-23-7
M. Wt: 277.74 g/mol
InChI Key: ZUZSOLFZHJQIAX-UHFFFAOYSA-N
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Description

DL-3-(4-Biphenyl)alanine hydrochloride is a useful research compound. Its molecular formula is C15H16ClNO2 and its molecular weight is 277.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSOLFZHJQIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457349
Record name 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63024-23-7
Record name 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: DL-3-(4-Biphenyl)alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Peptidomimetic Design & Synthetic Applications

Executive Summary

DL-3-(4-Biphenyl)alanine hydrochloride (also known as 4-phenyl-phenylalanine) is a non-canonical amino acid of significant interest in medicinal chemistry and structural biology. Characterized by a bulky, lipophilic biphenyl side chain, it serves as a critical pharmacophore in the design of protease inhibitors, GPCR ligands, and antimicrobial peptides. Its structural rigidity and extended pi-system allow it to probe deep hydrophobic pockets in enzymes such as Neutral Endopeptidase (NEP) and HIV protease, often replacing Phenylalanine or Tyrosine to enhance binding affinity and metabolic stability.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is the hydrochloride salt of the racemic mixture of 3-(4-biphenylyl)alanine. It functions as a "super-phenylalanine," offering greater steric bulk and hydrophobicity while retaining the alpha-amino acid backbone essential for peptide bond formation.

Chemical Structure & Pharmacophore Features:

ChemicalStructure Backbone α-Amino Acid Backbone (Zwitterionic Potential) Linker Methylene Bridge (Rotational Freedom) Backbone->Linker Cα-Cβ Bond RingA Phenyl Ring A (Pi-Stacking) Linker->RingA Cβ-C1 Bond RingB Phenyl Ring B (Distal Hydrophobic Contact) RingA->RingB C4-C1' Bond (Biphenyl Axis)

Figure 1: Pharmacophore decomposition of DL-3-(4-Biphenyl)alanine showing the extended hydrophobic reach provided by the biphenyl system.

Key Physicochemical Data[1]
PropertySpecification
IUPAC Name 2-Amino-3-(4-phenylphenyl)propanoic acid hydrochloride
CAS Number 63024-23-7 (DL-HCl salt); 199110-64-0 (Fmoc-L-isomer)
Molecular Formula C₁₅H₁₅NO₂[1] · HCl
Molecular Weight 277.75 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, dilute Acid/Base; Poorly soluble in Water
pKa Values ~2.2 (COOH), ~9.1 (NH₂)
Melting Point >270°C (decomposition)
Part 2: Synthetic Utility & Methodology

The synthesis of this compound typically follows the classical Erlenmeyer-Plöchl Azlactone Synthesis , which is robust for generating racemic amino acids. For asymmetric applications (L- or D- isomers), Suzuki-Miyaura cross-coupling on protected 4-iodo-phenylalanine is the industry standard.

Protocol A: Racemic Synthesis via Erlenmeyer Azlactone

This method is preferred for generating the DL-hydrochloride salt in bulk from inexpensive starting materials.

Reagents:

  • 4-Phenylbenzaldehyde

  • N-Acetylglycine (Hippuric acid derivative)

  • Acetic Anhydride (

    
    )
    
  • Sodium Acetate (anhydrous)

  • Hydroiodic acid (HI) / Red Phosphorus (for reduction) or H₂/Pd-C

Workflow Diagram:

SynthesisWorkflow Start Start: 4-Phenylbenzaldehyde + N-Acetylglycine Step1 Step 1: Condensation (Ac2O, NaOAc, Reflux) Start->Step1 Intermediate1 Intermediate: Azlactone (Oxazolone) Step1->Intermediate1 Step2 Step 2: Hydrolysis (1% NaOH or Acid) Intermediate1->Step2 Intermediate2 Intermediate: α-Acetamido-cinnamic acid Step2->Intermediate2 Step3 Step 3: Reduction (H2/Pd-C or HI/Red P) Intermediate2->Step3 Final Final Product: DL-3-(4-Biphenyl)alanine HCl Step3->Final

Figure 2: Step-wise synthesis of racemic biphenylalanine via the Erlenmeyer-Plöchl route.

Step-by-Step Protocol:

  • Condensation: Reflux 4-phenylbenzaldehyde (1 eq) with N-acetylglycine (1 eq) and anhydrous sodium acetate (0.8 eq) in acetic anhydride for 2-4 hours. The mixture will solidify upon cooling.

  • Isolation: Wash the resulting yellow crystals (azlactone) with cold water and recrystallize from ethanol.

  • Hydrolysis & Reduction: Suspend the azlactone in water/acetone. Hydrolyze the ring using dilute NaOH to form the acyl-aminoacrylic acid.

  • Hydrogenation: Perform catalytic hydrogenation (Pd/C, 50 psi H₂) in acetic acid/HCl to reduce the double bond and remove the acetyl group, or use HI/Red Phosphorus reflux for simultaneous reduction and deprotection.

  • Salt Formation: Evaporate solvent and treat the residue with concentrated HCl to precipitate the hydrochloride salt. Recrystallize from Ethanol/Ether.

Part 3: Structural Biology & Pharmacophore Applications[5]

The biphenyl moiety is a privileged scaffold in drug discovery. Its primary utility lies in its ability to occupy large, hydrophobic S1 or S1' pockets in proteases and receptors.

1. Neutral Endopeptidase (NEP) Inhibition

Inhibitors of NEP (e.g., Sacubitril) prevent the degradation of natriuretic peptides. The biphenyl side chain mimics the hydrophobic residues of natural substrates but with higher affinity due to the extended aromatic system.

  • Mechanism: The biphenyl group displaces water molecules from the enzyme's hydrophobic pocket, providing an entropy-driven binding advantage.

  • Relevance: The "biphenyl-methyl" motif is a direct analogue of the side chain found in DL-3-(4-Biphenyl)alanine.

2. GLP-1 Receptor Agonists

Research by Bristol-Myers Squibb and others has utilized biphenylalanine (Bip) to optimize Glucagon-Like Peptide-1 (GLP-1) analogs.

  • Modification: Replacing native Phenylalanine or Tyrosine residues with Bip.

  • Outcome: The bulky side chain protects the peptide backbone from enzymatic proteolysis (increasing half-life) and enhances receptor binding through additional pi-pi interactions with transmembrane residues.

3. HIV Protease Inhibitors

Early generation HIV protease inhibitors utilized bulky hydrophobic groups to fit the C2-symmetric active site. Biphenylalanine derivatives serve as excellent P1/P1' ligands, filling the hydrophobic tunnel more effectively than benzyl groups.

Part 4: Handling, Safety, & Storage

Safety Profile (GHS Classification):

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

Storage & Stability:

  • Hygroscopy: The hydrochloride salt can be hygroscopic. Store in a desiccator.

  • Temperature: Store at +2°C to +8°C (refrigerated) for long-term stability.

  • Shelf Life: >2 years if kept dry and away from light.

References
  • PubChem. Compound Summary: Fmoc-L-4,4'-biphenylalanine (CAS 199110-64-0). [Link]

  • Journal of Medicinal Chemistry. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. (2008).[2][3] [Link]

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[4] [Link]

Sources

DL-3-(4-Biphenyl)alanine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

DL-3-(4-Biphenyl)alanine hydrochloride is a non-canonical amino acid analogue of phenylalanine, characterized by the extension of the aromatic side chain with a second phenyl ring at the para position. This modification significantly enhances the hydrophobicity and steric volume of the residue, making it a critical tool in medicinal chemistry for probing hydrophobic pockets in receptor binding sites (e.g., GPCRs, NEP inhibitors) and stabilizing peptide secondary structures via


 stacking.

While the L-enantiomer is frequently employed in final drug candidates (e.g., NEP inhibitors like Sacubitril precursors), the DL-racemic mixture serves as a cost-effective scaffold for early-stage Structure-Activity Relationship (SAR) screening and as a starting material for enzymatic resolution.

Chemical Identity Table[1]
PropertyDetail
Chemical Name DL-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid hydrochloride
Common Abbreviations Bip, 4-Ph-Phe, DL-Biphenylalanine
Molecular Formula

Molecular Weight 277.75 g/mol (Salt); 241.29 g/mol (Free Base)
CAS Number (L-isomer) 155760-02-4 (Free base reference)
CAS Number (Fmoc-L) 199110-64-0 (Solid phase synthesis reference)
Solubility Soluble in DMSO, Methanol/Water (warm); Limited in pure water
pKa (Predicted)

-COOH: ~2.2

Physicochemical Profile & Structural Analysis[1][4][5]

Hydrophobicity & Steric Bulk

The biphenyl side chain introduces a rigid, linear extension compared to the benzyl group of phenylalanine.

  • Steric Volume: The biphenyl group requires a deep hydrophobic pocket. If a receptor site is shallow, replacing Phe with Bip will abolish binding (steric clash). Conversely, if the pocket is deep, Bip can increase potency by 10–100 fold via extensive van der Waals contacts.

  • 
    -Stacking Potential:  The extended conjugated system allows for stronger edge-to-face or face-to-face 
    
    
    
    -stacking interactions with aromatic residues (Trp, Phe, Tyr) in the target protein.
Solubility Challenges

The biphenyl moiety renders the molecule significantly more hydrophobic than natural amino acids.

  • Free Base: Poorly soluble in water at neutral pH.

  • Hydrochloride Salt: Improved solubility in aqueous acidic buffers, but may precipitate at physiological pH (7.4) if the concentration exceeds millimolar ranges.

  • Solvent Recommendation: For stock solutions, use DMSO or DMF . When diluting into aqueous assay buffers, ensure the final organic solvent concentration is <1% to avoid protein denaturation, while monitoring for microprecipitation.

Synthesis & Production: The Erlenmeyer-Plöchl Route

For the production of the racemic DL-3-(4-Biphenyl)alanine, the Erlenmeyer azlactone synthesis is the industry-standard robust protocol. This method avoids expensive chiral catalysts and utilizes readily available 4-phenylbenzaldehyde.

Synthesis Workflow (Graphviz)

SynthesisRoute Figure 1: Erlenmeyer-Plöchl Synthesis Route for DL-Biphenylalanine Start1 4-Phenylbenzaldehyde (CAS 3218-36-8) Azlactone Azlactone Intermediate (4-(4-biphenylylmethylene)-2-methyl-5-oxazolone) Start1->Azlactone Ac2O, NaOAc Reflux Start2 N-Acetylglycine Start2->Azlactone Enamide α-Acetamidocinnamic Acid Derivative Azlactone->Enamide Hydrolysis (H2O/Acetone) Product DL-3-(4-Biphenyl)alanine Hydrochloride Enamide->Product 1. HI/P (Red) or H2/Pd-C 2. HCl Hydrolysis

Detailed Protocol (Laboratory Scale)
  • Azlactone Formation:

    • Combine 4-phenylbenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride.

    • Reflux for 2–4 hours. The mixture will solidify upon cooling.

    • Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the yellow azlactone crystals.

  • Hydrolysis & Reduction:

    • Hydrolyze the azlactone ring using aqueous acetone/alkali to yield the

      
      -acetamidocinnamic acid derivative.
      
    • Reduction: Perform catalytic hydrogenation (

      
      , Pd/C) in acetic acid to reduce the double bond.
      
    • Note: High pressure (50 psi) may be required due to the steric bulk of the biphenyl group.

  • Deprotection:

    • Reflux the acetylated intermediate in 6M HCl for 12 hours to remove the acetyl group.

    • Evaporate to dryness and recrystallize from water/ethanol to isolate the This compound salt.

Applications in Drug Discovery[6][7]

Peptide Stapling & Peptidomimetics

Biphenylalanine is frequently used in GLP-1 analogues and antimicrobial peptides to increase serum half-life. The hydrophobic bulk promotes binding to serum albumin (reversible binding), which protects the peptide from rapid renal clearance and enzymatic degradation.

NEP Inhibition (Neprilysin)

In the development of heart failure drugs (e.g., Sacubitril/Valsartan class), the biphenylalanine scaffold fits into the hydrophobic S1' subsite of the Neprilysin enzyme. The specific interaction involves a "lock-and-key" fit that excludes water and enhances binding affinity significantly compared to a simple phenylalanine.

Structure-Activity Relationship (SAR) Probe

When optimizing a hit compound containing a phenylalanine residue:

  • Replace Phe with Bip: If potency increases, the pocket is deep and hydrophobic.

  • Replace Phe with 1-Naphthylalanine: If Bip loses activity but Naphthylalanine retains it, the pocket is wide but not deep (Bip is too long).

Experimental Protocols: Peptide Coupling

Coupling 4-biphenylalanine in Solid Phase Peptide Synthesis (SPPS) can be challenging due to steric hindrance. Standard protocols often result in incomplete coupling (deletion sequences).

Optimization Decision Tree (Graphviz)

CouplingLogic Figure 2: Optimization Logic for Biphenylalanine Coupling in SPPS Start Coupling Fmoc-Bip-OH Standard Standard: HBTU/DIEA (Single Coupling) Start->Standard Check Kaiser Test / LCMS Check Standard->Check Success Proceed to Deprotection Check->Success Blue (Negative) Fail Incomplete Coupling Check->Fail Blue (Positive) Retry1 Double Coupling: HATU / HOAt / Collidine Fail->Retry1 First Strategy Retry2 Microwave Assisted: 75°C, 5 min Fail->Retry2 If Steric Bulk High Retry1->Check Retry2->Check

Recommended Coupling Conditions
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU/HCTU. The pyridine nitrogen in HATU provides a "neighboring group effect" that accelerates the reaction rate for sterically hindered amino acids.

  • Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA to minimize racemization during the slower activation step.

  • Solvent: DMF is standard. If solubility is an issue, add 10-20% DMSO or NMP.

Handling, Stability & Safety

Storage[4][8]
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at -20°C .

  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh or frozen at -80°C (avoid repeated freeze-thaw cycles).

Safety Profile
  • Hazards: While not classified as a highly toxic substance, it should be treated as a potential irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

  • Inhalation: Avoid dust generation.[2][1][3] The biphenyl moiety is biologically active and structural analogues are investigated for biological effects; therefore, treat as a potential bioactive agent.

  • Disposal: Incineration is required due to the stable aromatic biphenyl system.

References

  • PubChem. (2025).[4] Biphenylalanine - Compound Summary. National Library of Medicine. [Link]

  • Beilstein J. Org. Chem. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Frontiers in Bioengineering. (2024). Efficient biosynthesis of D/L-alanine and derivatives. [Link]

Sources

An In-depth Technical Guide to DL-3-(4-Biphenyl)alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of DL-3-(4-Biphenyl)alanine hydrochloride, a non-proteinogenic amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, analytical characterization, and applications, offering field-proven insights and detailed protocols.

Chemical Identity and Nomenclature

DL-3-(4-Biphenyl)alanine, also known as DL-4-phenyl-phenylalanine, is a racemic mixture of the D- and L-enantiomers of an alanine derivative containing a biphenyl moiety. While a specific CAS number for the hydrochloride salt of the racemic mixture is not readily found in major chemical databases, the CAS number for the L-enantiomer is 155760-02-4 [1]. The Fmoc-protected L-form is registered under CAS number 199110-64-0 [2]. For the purpose of this guide, we will focus on the properties and synthesis of the racemic free base and the general procedure for its conversion to the hydrochloride salt.

The structure of DL-3-(4-Biphenyl)alanine combines the core of alanine with a bulky, hydrophobic biphenyl group, which imparts unique conformational properties and potential for π-π stacking interactions, making it a valuable building block in peptide and small molecule design.

Structural Representation

Caption: Chemical structure of 3-(4-Biphenyl)alanine.

Synthesis and Preparation

The synthesis of DL-3-(4-Biphenyl)alanine can be approached through several established methods for non-natural amino acid synthesis. A common strategy involves the modification of a suitable starting material to introduce the biphenyl moiety. The subsequent conversion to the hydrochloride salt is a standard procedure for amino acids.

Synthesis of DL-3-(4-Biphenyl)alanine

A plausible synthetic route starts from 4-bromobenzaldehyde, which can be converted to 4-biphenylcarboxaldehyde via a Suzuki coupling. The resulting aldehyde can then be used in a Strecker synthesis or an Erlenmeyer-Plöchl reaction to generate the racemic amino acid.

Conceptual Workflow for Synthesis:

Synthesis_Workflow Start 4-Bromobenzaldehyde Suzuki Suzuki Coupling (Phenylboronic acid, Pd catalyst) Start->Suzuki Aldehyde 4-Biphenylcarboxaldehyde Suzuki->Aldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Aldehyde->Strecker Erlenmeyer Erlenmeyer-Plöchl (N-acetylglycine, Ac2O, NaOAc) Aldehyde->Erlenmeyer Hydantoin Hydantoin Formation ((NH4)2CO3, KCN) Aldehyde->Hydantoin Intermediate1 Aminonitrile Strecker->Intermediate1 Intermediate2 Azlactone Erlenmeyer->Intermediate2 Intermediate3 Hydantoin derivative Hydantoin->Intermediate3 Hydrolysis1 Acid Hydrolysis Intermediate1->Hydrolysis1 Hydrolysis2 Hydrolysis Intermediate2->Hydrolysis2 Hydrolysis3 Hydrolysis Intermediate3->Hydrolysis3 Product DL-3-(4-Biphenyl)alanine Hydrolysis1->Product Hydrolysis2->Product Hydrolysis3->Product Analytical_Workflow Sample DL-3-(4-Biphenyl)alanine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (Reversed-Phase) HPLC->Purity Chiral Enantiomeric Separation (Chiral HPLC) HPLC->Chiral Purity_Result Purity >95% Purity->Purity_Result Enantiomeric_Ratio D/L Ratio Confirmation Chiral->Enantiomeric_Ratio

Sources

A Comprehensive Technical Guide to DL-3-(4-Biphenyl)alanine Hydrochloride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

DL-3-(4-Biphenyl)alanine hydrochloride is a non-canonical amino acid that serves as a critical building block in medicinal chemistry and drug discovery. Its distinctive structure, which incorporates a biphenyl moiety onto an alanine framework, confers unique steric and electronic properties, making it an invaluable tool for modulating peptide and small-molecule interactions with biological targets. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its applications in the design of novel therapeutics, offering detailed protocols and expert insights for researchers, chemists, and drug development professionals.

Introduction: The Role of Aryl-Substituted Amino Acids in Modern Drug Design

The strategic incorporation of unnatural amino acids is a cornerstone of modern therapeutic design, enabling the creation of molecules with enhanced potency, selectivity, and metabolic stability. Aryl-substituted alanines, such as DL-3-(4-Biphenyl)alanine, are particularly significant. The extended aromatic system of the biphenyl group can participate in enhanced hydrophobic and π-π stacking interactions within protein binding sites, often inaccessible to natural amino acids. This modification can lead to improved biological activity and pharmacokinetic profiles. This document serves as a comprehensive resource for the effective utilization of this versatile compound in a research and development context.

Molecular Structure and Physicochemical Properties

A fundamental grasp of the molecule's architecture and chemical behavior is essential for its successful application in experimental design.

Chemical Structure

The molecule consists of a central alanine scaffold with a 4-biphenyl group attached at the β-carbon. The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility by protonating the primary amine.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data

The key physicochemical properties are crucial for designing experiments, formulating solutions, and developing analytical methods.

Table 1: Physicochemical Properties of DL-3-(4-Biphenyl)alanine

PropertyValueSource
Molecular Formula (Base) C15H15NO2Inferred from protected form[1][2]
Molecular Weight (Base) 241.29 g/mol Inferred from protected form[1][2]
Molecular Formula (HCl Salt) C15H16ClNO2Calculated
Molecular Weight (HCl Salt) 277.75 g/mol Calculated
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, methanolGeneral knowledge of HCl salts
IUPAC Name (Base) (2RS)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acidAdapted from L-form[1][3]

Synthesis and Purification

The synthesis of racemic arylalanines is well-established in organic chemistry. A common and effective method involves the alkylation of a glycine equivalent, followed by hydrolysis.

Retrosynthetic Analysis

A practical retrosynthetic approach breaks down the target molecule into readily available starting materials.

Diagram 2: Retrosynthetic Pathway for DL-3-(4-Biphenyl)alanine

G Target DL-3-(4-Biphenyl)alanine Intermediate Glycine Enolate Equivalent (e.g., from Diethyl Acetamidomalonate) Target->Intermediate Hydrolysis & Decarboxylation Reagent 4-(Chloromethyl)biphenyl Intermediate->Reagent SN2 Alkylation

Caption: Retrosynthesis via malonic ester synthesis pathway.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol involves hazardous chemicals and must be performed by a qualified chemist in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide (NaOEt)

  • 4-(Chloromethyl)biphenyl

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Standard organic synthesis glassware

Procedure:

  • Deprotonation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl acetamidomalonate in anhydrous ethanol.

    • Cool the solution in an ice bath and add sodium ethoxide portion-wise to generate the enolate. Stir for 30 minutes. The causality here is that the ethoxide is a strong enough base to deprotonate the acidic α-carbon of the malonic ester, creating a potent nucleophile.

  • Alkylation:

    • Dissolve 4-(chloromethyl)biphenyl in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.

    • Allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. This is a classic Sₙ2 reaction where the enolate displaces the chloride.

  • Hydrolysis and Decarboxylation:

    • After cooling, remove the ethanol under reduced pressure.

    • Add concentrated hydrochloric acid to the residue. This step is multifunctional: it protonates any remaining base, hydrolyzes both the esters and the amide to the free carboxylic acids and amine, and provides the acidic medium for decarboxylation.

    • Heat the mixture to a strong reflux for 12-18 hours. This harsh condition drives the decarboxylation of the resulting malonic acid intermediate to yield the final amino acid.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a white solid.

    • Collect the solid by vacuum filtration.

    • Wash the crude product with cold diethyl ether to remove non-polar impurities.

    • For higher purity, the product can be recrystallized from a water/ethanol mixture.

Diagram 3: Experimental Synthesis Workflow

G cluster_setup Step 1: Enolate Formation cluster_reaction Step 2: Alkylation cluster_workup Step 3 & 4: Hydrolysis & Isolation a Dissolve Diethyl Acetamidomalonate in Anhydrous Ethanol b Add Sodium Ethoxide at 0 °C a->b c Add 4-(Chloromethyl)biphenyl b->c d Reflux for 4-6 hours c->d e Monitor by TLC d->e f Add Concentrated HCl e->f g Reflux for 12-18 hours f->g h Cool to Precipitate Product g->h i Filter and Wash with Ether h->i j Recrystallize for Purity i->j Final Final j->Final Pure Product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization for Quality Assurance

To ensure the structural integrity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the proton framework. Expected signals include multiplets in the aromatic region (~7.3-7.7 ppm) for the biphenyl protons, a multiplet for the α-proton, and diastereotopic signals for the β-protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Validates the carbon skeleton. Distinct signals are expected for the carboxyl carbon (~170-175 ppm), the aromatic carbons (~125-145 ppm), and the aliphatic α- and β-carbons.

  • Mass Spectrometry (MS): Determines the molecular weight. Using electrospray ionization (ESI-MS), the expected molecular ion for the free base ([M+H]⁺) would be observed at m/z 242.12.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity. A reversed-phase C18 column with a gradient of water and acetonitrile (containing 0.1% TFA) is a standard method. Purity is determined by integrating the area of the product peak relative to all other peaks.

Applications in Research and Drug Discovery

The biphenylalanine scaffold is a powerful tool for probing and modulating biological systems.

Peptide and Peptidomimetic Synthesis

Incorporation of DL-3-(4-Biphenyl)alanine into a peptide sequence can:

  • Enhance Binding Affinity: The large, hydrophobic surface area of the biphenyl group can form extensive van der Waals and π-stacking interactions with receptor pockets.

  • Increase Proteolytic Resistance: The non-natural side chain can sterically hinder the approach of proteases, thereby extending the biological half-life of the peptide.[4]

  • Induce or Stabilize Secondary Structures: The bulky side chain can act as a conformational constraint, influencing the peptide's folding into specific secondary structures like β-turns or helices.

Small-Molecule Library Development

As a chiral building block, it serves as a starting point for synthesizing libraries of novel small molecules. The biphenyl moiety can be further functionalized to explore structure-activity relationships (SAR) in drug discovery campaigns.

Probing Protein-Protein Interactions (PPIs)

The biphenyl group can mimic the side chains of key hydrophobic residues like phenylalanine or tryptophan at the interface of PPIs. Its use in designing inhibitors is a growing field of research.

Diagram 4: Logical Flow of Application in Drug Discovery

G cluster_methods Application Methodologies cluster_goals Primary Scientific Goals Compound DL-3-(4-Biphenyl)alanine HCl Peptide Peptide Synthesis Compound->Peptide SmallMol Small-Molecule Synthesis Compound->SmallMol Affinity Improve Target Affinity Peptide->Affinity Stability Enhance Metabolic Stability Peptide->Stability SAR Explore SAR SmallMol->SAR PPI Inhibit PPIs SmallMol->PPI

Caption: The role of the compound in different drug discovery strategies.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the compound's integrity and ensure user safety.

  • Safety: Always handle the compound in a well-ventilated fume hood.[5] Wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.[6] Avoid creating dust and prevent contact with skin and eyes. In case of exposure, wash the affected area thoroughly with water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] The compound is hygroscopic and may be light-sensitive. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the rational design of novel bioactive molecules. Its unique structure provides a platform for enhancing molecular recognition and improving pharmacokinetic properties. This guide has provided a comprehensive framework covering its synthesis, characterization, and application, empowering scientists to leverage its full potential in their research and drug development programs.

References

  • Abdel-Aal, M. A., & El-Sayed, W. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1084–1117. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-L-4,4'-biphenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Paul, A., Roske, E., Siegel, H., & Tonne, P. (1990). U.S. Patent No. 4,962,231. U.S.
  • Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet. Retrieved from [Link]

  • Fan, Y., et al. (2021). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 9, 707641. [Link]

Sources

Technical Guide: Synthesis and Purification of DL-3-(4-Biphenyl)alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-3-(4-Biphenyl)alanine hydrochloride (Bip-OH·HCl) is a non-canonical, hydrophobic amino acid structurally analogous to phenylalanine. It serves as a critical building block in the design of peptidomimetics, particularly for increasing the lipophilicity and receptor affinity of therapeutic peptides such as GLP-1 analogs and neutral endopeptidase (NEP) inhibitors.

This guide details the synthesis of the racemic (DL) form via the Erlenmeyer-Plöchl Azlactone method. This route is selected for its robustness, cost-effectiveness, and scalability compared to asymmetric Suzuki-Miyaura coupling, which is typically reserved for enantiopure synthesis.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize this compound, we employ a convergent strategy. The biphenyl core is introduced early via an aldehyde, which is condensed with a glycine equivalent.

The Logic of the Erlenmeyer-Plöchl Route
  • Thermodynamic Control: The formation of the azlactone (oxazolone) is driven by the thermodynamic stability of the conjugated system formed between the aldehyde and the glycine enolate.

  • Atom Economy: This route utilizes readily available 4-biphenylcarboxaldehyde and N-acetylglycine, minimizing waste compared to cross-coupling reactions that require expensive palladium catalysts and boronic acids.

  • Salt Formation: The final hydrolysis step using hydrochloric acid naturally yields the target hydrochloride salt, streamlining the workflow.

Reaction Pathway Diagram

G Aldehyde 4-Biphenyl- carboxaldehyde Azlactone Azlactone (Intermediate) Aldehyde->Azlactone Ac2O, NaOAc Condensation Glycine N-Acetylglycine Glycine->Azlactone Dehydro α-Acetamido- cinnamic acid Azlactone->Dehydro H2O/Acetone Ring Opening AcetylAA N-Acetyl-3-(4-biphenyl) alanine Dehydro->AcetylAA H2, Pd/C Reduction Product DL-3-(4-Biphenyl)alanine Hydrochloride AcetylAA->Product 6N HCl Hydrolysis

Figure 1: Step-wise transformation from precursors to the final hydrochloride salt.

Part 2: Detailed Experimental Protocol

Phase 1: Azlactone Formation

Objective: Condense 4-biphenylcarboxaldehyde with N-acetylglycine to form 4-(4-biphenylmethylene)-2-methyl-5-oxazolone.

Reagents:

  • 4-Biphenylcarboxaldehyde (1.0 eq)

  • N-Acetylglycine (1.0 eq)

  • Anhydrous Sodium Acetate (0.6 eq)

  • Acetic Anhydride (3.0 eq)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine the aldehyde, N-acetylglycine, and sodium acetate.

  • Solvation: Add acetic anhydride. The mixture may initially be a slurry.

  • Reaction: Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours.

    • Self-Validating Indicator: The reaction mixture will transition from a suspension to a clear solution, then rapidly deposit a yellow/orange crystalline precipitate (the azlactone). This solidification indicates successful condensation.

  • Quenching: Cool the mixture to room temperature. Add cold water (approx. 4x reaction volume) to decompose excess acetic anhydride. Break up the solid mass with a glass rod.

  • Isolation: Filter the yellow solid. Wash thoroughly with cold water and then cold methanol to remove unreacted aldehyde.

  • Yield Check: The crude azlactone melting point should be determined (Expected: 165–170°C).

Phase 2: Hydrolysis & Reduction (The "Safe" Route)

Note: While HI/Red Phosphorus is the classic "one-pot" reduction method, it is hazardous. This guide utilizes a catalytic hydrogenation approach for higher purity and safety.

Step A: Ring Opening

  • Suspend the azlactone in a mixture of acetone and water (3:1).

  • Reflux for 4 hours. The solid will dissolve as the ring opens to form the α-acetamidocinnamic acid derivative .

  • Evaporate the acetone. The product will precipitate. Filter and dry.

Step B: Catalytic Hydrogenation

  • Dissolve the α-acetamidocinnamic acid derivative in glacial acetic acid or methanol.

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Hydrogenate at 40–50 psi (3–4 bar) in a Parr shaker for 6 hours at room temperature.

    • Self-Validating Indicator: Monitor H₂ uptake. Cessation of pressure drop indicates reaction completion.

  • Filter through Celite to remove the catalyst. Evaporate the solvent to yield N-acetyl-3-(4-biphenyl)alanine .

Phase 3: Final Hydrolysis to Hydrochloride Salt

Objective: Remove the N-acetyl group and form the HCl salt.

Protocol:

  • Suspend the N-acetyl intermediate in 6N Hydrochloric Acid (10 mL per gram of starting material).

  • Reflux the mixture for 4–6 hours.

    • Observation: The mixture will eventually become clear as the free amino acid salt forms and dissolves.

  • Isolation: Evaporate the solution to dryness under reduced pressure. A white to off-white solid residue will remain.

  • Purification: Recrystallize the residue from a mixture of Ethanol and Diethyl Ether (or Ethanol/Conc. HCl).

    • Dissolve in minimum hot ethanol.

    • Add ether dropwise until turbidity appears.

    • Cool at 4°C overnight.

Part 3: Purification & Characterization Data

Process Workflow Diagram

Workflow Start Crude Reaction Mixture Filter1 Filtration (Azlactone) Start->Filter1 Wash Wash (H2O/MeOH) Filter1->Wash Solid Retained Hydrog Hydrogenation (Pd/C) Wash->Hydrog Precursor AcidHydro Acid Hydrolysis (6N HCl) Hydrog->AcidHydro N-Acetyl Int. Evap Evaporation to Dryness AcidHydro->Evap Recryst Recrystallization (EtOH/Ether) Evap->Recryst Final Pure DL-Bip-OH·HCl Recryst->Final

Figure 2: Operational workflow for isolation and purification.

Analytical Specifications

To validate the integrity of the synthesized compound, compare against the following standard data:

ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates incomplete hydrolysis or oxidation.
Melting Point 270–275°C (Decomposes)High MP is characteristic of amino acid salts.
Solubility Soluble in Water, EthanolInsoluble in Ether, Chloroform.
1H NMR (D₂O) δ 7.3–7.7 (m, 9H, Biphenyl)δ 4.3 (t, 1H, α-CH)δ 3.2 (d, 2H, β-CH2)Distinct biphenyl multiplet is the key identifier.
Mass Spec (ESI) [M+H]+ = 242.1Calculated for Free Base (C15H15NO2).

Part 4: Troubleshooting & Self-Validation

Issue: Low Yield in Azlactone Step

  • Cause: Old acetic anhydride (hydrolyzed to acetic acid).

  • Fix: Distill acetic anhydride before use. Ensure sodium acetate is fused (anhydrous).

Issue: Incomplete Hydrogenation

  • Indicator: NMR shows vinylic proton signal around δ 7.0–7.2 (obscured by aromatic region but integration will be too high).

  • Fix: Refresh Pd/C catalyst. Sulfur from the starting aldehyde synthesis (if thiols were used) can poison the catalyst.

Issue: Product is Sticky/Hygroscopic

  • Cause: Excess HCl trapped in the lattice.

  • Fix: Dry the salt in a vacuum desiccator over KOH pellets or P₂O₅ for 24 hours.

References

  • Erlenmeyer, E. (1893). Über die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275, 1.

  • Gong, H., et al. (2004). Synthesis of Fmoc-Protected Arylphenylalanines via Cross-Coupling Reactions. Synlett, 2004(2), 263-267.

  • Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700.

  • Sigma-Aldrich. (n.d.). 3-(4-Biphenyl)alanine Product Specification.

Technical Guide: Solubility Profiling & Handling of DL-3-(4-Biphenyl)alanine Hydrochloride

[1][2]

Executive Summary

DL-3-(4-Biphenyl)alanine hydrochloride (often abbreviated as Bip or Bph ) is a non-canonical amino acid characterized by a massive hydrophobic biphenyl side chain.[1][2] While the hydrochloride salt form confers improved solubility over the zwitterionic free base, the molecule exhibits a complex "push-pull" physicochemical behavior.[1] The ionic head group seeks aqueous solvation, while the aromatic tail drives aggregation and precipitation in polar protic solvents.

This guide provides a structural analysis of its solubility landscape, defining optimal solvent systems for peptide synthesis (SPPS) and biological assays.[1][2] It includes a self-validating protocol for determining saturation limits, ensuring reproducibility in drug development workflows.[1][2]

Part 1: Physicochemical Profile & Solubility Mechanism[2]

To master the handling of DL-3-(4-Biphenyl)alanine HCl, one must understand the competition between its lattice energy and solvation energy.[1][2]

The Structural "Push-Pull"

The molecule consists of two distinct domains with opposing solvent affinities:[1][2]

  • The Hydrophilic Head: The

    
    -ammonium (
    
    
    ) and carboxylic acid (
    
    
    ) groups.[1][2] In the hydrochloride salt form, the amine is protonated, disrupting the strong crystal lattice typical of zwitterionic amino acids.
  • The Hydrophobic Tail: The biphenyl group is rigid, planar, and highly lipophilic. It induces strong

    
     stacking interactions, which resists dissolution in water and promotes aggregation.[1][2]
    
The "Salting-In" vs. "Salting-Out" Effect

Unlike standard amino acids (e.g., Alanine), Biphenylalanine does not dissolve freely in neutral water.[1][2]

  • Acidic pH Requirement: In water, the HCl salt initially dissolves. However, if the pH approaches the isoelectric point (pI ~5.5-6.0), the molecule deprotonates to the zwitterion.[1] Due to the biphenyl group, the zwitterion is water-insoluble and will precipitate immediately.[1]

  • Operational Rule: Aqueous solutions must be maintained at pH < 2 or pH > 10 to maintain solubility.

SolubilityMechanismcluster_solidSolid State (Crystal Lattice)cluster_solventsSolvent InteractionNodeSolidBip-HCl Crystal(Ionic + Pi-Pi Stacking)NodeWaterWater (pH 7)Precipitation RiskNodeSolid->NodeWaterHydrophobicEffect DominatesNodeAcidDilute Acid (0.1M HCl)Stable SolvationNodeSolid->NodeAcidProtonationPrevents AggregationNodeOrganicDMSO / DMFHigh SolubilityNodeSolid->NodeOrganicVan der WaalsSolvationNodePrecipPrecipitateNodeWater->NodePrecipZwitterion Formation

Figure 1: Solvation mechanism showing the critical dependence on pH and solvent polarity.[1][2]

Part 2: Solubility Landscape (Data & Recommendations)

The following data categorizes solvent compatibility based on empirical observations of hydrophobic amino acid salts.

Solvent Compatibility Table[1][2]
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Dipolar Aprotic DMSO (Dimethyl sulfoxide)High (>100 mg/mL)Preferred solvent. Ideal for stock solutions.[1][2] Freezing point is 19°C; keep warm to avoid crystal crashing.[1][2]
DMF (Dimethylformamide)High (>80 mg/mL)Standard for SPPS (Solid Phase Peptide Synthesis).[1][2]
NMP (N-Methyl-2-pyrrolidone)High Excellent alternative to DMF for peptide coupling.[1][2]
Polar Protic Methanol Moderate Good for transfers/dilutions.[1][2] Evaporates easily.
Ethanol Low-Moderate Significantly lower solubility than methanol.[1][2]
Water pH Dependent Unstable at neutral pH. Soluble in 0.1M HCl or 10% Acetic Acid.[1][2]
Non-Polar Diethyl Ether Insoluble Used as an anti-solvent to precipitate the product during purification.[2]
Hexane / Heptane Insoluble Used for washing contaminants.[1][2]
Critical Handling Nuances
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of atmospheric moisture can lead to a sticky gum that is difficult to weigh.[1][2] Store in a desiccator at -20°C.

  • Stock Solutions: Always prepare stock solutions in 100% DMSO or DMF .[1][2] Dilute into aqueous buffers only at the moment of use, ensuring the final concentration is below the aggregation threshold (typically < 1 mM for aqueous buffers).

Part 3: Experimental Protocol (Self-Validating System)

Since batch-to-batch variations (particle size, polymorphs) affect dissolution rates, researchers should not rely on literature values alone.[1][2] Use this protocol to determine the Saturation Solubility (


)12
The "Shake-Flask" Saturation Protocol

This method uses UV-Vis spectroscopy for quantification, leveraging the strong UV absorbance of the biphenyl chromophore (

12

Reagents:

  • DL-3-(4-Biphenyl)alanine HCl (Test Sample)

  • Solvent of choice (e.g., PBS pH 7.4, 0.1M HCl, DMSO)[2]

  • Syringe filters (0.22

    
    m PTFE for organics, PES for aqueous)[1][2]
    

Workflow:

ProtocolStep11. Excess AdditionAdd solid to solvent untilundissolved particles remainStep22. EquilibrationShake at 25°C for 24 hours(Thermomixer)Step1->Step2Step33. Phase SeparationCentrifuge (10k rpm, 5 min)& Filter Supernatant (0.22 µm)Step2->Step3Step44. DilutionDilute filtrate 1:100in Methanol (to fit linear range)Step3->Step4Step55. QuantificationMeasure UV AbsorbanceCompare to Standard CurveStep4->Step5

Figure 2: Step-by-step workflow for determining saturation solubility.

Validation Steps (Quality Control)
  • Check for Gelation: If the solution turns viscous or gel-like (common with biphenyl derivatives in water), the result is invalid.[1] You are measuring a hydrogel, not true solubility.

  • pH Drift: Measure the pH of the aqueous supernatant after 24 hours. The HCl salt will lower the pH.[1] If the pH is not controlled, the solubility value is meaningless. Recommendation: Use strong buffers (100 mM phosphate) if testing neutral solubility.[1][2]

Part 4: Applications in Drug Development[2][3]

Solid Phase Peptide Synthesis (SPPS)

In SPPS, Biphenylalanine is used to increase the lipophilicity of peptide drugs, improving membrane permeability.

  • Coupling Solvent: Use DMF or NMP .[1][2] Do not use DCM (Dichloromethane) alone, as solubility may be insufficient for effective coupling (0.1 M concentration is standard).[1][2]

  • Aggregation: The biphenyl group promotes

    
    -sheet formation (aggregation) on the resin.[1][2]
    
    • Solution: Add chaotropic salts (e.g., 0.1 M LiCl) or use Pseudoproline dipeptides at the preceding position to disrupt aggregation.[1][2]

Structural Biology

The biphenyl group acts as a rigid structural probe.[1]

  • Fluorescence: The biphenyl moiety has intrinsic fluorescence.[1] When dissolving for spectroscopic studies, ensure the solvent (e.g., DMSO) is spectroscopic grade to avoid background noise.

References

  • PubChem. (2024).[1][2] Compound Summary: Biphenylalanine Derivatives.[1][2][3] National Library of Medicine.[1][2] [Link]

  • Jouyban, A. (2019).[1][2] Handbook of Solubility Data for Pharmaceuticals.[1][2] CRC Press.[1][2] (General principles of amino acid salt solubility).

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Reference for biphenyl derivative solubility estimation).

Technical Guide: Physical and Chemical Characteristics of L-4,4'-Biphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-4,4'-Biphenylalanine (Bip) is a non-proteinogenic, aromatic amino acid often categorized as a "super-phenylalanine." Structurally, it consists of an alanine core with a biphenyl side chain attached at the


-carbon.

In drug development, Bip is a strategic tool used to:

  • Amplify Hydrophobicity: Significantly increase the lipophilicity of a peptide sequence to improve membrane permeability.

  • Enhance Metabolic Stability: Provide steric shielding against proteolytic enzymes (e.g., chymotrypsin).

  • Optimize Receptor Binding: Exploit deep hydrophobic pockets and extended

    
     stacking interactions unavailable to canonical Phenylalanine (Phe) or Tryptophan (Trp).
    

Part 1: Molecular Architecture & Physicochemical Profile

Structural Comparison

Bip differs from Phenylalanine by the addition of a phenyl ring at the para position of the side chain. This extension creates a linear, rigid aromatic system that significantly alters the electronic and steric profile of the residue.

PropertyL-Phenylalanine (Phe)L-4,4'-Biphenylalanine (Bip)Impact on Peptide
Formula


Increased molecular weight (+76 Da).
MW ( g/mol ) 165.19241.29Significant mass shift in MS analysis.
Side Chain Length ~5.0 Å (from

-carbon)
~9.2 Å (from

-carbon)
Deep pocket penetration.
Hydrophobicity (LogP) ~1.38~3.2 - 3.5 (Predicted)Drastic increase in lipophilicity.
Rotatable Bonds 2 (

)
3 (

)
The biphenyl bond adds a specific torsional degree of freedom.
Electronic & Steric Characteristics
  • The "Swept Volume" Effect: Unlike Naphthylalanine (Nal), which has fused rings, Bip possesses a single bond between the two phenyl rings. This allows for a torsional rotation (

    
     twist angle is energetically favorable to minimize steric clash between ortho-hydrogens). This creates a larger effective "swept volume," allowing Bip to sample conformational space that rigid fused rings cannot.
    
  • 
    -System Extension:  The extended conjugated system creates a stronger quadrupole moment, enhancing cation-
    
    
    
    interactions (e.g., with Lysine or Arginine residues in receptors) and edge-to-face
    
    
    stacking.

Part 2: Synthetic Accessibility & Integration (SPPS)

Core Directive: Integrating Bip into Solid Phase Peptide Synthesis (SPPS) requires deviation from standard automated protocols due to its high hydrophobicity and steric bulk.

Solubility Challenges

Fmoc-Bip-OH is poorly soluble in pure Dichloromethane (DCM) and can precipitate in standard concentrations (0.2 M) in Dimethylformamide (DMF).

  • Protocol Adjustment: Dissolve Fmoc-Bip-OH in N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO (4:1) .

  • Heating: Gentle heating to 40°C may be required to fully solubilize the amino acid prior to activation.

Coupling Protocol (The "Aggressive" Method)

Due to steric hindrance at the


-carbon, coupling efficiency drops significantly. A self-validating double-coupling cycle is mandatory.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/DIC due to faster kinetics for sterically hindered amines.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: DCM (3x), DMF (3x), NMP (2x).

  • Activation: Mix Fmoc-Bip-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in NMP. Pre-activate for 30 seconds only.

  • Coupling 1: Add to resin. Agitate for 60 minutes (vs. standard 20 min).

  • Wash: NMP (3x).

  • Coupling 2: Repeat step 2 & 3 with fresh reagents.

  • Validation: Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary). If positive (blue), perform a third coupling at 50°C.

SPPS Visualization

The following diagram illustrates the modified cycle required for Bip integration.

SPPS_Bip_Protocol cluster_0 Preparation cluster_1 Coupling Cycle Solubility Solubilize Fmoc-Bip-OH Solvent: NMP or DMF/DMSO Temp: 40°C Activation Activation (HATU/DIPEA) Pre-activation: <1 min Solubility->Activation Coupling1 Coupling 1 Time: 60 min Temp: RT Activation->Coupling1 Wash Wash (NMP 3x) Coupling1->Wash Coupling2 Coupling 2 Time: 60 min Temp: RT Wash->Coupling2 QC QC: Kaiser Test Coupling2->QC NextAA Proceed to Next AA QC->NextAA Negative (Colorless) Fail 3rd Coupling @ 50°C QC->Fail Positive (Blue) Fail->Wash

Caption: Modified SPPS workflow for Biphenylalanine, emphasizing solubility management and double-coupling validation.

Part 3: Structural Biology & Pharmacodynamics

Protease Resistance Mechanism

Bip confers stability against chymotrypsin-like proteases. Chymotrypsin cleaves on the C-terminal side of aromatic residues (Phe, Trp, Tyr).

  • The Mechanism: The active site of chymotrypsin has a hydrophobic pocket (S1) designed to fit a single phenyl ring. The distal phenyl ring of Bip creates a steric clash with the floor of the S1 pocket, preventing the peptide backbone from aligning with the catalytic triad (Ser-His-Asp).

  • Result: Peptides containing Bip often exhibit half-lives (

    
    ) extended by orders of magnitude compared to their Phe-containing counterparts.
    
Receptor Interaction Logic

In GPCR ligand design (e.g., GLP-1 analogues), Bip is used to reach "distal" hydrophobic sub-pockets.

  • Anchor Point: The Bip side chain acts as a high-affinity anchor. The first phenyl ring satisfies the primary hydrophobic requirement, while the second ring reaches deeper, displacing water molecules (entropy gain) and engaging in specific

    
    -stacking.
    

Bip_Interaction cluster_receptor Receptor Binding Pocket Bip_Residue Biphenylalanine (Bip) Side Chain S1_Pocket Primary Hydrophobic Pocket (S1) Bip_Residue->S1_Pocket Ring 1 Occupancy S2_Pocket Distal Sub-Pocket (Deep Hydrophobic) Bip_Residue->S2_Pocket Ring 2 Penetration (Water Displacement) Aromatic_Res Receptor Aromatic Residue (Phe/Trp) Bip_Residue->Aromatic_Res Edge-to-Face Pi-Stacking

Caption: Schematic of Bip binding mechanism. Ring 2 provides unique access to distal sub-pockets and entropy-driven binding.

Part 4: Analytical Characterization

HPLC/UPLC Behavior

Bip is extremely hydrophobic. In reverse-phase chromatography (RPC):

  • Retention Time: Expect a significant shift to higher organic modifier percentages compared to Phe.

  • Column Choice: If retention is too strong on C18, switch to a C4 or C8 column to prevent irreversible absorption or peak broadening.

  • Gradient: Use a shallower gradient at high Acetonitrile (ACN) concentrations (e.g., 40-90% B over 20 mins).

Mass Spectrometry (MS)
  • Identification: Look for the characteristic mass difference.

    • Phe residue mass: 147.07 Da

    • Bip residue mass: 223.10 Da (

      
       = +76.03 Da).
      
  • Fragmentation: In MS/MS, the immonium ion of Bip appears at m/z 194 , distinct from Phe (m/z 120).

References

  • ChemicalBook. (2025). L-4,4'-Biphenylalanine Chemical Properties and Uses. Retrieved from

  • Chem-Impex International. (2025). Fmoc-p-phenyl-L-phenylalanine Product Data. Retrieved from

  • MedChemExpress. (2025). L-Biphenylalanine Structure and Stability. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and interest in medicinal chemistry of

    
    -phenylalanine derivatives. PMC. Retrieved from 
    
  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory. Retrieved from

Biphenyl-Containing Unnatural Amino Acids: A Technical Guide to Synthesis, Incorporation, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Unnatural amino acids (UAAs) represent a transformative tool in medicinal chemistry and drug discovery, providing access to novel chemical space beyond the canonical 20 amino acids.[][2][3] This guide focuses on a particularly potent class of UAAs: those containing a biphenyl group. The biphenyl moiety is a privileged scaffold, conferring unique structural and functional properties such as steric bulk, potential for aromatic interactions, and conformational rigidity. When incorporated into peptides, these UAAs can dramatically enhance biological activity, improve proteolytic stability, and enable the targeting of challenging disease pathways, most notably protein-protein interactions (PPIs). This document provides an in-depth exploration of the synthesis of biphenyl-containing UAAs, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a detailed analysis of their biological activities with a focus on PPI modulation.

The Biphenyl Moiety: A Privileged Scaffold for Bioactive Peptides

The strategic incorporation of UAAs into peptide-based drug candidates is a powerful method to enhance their therapeutic properties.[2][4] The biphenyl group, in particular, offers several distinct advantages:

  • Steric Influence and Conformational Rigidity: The bulky, rigid structure of the biphenyl group can enforce specific conformations upon a peptide backbone. This pre-organization can lead to higher binding affinities for biological targets by reducing the entropic penalty of binding.

  • Enhanced Hydrophobic and Aromatic Interactions: The two phenyl rings provide an extended hydrophobic surface capable of engaging in potent π-π stacking and hydrophobic interactions within protein binding pockets, often mimicking key natural residues like phenylalanine or tryptophan but with greater efficacy.

  • Increased Proteolytic Resistance: The steric hindrance provided by the biphenyl side chain can shield adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of peptide therapeutics.[5][6]

Synthesis of Biphenyl-Containing Unnatural Amino Acids

The creation of biphenyl-containing UAAs, such as (S)-2-amino-3-(biphenyl-4-yl)propanoic acid (Biphenylalanine, Bip), relies on robust and versatile synthetic chemistry. Transition metal-catalyzed cross-coupling reactions are a cornerstone of this process.[]

The Suzuki-Miyaura Cross-Coupling: A Cornerstone Technique

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming the carbon-carbon bond between the two phenyl rings.[7][8][9] This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of Bip, this translates to coupling a protected, halogenated phenylalanine derivative with phenylboronic acid.

Detailed Protocol: Synthesis of Fmoc-L-Biphenylalanine (Fmoc-Bip-OH)

This protocol outlines the synthesis of the Fmoc-protected Bip amino acid, ready for use in SPPS, starting from commercially available N-Fmoc-4-iodo-L-phenylalanine.

Materials:

  • N-Fmoc-4-iodo-L-phenylalanine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Fmoc-4-iodo-L-phenylalanine (1.0 eq) in a 3:1 mixture of Toluene/EtOH.

  • Add Reagents: Add phenylboronic acid (1.5 eq) and an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

  • Degas: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq) to the flask. The solution will typically turn dark.

  • Heating: Heat the reaction mixture to 80-90°C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with EtOAc and water.

  • Extraction: Separate the organic layer. Wash with 1 M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes with 1% acetic acid) to yield pure Fmoc-L-Biphenylalanine.

Causality Behind Choices: The use of a palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.[] Triphenylphosphine acts as a ligand to stabilize the palladium catalyst. The basic aqueous solution of sodium carbonate is crucial for activating the boronic acid for transmetalation. Degassing is a critical step to prevent oxidation and deactivation of the Pd(0) active catalyst.

Workflow Diagram: Synthesis of Fmoc-Bip-OH

G cluster_start Starting Materials cluster_reagents Catalyst & Base cluster_process Process A N-Fmoc-4-iodo-L-phenylalanine E Suzuki Coupling (Toluene/EtOH, 80°C) A->E B Phenylboronic acid B->E C Pd(OAc)₂ / PPh₃ C->E D Na₂CO₃ (aq) D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H Final Product: Fmoc-L-Biphenylalanine G->H

Caption: Workflow for Suzuki coupling synthesis of Fmoc-Bip-OH.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[4][10] Incorporating bulky UAAs like Bip requires optimization of standard protocols.[4]

Detailed Protocol: Manual SPPS Incorporation of Fmoc-Bip-OH

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

Materials:

  • Rink Amide resin pre-loaded with the first amino acid.

  • Fmoc-protected amino acids (including Fmoc-Bip-OH).

  • Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • 20% Piperidine in DMF (v/v).

  • Coupling Reagent Solution: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Procedure (Single Coupling Cycle for Bip):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Bip-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

    • Self-Validation: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

  • Final Cleavage: Once the full peptide is synthesized, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours. Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.

Causality Behind Choices: The sterically hindered nature of the biphenyl side chain can slow down the coupling reaction.[4] Therefore, a potent coupling reagent like HATU is used in combination with an extended coupling time (1-2 hours) to ensure the reaction goes to completion. The use of excess equivalents of amino acid and reagents drives the equilibrium towards the coupled product. The Kaiser test is a critical in-process control to validate the completeness of each coupling step before proceeding.

Workflow Diagram: SPPS Cycle for UAA Incorporation

G A Start: Resin-Bound Peptide (with N-terminal Fmoc) B 1. Deprotection (20% Piperidine/DMF) A->B C Wash (DMF) B->C D 2. Coupling (Fmoc-Bip-OH, HATU, DIPEA) C->D G Kaiser Test (Validation) D->G Check completeness E Wash (DMF/DCM) F End: Peptide + 1 Residue (with N-terminal Fmoc) E->F F->B Next Cycle G->D Incomplete (Recouple) G->E Complete

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Biological Activities and Core Applications

The true value of biphenyl-containing UAAs lies in their ability to confer potent and novel biological activities.

Targeting Protein-Protein Interactions (PPIs)

PPIs are fundamental to most biological processes, and their dysregulation is a hallmark of many diseases, including cancer. However, the large, flat, and often featureless interfaces of PPIs make them notoriously difficult to target with traditional small molecules. Peptides containing biphenyl UAAs are exceptionally well-suited for this challenge.

Case Study: Biphenylalanine in the Design of p53-MDM2 Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical anticancer target.[11][12] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing tumor cells to proliferate unchecked.[12] The p53-MDM2 interaction is mediated by a short alpha-helical domain of p53 that inserts into a hydrophobic cleft on MDM2.[13] Three key hydrophobic residues of p53—Phe19, Trp23, and Leu26—are essential for this binding.[13][14][15]

Researchers have successfully designed peptide-based inhibitors by replacing these key residues with UAAs to enhance binding affinity. Replacing Trp23 with L-biphenylalanine (Bip) has proven to be a particularly effective strategy. The biphenyl side chain is able to occupy the deep hydrophobic pocket on MDM2 normally occupied by tryptophan, forming more extensive and favorable hydrophobic contacts, thereby increasing the peptide's binding affinity and inhibitory potency.[2]

Table 1: Comparative Inhibitory Activity of p53-derived Peptides

Peptide SequenceModification at Position 23IC50 (nM) vs. MDM2Fold Improvement
Native p53 (19-26)Trp (Tryptophan)8501x
Analog 1Bip (Biphenylalanine) 75 ~11x
Analog 2Tyr(Me) (O-Methyl-Tyrosine)420~2x

Note: Data is illustrative and compiled from principles described in the literature.[2]

Mechanism Diagram: Biphenylalanine Disrupting the p53-MDM2 Interface

G cluster_mdm2 MDM2 Protein cluster_peptides Inhibitor Peptides MDM2_Pocket Hydrophobic Cleft (Trp23 binding site) Native_p53 Native p53 Peptide -Phe-Trp-Leu- Trp_Sidechain Trp Sidechain Native_p53->Trp_Sidechain presents Bip_Peptide Bip-Containing Peptide -Phe-Bip-Leu- Bip_Sidechain Bip Sidechain (Extended Hydrophobicity) Bip_Peptide->Bip_Sidechain presents Trp_Sidechain->MDM2_Pocket Fits into pocket Bip_Sidechain->MDM2_Pocket Fills pocket more effectively (Higher Affinity)

Caption: Biphenylalanine enhances binding to the MDM2 hydrophobic pocket.

Enhancing Proteolytic Stability

A major hurdle for peptide drugs is their rapid degradation by proteases in the body.[5][6] The incorporation of bulky UAAs like biphenylalanine can act as a "hydrophobic shield," sterically hindering the approach of protease enzymes to the peptide backbone. This modification can dramatically increase the peptide's half-life in serum.[16]

Detailed Protocol: In Vitro Protease Stability Assay

Materials:

  • Peptide stocks (Native sequence and Bip-containing analog) at 1 mg/mL in assay buffer.

  • Protease solution (e.g., Chymotrypsin at 10 µg/mL in assay buffer).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Quenching Solution (e.g., 10% TFA in Acetonitrile).

  • HPLC system with a C18 column.

Procedure:

  • Incubation: In separate microcentrifuge tubes, mix 50 µL of the native peptide solution and 50 µL of the Bip-containing peptide solution with 50 µL of the chymotrypsin solution.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately add the 10 µL aliquot to a tube containing 90 µL of quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time and fit the data to a one-phase decay model to determine the half-life (t₁/₂) of each peptide.

Self-Validation: The T=0 time point, where the sample is quenched immediately after adding the enzyme, serves as the 100% control. A control reaction containing only the peptide in buffer (no enzyme) should also be run to ensure the peptide is stable under the assay conditions alone.

Conclusion and Future Outlook

Unnatural amino acids featuring a biphenyl group are powerful tools for transforming standard peptides into potent, stable, and highly specific therapeutic candidates. Their ability to enhance binding affinity, particularly in challenging PPI targets, and to confer significant proteolytic resistance addresses two of the most significant liabilities of peptide-based drugs. The synthetic and incorporation methodologies are well-established, allowing for the rational design and construction of novel bioactive agents. Future research will likely focus on developing even more complex polyaryl UAA structures and exploring their integration into more diverse biological scaffolds to tackle an expanding range of disease targets.[9]

References

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available from: [Link]

  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available from: [Link]

  • National Institutes of Health. (2020). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. Available from: [Link]

  • RSC Publishing. (2016). Synthesis and protein incorporation of azido-modified unnatural amino acids. Available from: [Link]

  • National Institutes of Health. (2022). Reprogramming natural proteins using unnatural amino acids. PMC. Available from: [Link]

  • Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Available from: [Link]

  • National Institutes of Health. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. Available from: [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available from: [Link]

  • National Institutes of Health. (2012). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PMC. Available from: [Link]

  • National Institutes of Health. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Available from: [Link]

  • National Institutes of Health. P53 Mdm2 Inhibitors. PMC. Available from: [Link]

  • ACS Publications. (2000). Synthesis of Unnatural Amino Acids via Suzuki Cross-Coupling of Enantiopure Vinyloxazolidine Derivatives. Organic Letters. Available from: [Link]

  • MDPI. (2023). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Available from: [Link]

  • Frontiers. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Available from: [Link]

  • PubMed. (2000). Synthesis of unnatural amino acids via Suzuki cross-coupling of enantiopure vinyloxazolidine derivatives. Available from: [Link]

  • PubMed. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Available from: [Link]

  • ACS Publications. (2025). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews. Available from: [Link]

  • RSC Publishing. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Available from: [Link]

  • Frontiers. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Available from: [Link]

  • National Institutes of Health. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions. PMC. Available from: [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • YouTube. (2020). MDM2-p53 antagonist (BI 907828): mechanism of action. Available from: [Link]

  • National Institutes of Health. A left handed solution to peptide inhibition of the p53-MDM2 interaction. PMC. Available from: [Link]

  • Reddit. (2022). What is solid-phase synthesis of peptides?. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1982). Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Available from: [Link]

Sources

potential research applications of DL-3-(4-Biphenyl)alanine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Applications of DL-3-(4-Biphenyl)alanine HCl in Peptidomimetic Drug Design

Executive Summary This technical guide explores the strategic integration of DL-3-(4-Biphenyl)alanine hydrochloride (Bip), a non-canonical amino acid, into therapeutic peptide scaffolds. Distinguished by its bulky, hydrophobic biphenyl side chain, Bip serves as a critical tool for medicinal chemists aiming to modulate lipophilicity, enhance proteolytic stability, and probe hydrophobic pockets within target receptors (e.g., GPCRs, proteases). While the pure L-enantiomer is standard for final drug candidates, the racemic DL-hydrochloride salt offers a cost-effective, versatile starting material for combinatorial libraries, structure-activity relationship (SAR) scanning, and crystallographic studies.

Chemical Architecture & Physicochemical Properties

The Biphenylalanine moiety is structurally analogous to Phenylalanine (Phe) but features a phenyl group substituted at the para-position of the aromatic ring. This extension fundamentally alters the physicochemical profile of the parent peptide.

PropertyDescriptionImpact on Drug Design
Steric Bulk Significantly larger than Phe or Trp.Occludes access to the peptide backbone, preventing proteolytic degradation.
Lipophilicity High LogP contribution.Enhances membrane permeability and blood-brain barrier (BBB) penetration.
Electronic Nature Extended

-system.
Facilitates strong

-

stacking interactions with receptor hydrophobic pockets (e.g., GPCR transmembrane domains).
Salt Form Hydrochloride (HCl).[1]Provides water solubility for initial handling, unlike the free zwitterion which can be sparingly soluble.
The "Biphenyl Effect" in Molecular Recognition

The biphenyl group acts as a "hydrophobic anchor." In dynamic receptor environments, the rotational freedom between the two phenyl rings allows the side chain to adopt a twisted conformation, maximizing Van der Waals contacts within deep hydrophobic clefts—a mechanism often cited in the high affinity of Bip-containing GLP-1 agonists and HCV protease inhibitors.

Strategic Integration in Peptide Therapeutics

Enhancing Proteolytic Stability

The incorporation of Bip creates a "steric shield" around adjacent amide bonds. Proteases such as chymotrypsin and neprilysin, which typically cleave after aromatic residues, are often impeded by the supramolecular bulk of the biphenyl group.

  • Application: Replacing Phe or Trp with Bip in metabolic instability "hotspots" of peptide hormones.

Modulating Receptor Selectivity (GPCRs)

Bip is extensively used to probe the "address" regions of G-Protein Coupled Receptors (GPCRs).

  • Case Study (Urotensin-II): Substitution of Phenylalanine with Bip in Urotensin-II analogues has been shown to maintain high potency while significantly increasing plasma stability.

  • Case Study (GLP-1): In Glucagon-Like Peptide-1 analogues, Bip incorporation at the N-terminus enhances binding affinity to the GLP-1 receptor by engaging the extracellular domain's hydrophobic loops.

Antimicrobial Peptides (AMPs)

The high hydrophobicity of Bip is exploited to disrupt bacterial membranes.

  • Mechanism: When incorporated into amphipathic helices, Bip residues anchor the peptide into the lipid bilayer, lowering the critical concentration required for pore formation (MIC reduction).

Experimental Framework: Protocols

Caution: The starting material is This compound . Direct use in automated Solid Phase Peptide Synthesis (SPPS) is not possible without modification because:

  • It lacks N-terminal protection (Fmoc/Boc).

  • It is a racemic salt (DL), requiring decision-making on resolution or library usage.

Protocol A: Fmoc-Protection of DL-Bip-HCl for SPPS

Objective: Convert the raw HCl salt into Fmoc-DL-Bip-OH suitable for automated synthesizers.

Reagents:

  • DL-3-(4-Biphenyl)alanine HCl (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Dioxane/Water (1:1 v/v)

  • 1N HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: Dissolve DL-Bip-HCl in water/dioxane (1:1). Add

    
     slowly to neutralize the HCl salt and basify the solution to pH ~9.0. Note: The solution may remain slightly turbid due to the hydrophobic nature of the biphenyl group.
    
  • Reaction: Add Fmoc-OSu (dissolved in minimal dioxane) dropwise to the reaction mixture at 0°C.

  • Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC (Chloroform/Methanol 9:1) or HPLC.[1][2]

  • Work-up: Evaporate dioxane under reduced pressure. Dilute the remaining aqueous phase with water and extract twice with diethyl ether (to remove unreacted Fmoc-OSu).

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1N HCl. The Fmoc-DL-Bip-OH will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum desiccator over

    
    .
    
  • Validation: Verify via ESI-MS (Expected Mass: MW of Bip + 222.2 Da).

Protocol B: SPPS Coupling of Hydrophobic Bip Residues

Challenge: Bip residues are prone to


-stacking aggregation on-resin, leading to deletion sequences.

Optimized Coupling Cycle:

  • Resin: Use low-loading resins (0.2–0.4 mmol/g) such as ChemMatrix or Tentagel to reduce inter-chain aggregation.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt to maximize activation kinetics.

  • Solvent System: Use DMF/NMP (1:1) or add 1% Triton X-100 to disrupt hydrophobic clusters.

  • Double Coupling: Perform two coupling cycles (2 x 45 min) for the Bip residue and the subsequent amino acid.

Visualization & Logic

Figure 1: The Hydrophobic Anchor Mechanism

This diagram illustrates how the Biphenylalanine residue locks into a hydrophobic receptor pocket, contrasting with the weaker interaction of standard Phenylalanine.

BipMechanism Phe Phenylalanine (Phe) Standard Aromaticity Interaction_Phe Weak Pi-Stacking (Transient Binding) Phe->Interaction_Phe Bip Biphenylalanine (Bip) Extended Hydrophobic Surface Interaction_Bip Strong Pi-Pi Stacking & Steric Locking Bip->Interaction_Bip Receptor Target Receptor (Deep Hydrophobic Pocket) Interaction_Phe->Receptor Result_Phe Standard Potency High Proteolysis Risk Interaction_Phe->Result_Phe Interaction_Bip->Receptor Result_Bip Enhanced Potency Proteolytic Shielding Interaction_Bip->Result_Bip

Caption: Comparative mechanism of Phenylalanine vs. Biphenylalanine interactions within a receptor binding site.

Figure 2: Workflow for DL-Bip-HCl Utilization

This flowchart guides the researcher from the raw hydrochloride salt to final application, including the decision branch for racemic vs. chiral usage.

Caption: Decision matrix and processing workflow for incorporating DL-3-(4-Biphenyl)alanine HCl into research.

References

  • Automated Solid-Phase Peptide Synthesis. Beilstein Journal of Organic Chemistry. (2014). Methodologies for coupling difficult hydrophobic residues. 7[6][8]

  • Applications of 2-Phenyl-L-phenylalanine in Drug Discovery. BenchChem Application Notes. (2025).[3][4] Detailed protocols for biphenylalanine derivatives. 9[6][8]

  • Chemical Probes to Investigate Central Nervous System Disorders. NIH / PMC. (2024).[8][10] Use of biphenylalanine in serine racemase inhibitors. 11[6][8]

  • Biphenylalanine Structure and Properties. PubChem. (2025).[3][4] Chemical data and identifiers for Biphenylalanine. 12[6][8]

Sources

spectroscopic data for DL-3-(4-Biphenyl)alanine hydrochloride (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of DL-3-(4-Biphenyl)alanine Hydrochloride

Introduction

This compound is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. As a derivative of phenylalanine, its incorporation into peptides and other molecular scaffolds can introduce unique structural and functional properties, such as enhanced proteolytic stability, altered receptor binding affinity, and the ability to serve as a fluorescent probe.[1][2] Accurate and comprehensive structural verification is a non-negotiable cornerstone of the drug development process. This guide, written from the perspective of a Senior Application Scientist, provides a detailed technical framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will not only present the expected data but also delve into the causality behind the experimental choices, ensuring a robust and self-validating analytical approach.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key features that will dictate its spectral signature:

  • Aromatic System: A biphenyl moiety with nine distinct aromatic protons and ten aromatic carbons (six of which are unique by symmetry). This system will dominate the downfield region of the ¹H NMR spectrum and the aromatic region of the ¹³C NMR spectrum.

  • Aliphatic Alanine Backbone: A chiral alpha-carbon (α-CH), a beta-methylene group (β-CH₂), and a carboxylic acid group. The protons of the β-CH₂ are diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals.

  • Ammonium and Carboxyl Groups: As a hydrochloride salt, the amino group is protonated (-NH₃⁺) and the carboxylic acid (-COOH) is present. These acidic protons are readily exchangeable in protic solvents.

The molecular formula for the free base is C₁₅H₁₅NO₂ with a monoisotopic mass of approximately 241.11 Da.[3] The hydrochloride salt (C₁₅H₁₆ClNO₂) has a molecular weight of approximately 277.74 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. A combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

Expertise & Rationale: NMR Experimental Design

The choices made during experimental setup are critical for acquiring high-quality, interpretable data.

  • Solvent Selection: The hydrochloride salt form of an amino acid necessitates a polar solvent. Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are the primary candidates.

    • D₂O: Offers excellent solubility for hydrochloride salts. A key consequence is that the acidic protons of the ammonium (-NH₃⁺) and carboxyl (-COOH) groups will exchange with the deuterium of the solvent, causing their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum but results in the loss of information about these functional groups.

    • DMSO-d₆: An excellent polar, aprotic solvent that will also dissolve the sample. It does not exchange with the acidic protons, allowing for the observation of the -NH₃⁺ and -COOH signals, which typically appear as broad singlets.[4] For comprehensive characterization, DMSO-d₆ is often the superior choice.[5]

  • Reference Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for spectra recorded in organic solvents like DMSO-d₆. For D₂O, a water-soluble standard such as DSS or TSP is used.

Protocol: ¹H and ¹³C NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]

    • Spectral Width: Set to a range of -2 to 14 ppm to ensure all signals, including the broad acid proton, are captured.[6]

    • Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is adequate.[6]

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments) is standard for observing all carbon signals.[6]

    • Spectral Width: A width of 0 to 220 ppm is appropriate for most organic molecules.[6]

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.[6]

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS (0 ppm).

Predicted ¹H NMR Spectrum

The following table summarizes the expected ¹H NMR spectral data in DMSO-d₆. Chemical shifts are predicted based on known values for biphenyl and alanine derivatives.[7][8]

Assignment Predicted δ (ppm) Multiplicity Integration Notes
β-CH₂~3.1 - 3.4dd, dd2HDiastereotopic protons, each appearing as a doublet of doublets due to geminal and vicinal coupling.
α-CH~4.2 - 4.4t1HAppears as a triplet due to coupling with the two β-CH₂ protons.
Aromatic (H2', H6')~7.35 - 7.45t2HProtons on the terminal phenyl ring.
Aromatic (H3', H5')~7.45 - 7.55t2HProtons on the terminal phenyl ring.
Aromatic (H2, H6)~7.60 - 7.70d2HProtons on the substituted phenyl ring, ortho to the alanine group.
Aromatic (H3, H5)~7.70 - 7.80d2HProtons on the substituted phenyl ring, ortho to the other phenyl ring.
Aromatic (H4')~7.65 - 7.75t1HPara proton on the terminal phenyl ring.
-NH₃⁺~8.0 - 9.0br s3HBroad singlet due to quadrupolar relaxation and exchange. Position is concentration-dependent.
-COOH~10.0 - 13.0br s1HVery broad singlet, characteristic of a carboxylic acid proton.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

Assignment Predicted δ (ppm) Notes
β-CH₂~36 - 38Aliphatic methylene carbon.
α-CH~53 - 56Aliphatic methine carbon attached to the nitrogen.
Aromatic C2', C6'~126 - 128
Aromatic C4'~127 - 129
Aromatic C3', C5'~129 - 131
Aromatic C3, C5~129 - 131
Aromatic C2, C6~130 - 132
Aromatic C4~135 - 137Substituted aromatic carbon.
Aromatic C1~139 - 141Quaternary carbon of the biphenyl linkage.
Aromatic C1'~140 - 142Quaternary carbon of the biphenyl linkage.
-COOH~170 - 173Carbonyl carbon of the carboxylic acid.
NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

MS is an essential technique for confirming the molecular weight and elemental composition of a compound.

Expertise & Rationale: MS Experimental Design
  • Ionization Technique: For a polar, pre-charged, and non-volatile molecule like an amino acid hydrochloride, Electrospray Ionization (ESI) is the ideal method.[9] ESI gently transfers ions from solution into the gas phase, minimizing fragmentation and preserving the molecular ion.

  • Mode of Operation: Positive ion mode is selected to detect the molecule as a protonated species [M+H]⁺. In the ESI source, the hydrochloride salt dissociates, and the free amino acid (M) is protonated.[10][11] Therefore, we expect to observe the ion corresponding to the free base plus a proton, not the intact salt.

Protocol: MS Data Acquisition

This protocol describes a general method for obtaining a high-resolution mass spectrum.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amino group is fully protonated.

  • Instrument Setup: The analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Gas Temperatures & Flow: Optimize nebulizer gas pressure and drying gas flow and temperature to ensure efficient desolvation.

  • Mass Analyzer Parameters:

    • Mass Range: Scan a range of m/z 100-500 to comfortably include the ion of interest.

    • Resolution: Set to a high-resolution mode (>10,000) to enable accurate mass measurement and formula determination.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-quality spectrum.

Expected Mass Spectrum

The primary goal is to observe the protonated molecular ion and verify its exact mass.

Ion Formula Calculated Monoisotopic m/z Notes
[M+H]⁺C₁₅H₁₆NO₂⁺242.1176The most abundant ion, corresponding to the protonated free amino acid.
[M+Na]⁺C₁₅H₁₅NNaO₂⁺264.0995A sodium adduct, often observed at lower intensity depending on sample and solvent purity.

Accurate mass measurement allows for the confirmation of the elemental composition, providing a high degree of confidence in the compound's identity.

MS Experimental Workflow

Sources

A Comprehensive Technical Guide to DL-3-(4-Biphenyl)alanine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of DL-3-(4-Biphenyl)alanine hydrochloride, a non-natural amino acid of significant interest in pharmaceutical research and development. Given the specialized nature of this compound, this document will cover its chemical identity, procurement strategies with a focus on custom synthesis, quality control methodologies, and its applications in the design of novel therapeutics.

Introduction to this compound: A Unique Building Block

DL-3-(4-Biphenyl)alanine is a non-proteinogenic amino acid characterized by the presence of a biphenyl moiety attached to the alanine side chain. This structural feature imparts unique properties, such as increased hydrophobicity and the potential for π-π stacking interactions, making it a valuable building block in medicinal chemistry.[1][2][3] The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in various experimental settings.

The incorporation of unnatural amino acids like DL-3-(4-Biphenyl)alanine into peptides and other molecular scaffolds can lead to compounds with improved pharmacological properties, including enhanced metabolic stability, increased potency, and better tissue distribution.[1][2] These attributes are highly sought after in the development of new drug candidates.

Sourcing and Procurement: Navigating the Supplier Landscape

Direct, off-the-shelf commercial availability of this compound is limited. While suppliers like Thermo Fisher Scientific and MedChemExpress offer the individual L- and D-enantiomers, often with protecting groups such as Fmoc or Boc, the racemic hydrochloride salt typically requires a more specialized procurement approach.

Identifying Potential Suppliers and the Custom Synthesis Route

Researchers seeking this compound will likely need to engage with companies that specialize in the custom synthesis of amino acids and their derivatives. Several companies have established expertise in this area and can provide high-quality, well-characterized compounds tailored to specific research needs.

Table 1: Potential Avenues for Procurement of this compound

Supplier Type Potential Companies Service Offered Key Considerations
Custom Synthesis Specialists Biosynth, BOC Sciences, Grace's Fine Chemical Manufacturing Services (FCMS)Synthesis of non-natural amino acids and derivatives.[4][5][]Lead time, cost, batch size, and available analytical data.
General Chemical Suppliers Inquire with major suppliers who may offer custom synthesis services.May outsource or have a specialized division for custom requests.Clarity on the manufacturing and quality control processes.

The workflow for procuring a custom-synthesized compound typically involves several key stages, from initial inquiry to final product delivery.

Custom Synthesis Workflow cluster_researcher Researcher cluster_supplier Custom Synthesis Supplier Initial Inquiry Initial Inquiry Feasibility Assessment Feasibility Assessment Initial Inquiry->Feasibility Assessment Submit structure & requirements Define Specifications Define Specifications Receive Quotation Receive Quotation Place Order Place Order Receive Quotation->Place Order Approve cost & timeline Synthesis & Purification Synthesis & Purification Place Order->Synthesis & Purification Receive Compound Receive Compound Provide Quotation Provide Quotation Feasibility Assessment->Provide Quotation Confirm synthetic route Provide Quotation->Receive Quotation Quality Control Quality Control Synthesis & Purification->Quality Control Characterize compound Ship Product Ship Product Quality Control->Ship Product Generate CoA Ship Product->Receive Compound

Caption: Workflow for procuring custom-synthesized this compound.

Synthesis and Characterization: Ensuring Quality and Identity

While specific synthesis routes for this compound are proprietary to the manufacturer, general synthetic strategies for related biphenylalanine derivatives have been described in the scientific literature. A common approach involves the coupling of a biphenyl-containing starting material with an alanine precursor.

A plausible synthetic approach could involve the following key steps:

  • Synthesis of a Biphenyl Aldehyde or Halide: Starting from biphenyl, a formyl or halomethyl group is introduced to create a reactive intermediate.

  • Coupling with an Alanine Synthon: This intermediate is then reacted with a suitable alanine equivalent, such as an acetamidomalonate ester.

  • Hydrolysis and Decarboxylation: The resulting adduct is hydrolyzed and decarboxylated to yield the racemic amino acid.

  • Salt Formation: The free base of DL-3-(4-Biphenyl)alanine is then treated with hydrochloric acid to form the desired hydrochloride salt.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized compound. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier, detailing the results of the following tests:

Table 2: Key Analytical Methods for Characterization

Analytical Technique Purpose Expected Results
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Peaks corresponding to the biphenyl and alanine moieties with appropriate chemical shifts and integrations.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak consistent with the chemical formula of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A major peak indicating high purity (typically >95%).
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for amine, carboxylic acid, and aromatic groups.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, N, and Cl that are in close agreement with the theoretical values.

Applications in Research and Drug Development

The unique structural features of DL-3-(4-Biphenyl)alanine make it a valuable tool for designing peptides and small molecules with novel biological activities.

Peptide and Peptidomimetic Design

Incorporating DL-3-(4-Biphenyl)alanine into peptide sequences can significantly impact their conformation and receptor-binding properties. The bulky, hydrophobic biphenyl side chain can be used to:

  • Introduce conformational constraints: This can lead to more stable and selective peptide analogs.

  • Enhance binding affinity: The biphenyl group can engage in favorable hydrophobic and aromatic interactions with target receptors.

  • Improve metabolic stability: The non-natural amino acid can confer resistance to enzymatic degradation.

The process of incorporating this amino acid into a peptide therapeutic involves a series of strategic design and synthesis steps.

Peptide Therapeutic Design Identify Lead Peptide Identify Lead Peptide Structural Analysis & Modeling Structural Analysis & Modeling Identify Lead Peptide->Structural Analysis & Modeling Understand SAR Select Residue for Substitution Select Residue for Substitution Structural Analysis & Modeling->Select Residue for Substitution Identify key interactions Synthesize Analog with DL-3-(4-Biphenyl)alanine Synthesize Analog with DL-3-(4-Biphenyl)alanine Select Residue for Substitution->Synthesize Analog with DL-3-(4-Biphenyl)alanine Incorporate unnatural amino acid In Vitro Biological Evaluation In Vitro Biological Evaluation Synthesize Analog with DL-3-(4-Biphenyl)alanine->In Vitro Biological Evaluation Assess potency & selectivity In Vivo Efficacy & PK/PD Studies In Vivo Efficacy & PK/PD Studies In Vitro Biological Evaluation->In Vivo Efficacy & PK/PD Studies Evaluate in animal models

Caption: Design and development workflow for a peptide therapeutic incorporating DL-3-(4-Biphenyl)alanine.

Small Molecule Drug Discovery

DL-3-(4-Biphenyl)alanine can also serve as a chiral building block for the synthesis of non-peptidic small molecules. Its defined stereochemistry and unique side chain can be leveraged to create novel scaffolds for a variety of therapeutic targets.

Conclusion

This compound is a specialized yet valuable tool for researchers and drug development professionals. While its procurement often necessitates custom synthesis, its unique structural properties offer significant advantages in the design of novel peptides and small molecules with improved therapeutic potential. A thorough understanding of its sourcing, characterization, and applications is essential for its effective utilization in advancing pharmaceutical research.

References

  • Weber, A. L. (1985). The triose model: glyceraldehyde and formaldehyde form alanine and serine in a darkening solution. Journal of Molecular Evolution, 21(4), 351-355.
  • Hashimoto, S., & Katsumata, R. (1998). D-Alanine production by a strain of Arthrobacter oxydans. Journal of bioscience and bioengineering, 86(3), 321-323.
  • Smith, J. D., et al. (2006). High-yield production of D-alanine from L-aspartate by a novel coupled enzyme system. Applied and environmental microbiology, 72(1), 225-230.
  • Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry, 65(1), 173-211.
  • MTC Industries. (n.d.). Amino Acid Supplier. Retrieved from [Link]

  • van Hest, J. C., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 419-427.
  • Usha, S., et al. (2017). Synthesis, characterization, antioxidant activity and anticancer activity of l-phenyl alanine-bis-mandelate. International Journal of Pharmacy and Biological Sciences, 8(2), 196-202.
  • W.R. Grace & Co. (2023). Amino Acid Chemistry. Retrieved from [Link]

  • Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41640-41647.
  • Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1146-1165.
  • Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • chemeurope.com. (n.d.). 13 Amino Acids Companies From around the world. Retrieved from [Link]

  • Ju, J., et al. (2018). Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4.

Sources

safety and handling of DL-3-(4-Biphenyl)alanine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of DL-3-(4-Biphenyl)alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

This document provides a comprehensive guide to the safe handling of this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following guidelines have been expertly synthesized from data on structurally similar molecules, including biphenyl and various alanine derivatives. This approach ensures a robust and cautious framework for laboratory practice. Researchers are reminded that this guide supplements, but does not replace, a thorough risk assessment for their specific experimental context.

Section 1: Compound Identification and Properties

This compound is a non-natural amino acid derivative. Its structure, incorporating a biphenyl moiety, suggests its potential use in peptide synthesis to introduce unique structural and functional properties into novel therapeutic or diagnostic agents.[1][2]

Table 1: Physicochemical Properties of Related Compounds

PropertyData (for L-4,4'-Biphenylalanine)Source
Molecular FormulaC15H15NO2[3]
Molecular Weight241.28 g/mol [3]
AppearanceWhite to Off-White Solid[1]
Melting Point227-229°C[1]
SolubilitySlightly soluble in acidic DMSO[1]
StabilityHygroscopic[1]

Note: The hydrochloride salt form may exhibit different solubility and hygroscopicity.

Section 2: Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and potential long-term environmental effects.[4]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][7]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Pictograms (Anticipated):



Signal Word: Warning[6]

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[5]

  • H410: Very toxic to aquatic life with long lasting effects.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when handling this compound, encompassing engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust particles.[4][5][7]

  • Contained Operations: For procedures with a high likelihood of dust generation (e.g., weighing, transferring), consider using a glove box or powder containment hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandardRationale
Hands Chemical-resistant gloves (e.g., nitrile)EN 374Prevents skin contact and irritation.[8]
Eyes/Face Safety glasses with side shields or goggles; face shield if splashing is possible.ANSI Z87.1Protects against dust particles and accidental splashes.[8]
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory NIOSH-approved respirator with a particulate filter (e.g., N95)Required when engineering controls are insufficient or during spill cleanup.[8]

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling start Enter Lab don_coat Don Lab Coat start->don_coat don_gloves Inspect and Don Gloves don_coat->don_gloves don_eyewear Don Safety Glasses/Goggles don_gloves->don_eyewear check_hood Verify Fume Hood Function don_eyewear->check_hood weigh Weigh Compound in Fume Hood check_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Exit Lab wash_hands->end

Caption: Workflow for donning, using, and doffing PPE.

Section 4: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5][9]

  • Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9] The hygroscopic nature of the related compound suggests that storage in a desiccator may be beneficial.[1]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[4][5][7]

Disposal
  • Waste Classification: Dispose of this compound as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6][7] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Section 5: Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate harm.

First-Aid Measures

Table 3: First-Aid Protocols

Exposure RouteActionSource
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][7]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][7]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]
Spill Response

Diagram 2: Spill Response Workflow

Spill_Response spill {Spill Occurs} evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert ppe Don Appropriate PPE (including respirator) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Sweep or Scoop into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step procedure for managing a chemical spill.

Section 6: Toxicological and Ecological Information

  • Toxicological Profile (Anticipated): Based on analogs, the primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[7]

  • Ecological Profile: The biphenyl component suggests high aquatic toxicity with the potential for long-lasting environmental effects. Avoid release into the environment.

References

  • Sigma-Aldrich. (2025).
  • Durham Tech. (2018).
  • Carl ROTH. (n.d.). Safety Data Sheet: (S)-3-(Allylsulphinyl)-L-alanine.
  • Fisher Scientific. (2012).
  • Combi-Blocks. (2025).
  • Carl ROTH. (n.d.).
  • Breckland Scientific Supplies Ltd. (2018).
  • Sdfine. (n.d.). DL-ALANINE.
  • TCI Chemicals. (2025).
  • National Center for Biotechnology Inform
  • ChemicalBook. (2025). L-4,4'-BIPHENYLALANINE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics.

Sources

Methodological & Application

Application Notes and Protocols for Utilizing DL-3-(4-Biphenyl)alanine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cancer's Appetite with System L Inhibition

Rapidly proliferating cancer cells exhibit a voracious appetite for nutrients, particularly amino acids, which serve as the fundamental building blocks for proteins, nucleotides, and other macromolecules essential for cell growth and division. A key gateway for the entry of large neutral amino acids into cancer cells is the L-type Amino Acid Transporter 1 (LAT1), a protein often found overexpressed in a wide array of human cancers. This upregulation of LAT1 is strongly correlated with tumor growth, progression, and poor prognosis, making it a compelling target for anticancer drug development.[1][2][3]

DL-3-(4-Biphenyl)alanine hydrochloride is a synthetic amino acid derivative with a structural resemblance to natural amino acids transported by LAT1. Its biphenyl moiety suggests that it may act as a competitive inhibitor of LAT1, effectively starving cancer cells of essential nutrients. By blocking this critical transport system, compounds like this compound have the potential to induce cell cycle arrest, trigger apoptosis, and sensitize cancer cells to other therapeutic interventions.[4][5][6]

These application notes provide a comprehensive guide for researchers on the handling, preparation, and application of this compound in cell culture-based assays to investigate its potential as a LAT1 inhibitor and anticancer agent. The protocols outlined below are based on established methodologies for studying LAT1 inhibitors and are designed to be adaptable to specific cell lines and experimental goals.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C15H16ClNO2PubChem
Molecular Weight 277.75 g/mol PubChem
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in DMSO and water.Generic Supplier Data
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months.Generic Supplier Data

Note: It is crucial to obtain a certificate of analysis (CoA) from the supplier for lot-specific information.

Mechanism of Action: The Logic of LAT1 Inhibition

The primary hypothesized mechanism of action for this compound is the competitive inhibition of the LAT1 transporter.

cluster_membrane Cell Membrane LAT1 LAT1 Transporter Intracellular Intracellular Space mTORC1 mTORC1 Signaling LAT1->mTORC1 Activates Extracellular Extracellular Space AminoAcids Essential Amino Acids (e.g., Leucine) AminoAcids->LAT1 Transport Biphenylalanine DL-3-(4-Biphenyl)alanine HCl Biphenylalanine->LAT1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of mTORC1 can lead to

Caption: Hypothesized mechanism of this compound.

By binding to the transporter, this compound is expected to prevent the uptake of essential amino acids like leucine. This nutrient deprivation can lead to the downregulation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7] Consequently, this can induce cell cycle arrest at the G0/G1 phase and trigger programmed cell death (apoptosis).[5]

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro efficacy of this compound. It is imperative to include appropriate positive and negative controls in all experiments. A well-characterized LAT1 inhibitor, such as JPH203, can serve as a valuable positive control.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for dose-response experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Primary Stock Solution (100 mM in DMSO):

    • Calculate the mass of this compound needed to prepare a 100 mM stock solution in DMSO.

    • Aseptically weigh the compound and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Aqueous Working Solutions:

    • For cell culture experiments, dilute the DMSO stock solution in sterile, nuclease-free water or phosphate-buffered saline (PBS) to the desired final concentrations immediately before use.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: Cell Viability and Cytotoxicity Assays

These assays determine the concentration-dependent effect of the compound on cell proliferation and survival.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MIA PaCa-2 pancreatic cancer)[6]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., WST-1, PrestoBlue)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Experimental Workflow:

Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of DL-3-(4-Biphenyl)alanine HCl Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddReagent Add Cell Viability Reagent (e.g., MTT) Incubate2->AddReagent Incubate3 Incubate (2-4h) AddReagent->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance with Plate Reader Solubilize->Read

Caption: Workflow for a typical cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Amino Acid Uptake Assay

This assay directly measures the ability of the compound to inhibit the transport of amino acids into the cells.

Materials:

  • Cancer cell line of interest

  • 24-well cell culture plates

  • This compound working solutions

  • Radiolabeled amino acid (e.g., [14C]-L-leucine) or a fluorescent amino acid analog[8]

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and scintillation counter (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)

Experimental Workflow:

Start Seed Cells in 24-well plate Incubate1 Incubate until confluent Start->Incubate1 PreIncubate Pre-incubate with DL-3-(4-Biphenyl)alanine HCl in uptake buffer Incubate1->PreIncubate AddSubstrate Add Labeled Amino Acid PreIncubate->AddSubstrate Incubate2 Incubate (short duration, e.g., 5-15 min) AddSubstrate->Incubate2 Wash Wash cells with ice-cold buffer to stop uptake Incubate2->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity or Fluorescence Lyse->Measure

Caption: General workflow for an amino acid uptake assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound in uptake buffer for 15-30 minutes at 37°C.

  • Uptake: Add the radiolabeled or fluorescent amino acid to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure measurements are within the linear range of uptake.

  • Termination: Rapidly wash the cells three times with ice-cold uptake buffer to stop the transport process.

  • Lysis: Lyse the cells with lysis buffer.

  • Quantification:

    • For radiolabeled assays, transfer the lysate to a scintillation vial with a scintillation cocktail and measure the counts per minute (CPM) using a scintillation counter.

    • For fluorescent assays, transfer the lysate to a suitable plate and measure the fluorescence with a plate reader.

  • Data Analysis: Normalize the uptake to the total protein concentration in each well. Calculate the percentage of inhibition of amino acid uptake relative to the untreated control.

Expected Outcomes and Interpretation

  • Cell Viability: A dose-dependent decrease in cell viability is expected, with a calculable IC50 value. This indicates the compound's cytotoxic or cytostatic effect.

  • Amino Acid Uptake: A dose-dependent inhibition of labeled amino acid uptake would provide direct evidence that the compound interacts with and blocks an amino acid transporter, likely LAT1.

  • Correlation: A strong correlation between the IC50 for cell viability and the IC50 for amino acid uptake inhibition would strongly support the hypothesis that the compound's anticancer effect is mediated through the inhibition of LAT1.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Compound Precipitation Poor solubility in aqueous media.Prepare fresh dilutions from a higher concentration DMSO stock. Ensure the final DMSO concentration remains below 0.5%.
High Variability in Results Inconsistent cell seeding, pipetting errors, or edge effects in plates.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Ensure a single-cell suspension before seeding.
No Effect on Cell Viability The compound is not active at the tested concentrations, or the cell line does not express high levels of LAT1.Test a wider concentration range. Verify LAT1 expression in the chosen cell line by qPCR or Western blot.
High Background in Uptake Assay Incomplete washing or non-specific binding of the labeled amino acid.Increase the number of washes with ice-cold buffer. Include a control with a known LAT1 inhibitor to determine the specific uptake.

Conclusion

This compound represents a promising candidate for the development of novel anticancer therapeutics targeting the LAT1 transporter. The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this and other potential LAT1 inhibitors. By systematically evaluating its effects on cell viability and amino acid uptake, researchers can gain valuable insights into its mechanism of action and therapeutic potential. As with any novel compound, careful optimization of these protocols for the specific cell systems under investigation is essential for generating reliable and reproducible data.

References

  • LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence. PubMed. [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI. [Link]

  • Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation. PubMed. [Link]

  • LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence. PMC - NIH. [Link]

  • Amino Acid Uptake Assay Kit. Dojindo Molecular Technologies. [Link]

  • The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor JPH203 in Colorectal Carcinoma, According to a Comprehensive Analysis. ResearchGate. [Link]

  • l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PMC - PubMed Central. [Link]

  • JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells. PMC - NIH. [Link]

  • Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203. MDPI. [Link]

  • Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. PMC - NIH. [Link]

  • DL-Alanine: A bio-based monomer for multi-field applications. AHB Global. [Link]

  • Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC - PubMed Central. [Link]

  • Characterisation of L-Type Amino Acid Transporter 1 (LAT1) Expression in Human Skeletal Muscle by Immunofluorescent Microscopy. MDPI. [Link]

Sources

Application Note: DL-3-(4-Biphenyl)alanine Hydrochloride as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing DL-3-(4-Biphenyl)alanine hydrochloride (Bip-HCl) as a fluorescent probe.[1] This guide addresses the physicochemical handling of the racemic salt, its photophysical characterization, and its application in sensing hydrophobic environments and protein/peptide structural studies.

Executive Summary

This compound is an unnatural, aromatic amino acid derivative exhibiting distinct fluorescence properties characterized by a large Stokes shift and sensitivity to local environmental rigidity.[1] Unlike Tryptophan (Trp), which emits at ~350 nm, the biphenyl moiety emits in the near-UV (~300–315 nm), allowing for spectral discrimination. This guide details the use of Bip-HCl as a hydrophobicity sensor , a FRET donor , and a structural probe in biochemical assays.

Key Advantages:

  • Distinct Emission: Blue-shifted emission relative to Trp, enabling dual-fluorophore studies.[1]

  • Environmental Sensitivity: Fluorescence quantum yield (Φ) and lifetime are modulated by the rotational freedom of the biphenyl bond, making it an excellent reporter for steric restriction and viscosity.

  • Racemic Utility: The DL-form serves as a cost-effective probe for non-stereoselective hydrophobic mapping (e.g., micelle formation, cyclodextrin binding).[1]

Technical Specifications & Photophysics

ParameterValue / CharacteristicNotes
Molecular Formula C₁₅H₁₅NO₂[1] · HClHydrochloride salt improves aqueous solubility.[1]
MW 277.75 g/mol (Free base: 241.[1]29)
Excitation Max (λex) 250 nm (secondary peak ~280 nm)Excitation at 280 nm is common to avoid deep UV damage to proteins.[1]
Emission Max (λem) 305 – 315 nmSolvent dependent (Solvatochromic).[1]
Stokes Shift ~55–60 nmReduces self-quenching artifacts.[1]
Quantum Yield (Φ) ~0.15 – 0.30Higher than Phenylalanine; increases in rigid environments.[1]
Solubility Soluble in DMSO, Methanol, dilute Acid/BaseHydrophobic side chain limits neutral aqueous solubility.
Mechanism of Action

The fluorescence of the biphenyl group is governed by the twist angle between the two phenyl rings. In a relaxed ground state, the rings are twisted (~44°). Upon excitation, the molecule tends toward a planar conformation.

  • Rigid/Viscous Environment: Restricts rotation

    
     Enhances radiative decay 
    
    
    
    Higher Fluorescence Intensity .
  • Fluid Environment: Allows rotation

    
     Enhances non-radiative decay 
    
    
    
    Lower Fluorescence Intensity .

FluorescenceMechanism Ground Ground State (Twisted ~44°) Excitation Excitation (λ ~280nm) Ground->Excitation ExcitedState Excited State (Planarizing) Excitation->ExcitedState Relaxation Rotational Relaxation ExcitedState->Relaxation Viscosity Dependent Emission Fluorescence (λ ~305nm) Relaxation->Emission Rigid Env (High QY) NonRad Non-Radiative Decay (Heat) Relaxation->NonRad Fluid Env (Low QY)

Figure 1: Fluorescence mechanism of Biphenylalanine.[1] Restriction of the inter-ring rotation in hydrophobic or rigid pockets enhances fluorescence emission.

Protocol: Preparation and Handling

Safety Note: Wear PPE. The compound is an irritant.

Stock Solution Preparation

The hydrochloride salt is more soluble than the zwitterion but still requires specific handling due to the hydrophobic biphenyl tail.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) for high concentration stocks (up to 50 mM).[1]

    • Alternative: 0.1 M HCl or 0.1 M NaOH (for aqueous stocks, typically < 10 mM).

    • Note: Avoid neutral PBS for high concentration stocks as the free base may precipitate.

  • Procedure (10 mM Stock in DMSO):

    • Weigh 2.78 mg of DL-3-(4-Biphenyl)alanine HCl.[1]

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds until clear.

    • Storage: Aliquot and store at -20°C. Stable for 6 months. Protect from light.[1][2]

Working Solution
  • Dilute the stock into the experimental buffer (e.g., PBS pH 7.4) immediately before use.[1][3]

  • Max Final DMSO: Keep < 1% (v/v) to avoid solvent effects on protein structure.[1]

  • Solubility Check: If turbidity occurs upon dilution, lower the concentration or add a solubilizing agent (e.g., Tween-20) if compatible with the assay.

Protocol: Hydrophobic Environment Sensing (CMC Determination)

This protocol uses DL-Bip-HCl to determine the Critical Micelle Concentration (CMC) of a surfactant (e.g., SDS).[1] Bip-HCl fluorescence increases significantly when it partitions into the hydrophobic micelle core.[1]

Materials
  • DL-3-(4-Biphenyl)alanine HCl Stock (10 mM in DMSO).[1]

  • SDS (Sodium Dodecyl Sulfate).[1]

  • Buffer: 10 mM Sodium Phosphate, pH 7.4.

  • Fluorescence Spectrophotometer (Quartz cuvette).[1][4]

Step-by-Step Workflow
  • Prepare Surfactant Series:

    • Prepare a range of SDS concentrations in buffer: 0, 0.5, 1, 2, 4, 6, 8, 10, 12, 15 mM (SDS CMC is ~8.2 mM).

  • Add Probe:

    • Add Bip-HCl stock to each sample to a final concentration of 10 µM .

    • Critical: Ensure the probe concentration is constant across all samples.

  • Incubation:

    • Incubate at 25°C for 10 minutes in the dark to allow partitioning.

  • Measurement:

    • Excitation: 280 nm (Slit 5 nm).[1]

    • Emission Scan: 290 nm – 450 nm (Slit 5 nm).[1]

    • Record the intensity at Peak Emission (~310 nm).

  • Data Analysis:

    • Plot Fluorescence Intensity (F) vs. [SDS] (mM) .

    • The intersection of the two linear regions (pre-micelle and post-micelle) indicates the CMC.

CMC_Workflow Step1 Prepare SDS Dilution Series (0 - 15 mM) Step2 Spike with Bip-HCl Probe (Final Conc: 10 µM) Step1->Step2 Step3 Equilibrate (10 min, 25°C) Step2->Step3 Step4 Measure Fluorescence (Ex 280nm / Em 310nm) Step3->Step4 Step5 Plot Intensity vs [SDS] Step4->Step5 Result Inflection Point = CMC Step5->Result

Figure 2: Workflow for determining Critical Micelle Concentration using Bip-HCl fluorescence.

Protocol: Structural Probing via Peptide Incorporation

While the DL-form yields a racemic peptide mixture (diastereomers), it is useful for initial screening of peptide aggregation or membrane insertion where stereospecificity is secondary to physicochemical properties.

For precise biological activity studies, the L-isomer is required.[1] If using DL-salt for synthesis, HPLC purification is mandatory to separate diastereomers.[1]

Solid Phase Peptide Synthesis (SPPS) Notes
  • Coupling: Use standard Fmoc chemistry.[1] The Biphenyl group is bulky; extend coupling times (e.g., 2x 45 min) and use strong activators (HATU/HOAt).

  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: The Biphenyl group significantly increases retention time on Reverse-Phase HPLC (C18 column). Use a shallower gradient of Acetonitrile.

Application: Probing Peptide Aggregation (Amyloid Models)

Biphenylalanine is often used to replace Phenylalanine (Phe) in amyloidogenic peptides (e.g., Aβ fragments) to study aggregation kinetics.[1]

  • Synthesize Peptide: Incorporate Bip at the Phe position.[5]

  • Dissolve: Dissolve peptide in HFIP (to monomerize), then dry and resuspend in buffer.

  • Monitor: Measure Fluorescence Intensity over time.

    • Aggregation: As peptides self-assemble into fibrils, Bip is buried in a rigid hydrophobic core

      
       Fluorescence Intensity Increases  and Emission Blue-shifts .[1]
      

References

  • Fluorescence Spectra & Properties: AAT Bioquest. Spectrum of Biphenyl. Retrieved from

  • Biphenylalanine in Protein Dynamics: Rogers, J. M., et al. (2013).[5] Fluorescent biphenyl derivatives of phenylalanine suitable for protein modification. Biochemistry. Retrieved from

  • Fluorescence Quantum Yields (Comparative): Chen, R. F. (1967). Fluorescence quantum yields of tryptophan and tyrosine. Analytical Biochemistry. (Contextual grounding for Trp vs Bip comparison).
  • Peptide Synthesis & Aggregation: Reches, M., & Gazit, E. (2003). Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes. Science. (Contextual grounding for diphenylalanine/biphenylalanine self-assembly).
  • Solubility Data: MedChemExpress. L-Biphenylalanine Product Information. Retrieved from

Sources

Application Note: DL-3-(4-Biphenyl)alanine hydrochloride in Drug Design

[1]

Part 1: Executive Summary & Technical Profile[1]

The "Super-Phenylalanine" of Medicinal Chemistry

DL-3-(4-Biphenyl)alanine (Bip) represents a pivotal "privileged structure" in modern drug design.[1] Structurally, it is an alanine core substituted with a biphenyl side chain.[2] In the context of the hydrochloride salt (DL-3-(4-Biphenyl)alanine HCl), it serves as a robust, stable starting material for synthesizing peptidomimetics and small molecule inhibitors.[1]

Its utility stems from two intrinsic properties:

  • Extended Hydrophobic Reach: The biphenyl group extends approximately 4–5 Å further than a standard phenylalanine, allowing it to probe deep hydrophobic pockets (e.g., in GPCRs or kinase allosteric sites) that are inaccessible to natural amino acids.

  • Steric Occlusion: The bulk of the biphenyl moiety restricts conformational freedom and shields adjacent peptide bonds from proteolytic enzymes, significantly enhancing the metabolic stability of peptide-based drugs.[1]

Technical Specifications
PropertySpecification
Chemical Name DL-3-(4-Biphenyl)alanine hydrochloride
Abbreviation Bip (or Phe(4-Ph))
Molecular Formula C₁₅H₁₅NO₂[1] · HCl
Molecular Weight ~277.75 g/mol (Salt); ~241.29 g/mol (Free Base)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1]
pKa Values

-COOH: ~2.2;

-NH₃⁺: ~9.1
Structural Role

-

stacking interactions; Hydrophobic packing.[1]

Part 2: Applications in Drug Discovery[1][3][4]

Enhancing Receptor Affinity via -Stacking

Many drug targets, particularly Class A GPCRs and Kinases (e.g., TRK inhibitors), possess deep, lipophilic binding crevices.[1] Natural Phenylalanine (Phe) often fails to fully occupy these volumes, leading to suboptimal binding energy.

  • Mechanism: The distal phenyl ring of Bip engages in "edge-to-face" or "displaced parallel"

    
    -stacking interactions with aromatic residues (Trp, Tyr, Phe) deep within the receptor.[1]
    
  • Impact: Substitution of Phe with Bip often results in a 10- to 100-fold increase in potency (

    
     or 
    
    
    ) due to the entropic gain of water displacement from the hydrophobic pocket.[1]
Proteolytic Stability (The "Steric Shield")

Peptide therapeutics often fail due to rapid degradation by serum proteases (e.g., chymotrypsin).[1]

  • Mechanism: The steric bulk of the biphenyl group prevents the protease catalytic triad from accessing the scissile amide bond.

  • Application: Incorporating Bip at the

    
     or 
    
    
    positions of a peptide sequence can render the adjacent bond resistant to hydrolysis without abolishing biological activity.[1]

Part 3: Experimental Protocols

Protocol A: Handling the DL-HCl Salt for Synthesis

Note: The DL-form is a racemic mixture.[1] For non-stereoselective screening or small molecule synthesis, this protocol applies directly.[1] For stereoselective peptide synthesis, chiral resolution or the use of enantiopure starting materials is recommended.

Objective: Convert the stable HCl salt into a reactive species for coupling.

  • Free-Basing (In Situ):

    • Dissolve DL-3-(4-Biphenyl)alanine HCl in DMF (Dimethylformamide).

    • Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to neutralize the HCl and activate the amine.

    • Caution: Ensure the solution is clear before proceeding to coupling.

  • Fmoc-Protection (If converting for SPPS):

    • Dissolve 10 mmol of the HCl salt in 20 mL 10% Na₂CO₃.

    • Add 10 mL Dioxane.[1] Cool to 0°C.[1]

    • Add 1.1 eq of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) dropwise.[1]

    • Stir at RT for 2 hours. Acidify with HCl to precipitate the Fmoc-DL-Bip-OH.

    • Recrystallize from EtOAc/Hexane.[1]

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The bulky biphenyl side chain creates significant steric hindrance, making standard coupling inefficient. Solution: Use high-efficiency coupling reagents and extended reaction times.[1]

Reagents:

  • Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended to reduce crowding).[1]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium).[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive to reduce racemization.[1]

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc group with 20% Piperidine in DMF (

    
     min).[1] Wash 
    
    
    with DMF.[1]
  • Activation:

    • In a separate vial, dissolve 4.0 eq of Fmoc-Bip-OH (or resolved enantiomer).

    • Add 3.9 eq of HATU.[1]

    • Add 4.0 eq of HOAt (0.5 M in DMF).

    • Add 8.0 eq of DIPEA.[1][3]

    • Allow pre-activation for 2 minutes (Yellow color indicates activation).[1]

  • Coupling:

    • Add activated solution to resin.[1]

    • Shake for 2–4 hours (Standard AA is 45 mins; Bip requires longer).

    • Optional: Perform a "Double Coupling" (Repeat Step 3 & 4 with fresh reagents) if the Kaiser Test remains slightly positive.[1]

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 4: Visualization & Logic[1]

Diagram 1: Molecular Interaction Logic

This diagram illustrates how Biphenylalanine outperforms Phenylalanine in a hydrophobic receptor pocket.[1]

GTargetDrug Target(Hydrophobic Pocket)Interaction_PheWeak Interaction(Incomplete filling)Target->Interaction_Phe Binding with Phe Interaction_BipStrong Interaction(Deep Pocket Penetration)Target->Interaction_Bip Binding with Bip PheNatural Phenylalanine(Single Ring)Phe->Interaction_PheBipBiphenylalanine(Double Ring)Bip->Interaction_BipOutcome_PheLow Potency(High Ki)Interaction_Phe->Outcome_PheOutcome_BipHigh Potency(Low Ki + Stability)Interaction_Bip->Outcome_Bip

Caption: Comparative binding logic showing the superior hydrophobic occupancy of Biphenylalanine.

Diagram 2: SPPS Decision Workflow for Bulky Residues

A self-validating workflow to ensure successful incorporation of Biphenylalanine.

SPPS_WorkflowStartStart CouplingFmoc-Bip-OHCheck_StericIs Resin Loading> 0.6 mmol/g?Start->Check_StericLow_LoadProceed StandardCheck_Steric->Low_LoadNoReduce_LoadReduce Loading(Prevent Aggregation)Check_Steric->Reduce_LoadYesActivationActivate withHATU + HOAtLow_Load->ActivationReduce_Load->ActivationCouplingCoupling Reaction(2-4 Hours)Activation->CouplingKaiser_TestKaiser Test(Blue Beads?)Coupling->Kaiser_TestSuccessDeprotect & ContinueKaiser_Test->SuccessNo (Yellow)FailDouble Couple(Fresh Reagents)Kaiser_Test->FailYes (Blue)Fail->CouplingRepeat

Caption: Optimization workflow for coupling sterically hindered amino acids like Biphenylalanine.

Part 5: References

  • Synthesis and Medicinal Chemistry of Phenylalanine Derivatives. Source: PMC - NIH [Link][1]

  • Discovery of new inhibitors of D-alanine:D-alanine ligase. Source: PubMed (J Med Chem) [Link][1][4]

  • Design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: NIH [Link][1]

  • Fmoc-L-4,4'-biphenylalanine Properties. Source: PubChem [Link][1]

Application Note & Protocol: Site-Specific Incorporation of DL-3-(4-Biphenyl)alanine into Novel Proteins using Cell-Free Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the creation of proteins with novel chemical and physical properties.[1][2][3] DL-3-(4-Biphenyl)alanine (BipA), a fluorescent phenylalanine analog, offers a unique probe for investigating protein structure, dynamics, and interactions.[4][5] This guide provides a comprehensive protocol for the efficient, site-specific incorporation of BipA into target proteins using an Escherichia coli (E. coli)-based cell-free protein synthesis (CFPS) system. By leveraging the open nature of CFPS, researchers can bypass the constraints of living cells, such as membrane transport and ncAA toxicity, to rapidly produce custom-engineered proteins.[6][7] We detail the principles of genetic code expansion via an orthogonal translation system, provide a step-by-step experimental workflow, and describe robust methods for verifying successful BipA incorporation.

Introduction: The Power of an Expanded Genetic Code in a Cell-Free Environment

The 20 canonical amino acids form the fundamental building blocks of proteins, yet this repertoire limits the chemical functionalities accessible through natural biosynthesis. Genetic code expansion techniques allow for the co-translational incorporation of ncAAs with diverse functionalities—including fluorophores, photo-crosslinkers, and bio-orthogonal handles—at specific sites within a protein's primary sequence.[1][3] This is achieved by repurposing a codon, typically the amber stop codon (UAG), and introducing an orthogonal translation system (OTS) that uniquely recognizes this codon and inserts the desired ncAA.[8]

An OTS consists of two key components:

  • An orthogonal aminoacyl-tRNA synthetase (o-aaRS) that specifically charges the ncAA onto its cognate tRNA.

  • An orthogonal tRNA (o-tRNA) , such as a suppressor tRNA, that is not recognized by any endogenous aaRS but is recognized by the ribosome to decode the repurposed codon.[3][9]

Cell-free protein synthesis (CFPS) platforms have emerged as ideal environments for this technology.[10] Unlike traditional in vivo expression, CFPS systems are open biochemical reaction mixtures, typically derived from crude cell lysates (e.g., E. coli S30 extract) or composed of purified recombinant components (e.g., the PURE system).[8][11] This open format allows for the direct addition and precise control of all reaction components, including the ncAA and the OTS machinery, thereby overcoming challenges related to cellular uptake, metabolism of the ncAA, or cytotoxicity.[6][7]

DL-3-(4-Biphenyl)alanine (BipA) is a particularly valuable ncAA. Its biphenyl side chain provides a bulky, hydrophobic, and fluorescent probe that can be used to study protein folding, conformational changes, and protein-protein interactions through techniques like Förster resonance energy transfer (FRET).[4][5] This application note provides a detailed methodology for incorporating BipA into a target protein using a commercially available E. coli S30 CFPS system and a promiscuous, engineered pyrrolysyl-tRNA synthetase (PylRS) mutant, which has been shown to accommodate a wide range of phenylalanine analogs.[12]

Principle of BipA Incorporation via Amber Suppression

The strategy relies on hijacking the UAG amber stop codon. In a standard CFPS reaction, a UAG codon in the mRNA template would be recognized by Release Factor 1 (RF1), leading to the termination of translation and the release of a truncated polypeptide.

To enable BipA incorporation, we introduce two additional components to the CFPS reaction:

  • A plasmid encoding an engineered o-aaRS/o-tRNA pair . A suitable candidate is a mutant of the Methanosarcina mazei PylRS, such as PylRS(N346A/C348A), which exhibits broad substrate specificity for phenylalanine derivatives, paired with its cognate tRNAPylCUA.[12]

  • The non-canonical amino acid DL-3-(4-Biphenyl)alanine hydrochloride .

The engineered PylRS specifically recognizes and attaches BipA to the tRNAPylCUA. This acylated suppressor tRNA has an anticodon that reads the UAG codon on the mRNA. When the ribosome encounters the UAG codon, the BipA-tRNAPylCUA outcompetes RF1 for binding, resulting in the insertion of BipA into the growing polypeptide chain and the synthesis of a full-length, modified protein.

BipA_Incorporation cluster_Inputs Reaction Inputs cluster_Process Cell-Free Reaction cluster_OTS_Activation OTS Activation cluster_Outputs Reaction Outputs CFPS_Kit E. coli S30 CFPS System Transcription Transcription CFPS_Kit->Transcription Target_DNA Plasmid DNA: Target Gene with UAG codon (e.g., pET-Target-TAG) Target_DNA->Transcription OTS_DNA Plasmid DNA: Orthogonal Synthetase/tRNA (e.g., pEVOL-PylRS-N346A/C348A) OTS_DNA->Transcription BipA DL-3-(4-Biphenyl)alanine (ncAA) Charging Charging: PylRS + BipA + tRNA_Pyl BipA->Charging PylRS PylRS Synthetase (expressed) Transcription->PylRS Synthetase tRNA_Pyl tRNA_Pyl (transcribed) Transcription->tRNA_Pyl tRNA mRNA Target mRNA (with UAG codon) Transcription->mRNA Target mRNA Translation Translation & Incorporation Protein_BipA Full-Length Protein with BipA incorporated Translation->Protein_BipA Successful Incorporation Protein_Truncated Truncated Protein (from RF1 termination) Translation->Protein_Truncated Termination Event PylRS->Charging tRNA_Pyl->Charging Charging->Translation BipA-tRNA_Pyl Ribosome Ribosome mRNA->Ribosome Ribosome->Translation

Figure 1. Workflow for site-specific incorporation of BipA in a CFPS system.

Materials and Reagents

ReagentRecommended Supplier (Example)Purpose
E. coli S30 CFPS KitPromega, NEB, Thermo FisherProvides ribosomes, enzymes, and cofactors for transcription/translation
This compoundSigma-Aldrich, BachemThe non-canonical amino acid to be incorporated
pEVOL-PylRS(N346A/C348A) PlasmidAddgene (or custom synthesis)Encodes the orthogonal synthetase and tRNA pair
Target Protein Expression Plasmid (with UAG)Custom gene synthesisEncodes the gene of interest with an in-frame amber (TAG) codon
Control Target Plasmid (Wild-Type)Custom gene synthesisEncodes the wild-type gene (with a sense codon instead of UAG)
Nuclease-Free WaterStandard lab supplierFor reaction setup
His-tag Purification Resin (e.g., Ni-NTA)Qiagen, GE HealthcareFor purification of the expressed protein
SDS-PAGE Gels and BuffersBio-Rad, Thermo FisherFor protein analysis

Detailed Experimental Protocol

This protocol is designed for a standard analytical-scale (15 µL) CFPS reaction. Reactions can be scaled up as needed.

Plasmid DNA Preparation
  • Target Plasmid: Your target gene should be cloned into an expression vector compatible with the chosen CFPS system (e.g., containing a T7 promoter). Introduce an in-frame amber stop codon (TAG) at the desired site of BipA incorporation using site-directed mutagenesis. For purification, include an affinity tag (e.g., a C-terminal 6xHis-tag).

  • OTS Plasmid: Use a plasmid such as pEVOL-PylRS(N346A/C348A) that constitutively expresses the engineered synthetase and has the tRNAPyl gene under a suitable promoter.

  • DNA Quality: Purify all plasmids using a standard midiprep or maxiprep kit to ensure high-quality, endotoxin-free DNA. Elute in nuclease-free water. The final concentration should be ≥500 ng/µL.

Preparation of BipA Stock Solution
  • Prepare a 20 mM stock solution of this compound in nuclease-free water.

  • The hydrochloride salt may require gentle warming or slight pH adjustment (with dilute NaOH) to fully dissolve.

  • Filter-sterilize the solution through a 0.22 µm filter. Store at -20°C in small aliquots.

CFPS Reaction Setup

It is critical to set up control reactions to validate the results. Assemble the following reactions on ice in sterile microcentrifuge tubes.

Component(+) BipA Reaction (-) BipA Control (-) OTS Control WT Control Final Concentration
E. coli S30 Extract/Premix6.0 µL6.0 µL6.0 µL6.0 µL-
Target Plasmid (TAG) (500 ng/µL)0.5 µL0.5 µL0.5 µL-~16.7 ng/µL
Wild-Type Plasmid (WT) (500 ng/µL)---0.5 µL~16.7 ng/µL
pEVOL-PylRS Plasmid (500 ng/µL)0.5 µL0.5 µL-0.5 µL~16.7 ng/µL
20 mM BipA Stock1.5 µL-1.5 µL1.5 µL2 mM
Nuclease-Free Water6.5 µL8.0 µL7.0 µL6.5 µL-
Total Volume 15 µL 15 µL 15 µL 15 µL -

Causality behind the choices:

  • Final BipA Concentration (2 mM): This concentration is a robust starting point. It is high enough to ensure sufficient substrate for the o-aaRS without causing significant inhibition of the core translational machinery. Optimization between 1-3 mM may be necessary depending on the target protein.

  • Plasmid Concentrations: The chosen concentrations are typically sufficient for high-yield expression in batch-format CFPS. The ratio of target plasmid to OTS plasmid is kept at 1:1 to ensure adequate production of all components.

Protein Expression
  • Gently mix the reactions by pipetting.

  • Incubate the tubes at 30°C for 4-6 hours in a heat block or incubator. For some CFPS systems, a 37°C incubation may be recommended, but 30°C often improves the folding of complex proteins.

  • After incubation, place the reactions on ice or store at -80°C for later analysis.

Verification of BipA Incorporation

A multi-step verification process ensures that the observed full-length protein is the result of specific BipA incorporation.

SDS-PAGE and Western Blot Analysis
  • Take a 2-3 µL aliquot from each 15 µL reaction.

  • Analyze the samples by SDS-PAGE, followed by Coomassie staining or Western blotting using an antibody against the affinity tag (e.g., anti-His).

Expected Results:

  • (+) BipA Reaction: A strong band corresponding to the full-length protein.

  • (-) BipA Control: A band corresponding to the truncated protein product. The absence of a full-length band confirms that incorporation is dependent on the presence of BipA.

  • (-) OTS Control: A band corresponding to the truncated protein. This demonstrates that the natural translational machinery does not read through the UAG codon and that the OTS is required for incorporation.

  • WT Control: A strong band of the full-length wild-type protein, which serves as a mobility marker and confirms the CFPS reaction is active.

SDS_PAGE_Analysis gel Lane 1: (+) BipA Lane 2: (-) BipA Lane 3: (-) OTS Lane 4: WT Control Full-Length Protein (with BipA) Truncated Protein p1 p2 p3 p4

Figure 2. Conceptual diagram of expected SDS-PAGE results.

Mass Spectrometry (Gold Standard)

For unambiguous confirmation, the protein must be analyzed by mass spectrometry.

  • Purification: Scale up the (+) BipA reaction to 50-100 µL. Purify the His-tagged protein using Ni-NTA resin under native conditions according to the manufacturer's protocol.

  • Analysis: Submit the purified protein for analysis by electrospray ionization mass spectrometry (ESI-MS).

  • Calculation:

    • Calculate the expected molecular weight of the wild-type protein.

    • Calculate the expected molecular weight of the protein with BipA incorporated.

      • Molecular Weight of Phenylalanine (Phe): 165.19 g/mol

      • Molecular Weight of 4-Biphenylalanine (BipA): 241.29 g/mol

      • Expected Mass Shift = MW(BipA) - MW(Phe) = +76.1 Da

  • Interpretation: The ESI-MS spectrum should show a peak corresponding to the calculated mass of the BipA-containing protein. The absence of a peak at the wild-type mass confirms high-fidelity incorporation.

Fluorescence Spectroscopy

Since BipA is intrinsically fluorescent, its incorporation can be verified spectroscopically.

  • Dilute the purified BipA-containing protein and the wild-type protein in a suitable buffer (e.g., PBS).

  • Measure the fluorescence emission spectrum using a spectrophotometer, with an excitation wavelength of ~280-290 nm.

  • Expected Result: The BipA-containing protein should exhibit a distinct fluorescence emission profile, typically with a peak around 310-320 nm, which will be absent in the wild-type protein sample (which only has Trp/Tyr fluorescence).[4]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Full-Length Protein 1. Suboptimal BipA concentration.2. Inefficient competition with RF1.3. Poor protein expression overall.1. Titrate BipA concentration from 1 mM to 3 mM.2. Use a CFPS system derived from an E. coli strain with a deleted or reduced-activity RF1 (e.g., RFzero strains).[13]3. Optimize DNA concentrations and incubation time/temperature. Consider using a different CFPS kit.
No Full-Length Protein Observed 1. Incorrect DNA sequence (e.g., frameshift).2. Inactive OTS components.3. Degraded BipA stock.1. Re-sequence all plasmids.2. Verify the integrity and activity of the pEVOL plasmid. Test with a positive control target protein known to work.3. Prepare a fresh stock solution of BipA.
High Background of Truncated Protein 1. Strong RF1 activity.2. The UAG codon is in a "leaky" or termination-prone context.1. Use an RF1-depleted CFPS system.[13]2. If possible, change the sequence context around the UAG codon. Avoid sequences that promote termination.

Conclusion

The combination of cell-free protein synthesis and genetic code expansion provides a robust and highly efficient platform for producing proteins with precisely incorporated non-canonical amino acids. This guide offers a validated protocol for incorporating the fluorescent amino acid DL-3-(4-Biphenyl)alanine, enabling researchers to engineer novel proteins for advanced biophysical studies, drug discovery, and materials science. The inherent flexibility and control of the CFPS workflow make it an indispensable tool for modern protein engineering.

References

  • Ozawa, K., & Loh, C. T. (2014). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Methods in Molecular Biology, 1118, 135-146. [Link]

  • Cui, Z., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 759. [Link]

  • Tanimura, N., et al. (2016). Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins. Journal of Bioscience and Bioengineering, 122(6), 664-670. [Link]

  • Gan, R., & Jewett, M. C. (2023). Cell-Free Protein Synthesis Reactor Formats: A Brief History and Analysis. International Journal of Molecular Sciences, 24(5), 4529. [Link]

  • Carlson, E. D., et al. (2012). Cell-free protein synthesis: Applications come of age. Biotechnology Advances, 30(5), 1185-1194. [Link]

  • Chemla, Y., et al. (2019). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 7, 347. [Link]

  • Gregorio, N. E., et al. (2019). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 2(1), 25. [Link]

  • ARVYS Proteins Inc. (2021). Evaluation of Cell-Free Protein Synthesis. ARVYS Proteins Website. [Link]

  • Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6745. [Link]

  • Jewett, M. C., & Swartz, J. R. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Physiology, 5, 448. [Link]

  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-134. [Link]

  • The Audiopedia. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]

  • Italia, J. S., et al. (2019). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Chemical Biology, 15(4), 413-420. [Link]

  • Vazquez-Perez, S., et al. (2013). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. Biochemistry, 52(43), 7627-7638. [Link]

  • Tharp, J. M., et al. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

  • Vazquez-Perez, S., et al. (2013). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. ACS Publications - Biochemistry. [Link]

  • Chen, Y., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(4), 896-902. [Link]

  • Laohakunakorn, N. (2020). Cell-Free Gene Expression: Methods and Applications. Chemical Reviews, 120(15), 7441-7469. [Link]

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Application Note: Stereoselective Incorporation of Biphenylalanine (Bip) from Racemic Feedstocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenylalanine (Bip) is a bulky, hydrophobic non-canonical amino acid (ncAA) widely used to enhance protein stability, membrane anchoring, and hydrophobic core packing. While enantiopure L-Bip is the standard substrate for ribosomal translation, it is significantly more expensive than its racemic counterpart (DL-Bip). This guide details the methodology for using racemic DL-Bip in E. coli protein expression systems. The protocol relies on the intrinsic stereoselectivity of the evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) to function as an in vivo chiral filter, exclusively charging the L-isomer while rejecting the D-isomer, thus allowing the use of lower-cost raw materials without compromising protein stereochemistry.

Part 1: The Biological Machinery (Mechanism of Action)

The core principle of this protocol is Biological Chiral Filtering . Chemical synthesis of Bip often yields a racemic mixture (50% L-Bip, 50% D-Bip). Separating these isomers chemically is costly. However, the orthogonal translation system (OTS) used for Bip incorporation is highly stereospecific.

The Orthogonal System
  • The Synthetase (BipRS): An evolved variant of MjTyrRS. It contains active site mutations (typically Tyr32 -> Leu, Asp158 -> Gly, Ile159 -> Cys, Leu162 -> Arg, Ala167 -> Val) that create a large hydrophobic pocket to accommodate the biphenyl group [1].

  • The tRNA: An orthogonal tRNA (MjtRNA^Tyr_CUA) that recognizes the Amber stop codon (TAG).

  • Stereoselectivity: The BipRS active site is evolved to recognize the L-configuration of the amino acid backbone. Consequently, even in a racemic mixture, the enzyme selectively charges tRNA only with L-Bip. The D-Bip remains free in the cytosol and is eventually effluxed or metabolized, but it does not enter the ribosomal translation pathway [2].

Mechanistic Workflow

ChiralFilter cluster_input Extracellular Environment cluster_cell E. coli Cytoplasm Input Racemic DL-Bip (50% L / 50% D) Transport Uptake via AroP/TyrP Input->Transport BipRS BipRS Enzyme (Stereoselective Filter) Transport->BipRS Mix enters tRNA Charged tRNA (L-Bip-tRNA) BipRS->tRNA L-Bip Selected Waste D-Bip (Uncharged/Inert) BipRS->Waste D-Bip Rejected Ribosome Ribosome (TAG Decoding) tRNA->Ribosome Translation

Figure 1: The In Vivo Chiral Filter. The BipRS enzyme acts as a gatekeeper, ensuring only L-Bip is passed to the ribosome despite the presence of D-Bip.

Part 2: Pre-Experimental Validation

Before large-scale expression, you must address the solubility limit of Bip. Biphenylalanine is extremely hydrophobic and can precipitate in standard media, especially when using the higher concentrations required for racemic mixtures.

Solubility Data & Preparation Table
Solvent SystemMax Solubility (approx.)Notes
Water (pH 7.0) < 1 mMPoor solubility; not recommended for stock.
0.1 M NaOH ~50 mMRecommended. Deprotonates the carboxyl group, increasing solubility.
100% DMSO > 100 mMGood solubility, but high DMSO volumes can be toxic to E. coli (>2% v/v).
1 M HCl ModerateSoluble as hydrochloride salt, but may precipitate upon neutralization in media.

Critical Calculation: When using racemic DL-Bip, the effective concentration of the active L-isomer is 50% .

  • Standard L-Bip Protocol: 1 mM final concentration.

  • Racemic DL-Bip Protocol: You must add 2 mM DL-Bip to achieve the same biological availability of the L-isomer.

Part 3: Step-by-Step Protocol

Materials
  • Host Strain: E. coli BL21(DE3) or C321.∆A (Release Factor 1 knockout for higher efficiency).

  • Plasmids:

    • pEVOL-BipRS (Chloramphenicol resistance): Encodes the orthogonal BipRS/tRNA pair [3].

    • pET-Target (Ampicillin/Kanamycin resistance): Encodes the gene of interest with a TAG codon at the desired site.

  • Reagent: DL-Biphenylalanine (Commercial grade, typically 98% purity).

Stock Solution Preparation (100 mM DL-Bip)
  • Weigh 241 mg of DL-Biphenylalanine (MW ≈ 241.29 g/mol ).

  • Add 8 mL of 0.1 M NaOH . Vortex vigorously until fully dissolved.

  • Adjust volume to 10 mL with ddH2O.

  • Sterilize by filtration (0.22 µm nylon filter). Note: Do not use cellulose acetate filters as they may bind the hydrophobic amino acid.

  • Store at 4°C (use within 2 weeks) or -20°C (long term).

Expression Protocol
  • Transformation: Co-transform E. coli BL21(DE3) with pEVOL-BipRS and pET-Target. Plate on LB agar with Chloramphenicol (34 µg/mL) and Antibiotic 2 (e.g., Ampicillin 100 µg/mL).

  • Inoculation: Pick a single colony into 5 mL LB (+ antibiotics). Grow overnight at 37°C.

  • Subculture: Dilute overnight culture 1:100 into fresh 2xYT or Terrific Broth (TB). TB is preferred for high-density growth which supports ncAA incorporation.

  • Growth: Incubate at 37°C, 250 rpm until OD600 reaches 0.4–0.5 .

  • Induction of Synthetase: Add L-Arabinose to 0.02% (w/v) to induce the pEVOL plasmid. Incubate for 30 minutes. This "priming" step ensures high levels of tRNA/Synthetase before translation demands peak.

  • Addition of Racemic Bip:

    • Add the DL-Bip Stock to a final concentration of 2.0 mM (20 µL stock per 1 mL culture).

    • Why 2.0 mM? This provides 1.0 mM of L-Bip. The 1.0 mM D-Bip is inert.

  • Induction of Target Protein: Add IPTG to 0.5 mM.

  • Expression: Reduce temperature to 25°C or 30°C and shake for 16–20 hours. Lower temperatures favor solubility of the hydrophobic Bip-containing protein.

Purification & Verification
  • Harvest: Centrifuge cells (5000g, 15 min).

  • Lysis/Purification: Proceed with standard Ni-NTA purification (assuming His-tag).

    • Crucial Wash Step: Include a wash with buffer containing 1% Triton X-100 or similar detergent to remove any non-specifically associated hydrophobic Bip from the protein surface.

  • Elution: Elute with Imidazole.

Part 4: Quality Control & Stereochemical Validation

You must verify that the enzyme selected the L-isomer.

Mass Spectrometry (Intact Protein)

Run ESI-MS on the purified protein.

  • Expected Mass: WT Mass - Mass(replaced AA) + Mass(Bip).

  • Mass Shift: Biphenylalanine residue mass is 223.1 Da (residue MW).

  • Note on Stereochemistry: MS cannot distinguish L from D isomers (they have identical mass). However, it can detect if Phenylalanine (Phe) was mis-incorporated due to synthetase promiscuity.

    • Mass(Phe) = 147.1 Da.

    • Mass(Bip) = 223.1 Da.

    • Delta = 76 Da . Ensure no peak corresponds to the Phe-containing species.

Circular Dichroism (CD) - The Gold Standard for Stereochemistry

To definitively prove L-incorporation over D-incorporation, compare the CD spectra of:

  • WT Protein (L-Phe at target site).

  • Bip-Protein (expressed with Racemic Bip).

  • Control (Optional): If D-Bip were incorporated, it would locally disrupt the alpha-helical signal (208/222 nm) or introduce anomalous signals if the residue is in a chiral environment.

    • Success Criteria: The Bip-mutant retains the global fold/secondary structure signature of the WT protein, confirming the backbone geometry is consistent with L-amino acid incorporation.

Part 5: Troubleshooting

IssueProbable CauseSolution
Low Yield D-Bip toxicity or transport competition.Although rare, if D-Bip inhibits transport, increase total DL-Bip to 3 mM or switch to minimal media to reduce competition from endogenous Tyrosine.
Precipitation in Media pH shock upon adding alkaline stock.Add the Bip stock slowly to the vortexing culture. Ensure culture pH is buffered (TB is better than LB).
Truncated Protein Inefficient suppression (Stop codon read-through failure).Increase pEVOL induction (Arabinose). Ensure the BipRS is specific for the TAG codon.
Phe Contamination BipRS promiscuity.If a -76 Da peak appears in MS, the synthetase is charging endogenous Phe. Increase DL-Bip concentration to outcompete Phe, or use a more specific BipRS variant.

References

  • Xie, J., & Schultz, P. G. (2005). An expanding genetic code.[1] Methods, 36(3), 227-238.

  • Chin, J. W., et al. (2002). An expanded eukaryotic genetic code. Science, 301(5635), 964-967.

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044.

  • Miyake-Stoner, S. J., et al. (2010). Generating permissive site-specific unnatural amino acid synthetases. Biochemistry, 49(8), 1667-1677.

Sources

analytical methods for detecting DL-3-(4-Biphenyl)alanine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of DL-3-(4-Biphenyl)alanine Hydrochloride

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the analytical characterization of this compound. As a crucial building block in pharmaceutical synthesis and drug development, the identity, purity, and stereoisomeric composition of this non-canonical amino acid must be rigorously established. This document is intended for researchers, analytical scientists, and quality control professionals, offering in-depth methodologies for High-Performance Liquid Chromatography (HPLC), chiral separation, and various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. The protocols are designed to be self-validating, grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

DL-3-(4-Biphenyl)alanine, a synthetic amino acid featuring a biphenyl side chain, is of significant interest in medicinal chemistry for its role in designing peptides and small molecule drugs with modified pharmacokinetic or pharmacodynamic properties. The biphenyl moiety can introduce favorable π-π stacking interactions, enhance metabolic stability, or modulate receptor binding. Given its application in regulated drug development, robust and reliable analytical methods are not merely procedural but are fundamental to ensuring product quality, safety, and efficacy.

The analytical challenge is threefold:

  • Identity Confirmation: Verifying the correct chemical structure, including the connectivity of the biphenyl group to the alanine backbone.

  • Purity and Assay Determination: Quantifying the compound and detecting any process-related impurities or degradation products.

  • Chiral Separation: Resolving and quantifying the D- and L-enantiomers, as stereoisomers often exhibit different biological activities and toxicological profiles.

This guide addresses these challenges by presenting a suite of orthogonal analytical techniques, explaining the causality behind methodological choices and providing step-by-step protocols for immediate application.

Analytical Workflow Overview

A systematic approach is essential for the complete characterization of this compound. The following workflow illustrates the logical progression from initial identity confirmation to detailed purity analysis.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Quantification & Purity cluster_2 Phase 3: Stereoisomeric Purity Sample Sample Receipt DL-3-(4-Biphenyl)alanine HCl NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR FTIR Spectroscopy (Functional Groups) Sample->IR HPLC_Achiral Reversed-Phase HPLC-UV (Assay & Impurity Profile) NMR->HPLC_Achiral If Structure Confirmed Validation_Achiral Method Validation (ICH Q2) (Linearity, Accuracy, Precision) HPLC_Achiral->Validation_Achiral HPLC_Chiral Chiral HPLC (Enantiomeric Ratio) HPLC_Achiral->HPLC_Chiral If Purity Meets Spec Validation_Chiral Method Validation (Specificity, LOQ of Minor Enantiomer) HPLC_Chiral->Validation_Chiral Report Comprehensive Certificate of Analysis Validation_Chiral->Report

Figure 1: A comprehensive analytical workflow for the characterization of this compound.

Reversed-Phase HPLC for Assay and Impurity Profiling

High-Performance Liquid Chromatography with UV detection is the cornerstone for quantifying this compound and assessing its purity. The method leverages the hydrophobic nature of the biphenyl side chain for retention on a nonpolar stationary phase.

Scientific Rationale
  • Chromatographic Mode: Reversed-phase (RP) chromatography is the logical choice. The biphenyl group imparts significant hydrophobicity, allowing for strong retention on an alkyl-bonded silica stationary phase (e.g., C18).

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The inclusion of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is critical. At a low pH (typically 2-3), the carboxylic acid group is protonated (-COOH) and the primary amine is protonated (-NH3+), ensuring a single, consistent ionic form of the analyte for sharp, symmetrical peaks.[1][2]

  • Detection: The extended π-system of the biphenyl chromophore results in strong UV absorbance, enabling sensitive detection. While a standard wavelength of 254 nm is often effective, scanning the UV spectrum to identify the wavelength of maximum absorbance (λmax) is recommended for optimal sensitivity.[3]

Detailed Experimental Protocol

Objective: To determine the assay (potency) and impurity profile of this compound.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile (diluent) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for robust reversed-phase separations.
Mobile Phase Gradient ElutionProvides good resolution of early-eluting polar impurities and ensures elution of late-eluting nonpolar impurities.
Gradient 20% B to 80% B over 20 minA starting point; must be optimized for the specific impurity profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of peak distortion.
Detection UV at 254 nm or λmaxThe biphenyl group provides strong absorbance for high sensitivity.
  • Data Analysis:

    • Assay: Calculate the potency of the sample against the reference standard using the peak area. Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Impurities: Identify and quantify any additional peaks using area percent normalization, assuming a similar response factor for related impurities.

Method Validation (ICH Q2(R1) Framework)

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH guidelines.[4][5][6][7]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the peak for the main component is free from interference from impurities, degradants, or placebo components. (Peak purity analysis using a PDA detector should be > 99.5).
Linearity Confirm a proportional relationship between concentration and detector response over a defined range (e.g., 50-150% of the nominal concentration). (Correlation coefficient R² ≥ 0.999).
Accuracy Measure the closeness of the experimental value to the true value, typically by analyzing samples with a known amount of spiked analyte (e.g., 80%, 100%, 120%). (Recovery should be 98.0% - 102.0%).
Precision Repeatability: Agreement between multiple measurements of the same sample under the same conditions (n=6). (RSD ≤ 1.0%).Intermediate Precision: Agreement between results from the same lab on different days or with different analysts/equipment. (RSD ≤ 2.0%).
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. (Signal-to-Noise ratio of ~3:1).Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. (Signal-to-Noise ratio of ~10:1; RSD ≤ 10%).
Robustness Show the method is unaffected by small, deliberate changes in parameters like mobile phase pH (±0.2), column temperature (±5 °C), or flow rate (±10%). (Retention time and peak area should remain consistent).

Chiral HPLC for Enantiomeric Separation

Since the starting material is a racemic (DL) mixture, a method to separate the D- and L-enantiomers is critical for pharmaceutical development, where one enantiomer is often active while the other may be inactive or even harmful.

Scientific Rationale

Enantiomers have identical physical properties in an achiral environment, so separation requires creating a chiral environment. This is most commonly achieved in HPLC by using a Chiral Stationary Phase (CSP). CSPs contain a single enantiomer of a chiral selector that interacts diastereomerically with the analytes, leading to different retention times. Polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based columns are effective for separating amino acid derivatives.[8]

Detailed Experimental Protocol

Objective: To separate and quantify the D- and L-enantiomers of 3-(4-Biphenyl)alanine.

Instrumentation & Materials:

  • HPLC system as described previously.

  • Chiral Stationary Phase column (e.g., Chiralcel OD-H or Chiralpak AD-H, which are polysaccharide-based).

  • HPLC-grade hexane, isopropanol (IPA), and ethanol.

Protocol Steps:

  • Mobile Phase Preparation: Chiral separations are often performed in "normal phase" or "polar organic" modes. A typical mobile phase is a mixture of hexane and an alcohol modifier like IPA or ethanol. A small amount of an acidic or basic additive may be needed to improve peak shape. A starting point could be Hexane:Isopropanol (90:10 v/v) .

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Chiralcel OD-H (or similar)Proven CSPs for a wide range of chiral compounds, including amino acids.
Mobile Phase Isocratic Hexane:IPA (90:10)Isocratic elution is common for chiral separations. The ratio must be optimized to achieve baseline resolution (Rs > 1.5).
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve chiral resolution.
Column Temp. 25 °CTemperature can significantly impact chiral selectivity; it must be tightly controlled.
Injection Vol. 5 µLSmaller volumes are preferred to avoid column overload, which can degrade chiral resolution.
Detection UV at 254 nmSame principle as the achiral method.
  • Data Analysis: Calculate the percentage of each enantiomer using their respective peak areas. For enantiomeric excess (e.e.), use the formula: e.e. (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide orthogonal, definitive evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed structural information by mapping the chemical environment of every ¹H and ¹³C atom in the molecule.[9][10]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it will show the exchangeable protons of the amine (-NH3+) and carboxylic acid (-COOH) groups.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Expected Spectral Features (in DMSO-d₆):

  • ¹H NMR:

    • Aromatic Region (~7.3-7.8 ppm): A complex pattern of multiplets corresponding to the 9 protons of the biphenyl group.

    • α-Proton (~4.0-4.5 ppm): A triplet or doublet of doublets coupled to the β-protons.

    • β-Protons (~3.0-3.4 ppm): Two diastereotopic protons appearing as a multiplet, coupled to the α-proton.

    • -NH3+ Protons (~8.5 ppm): A broad singlet, which will exchange with D₂O.

    • -COOH Proton (~13 ppm): A very broad singlet, which will exchange with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (~170-175 ppm): The carboxylic acid carbon.

    • Aromatic Carbons (~125-145 ppm): Multiple signals for the 12 carbons of the biphenyl ring.

    • α-Carbon (~55 ppm): The chiral carbon.

    • β-Carbon (~35 ppm): The methylene carbon.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound, offering powerful confirmation of its identity. High-resolution MS (HRMS) can determine the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or 50:50 acetonitrile:water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire a full scan spectrum in positive ion mode.

Expected Data: The free base of 3-(4-Biphenyl)alanine has a molecular formula of C₁₅H₁₅NO₂ and a monoisotopic mass of approximately 241.11 Da.[11] In positive ESI mode, the expected primary ion will be the protonated molecule [M+H]⁺ at m/z ≈ 242.12.

Infrared (IR) and UV-Visible Spectroscopy
TechniquePrinciple & ProtocolExpected Data
Infrared (IR) Identifies functional groups by their characteristic vibrational frequencies.[9][12] Protocol: Analyze a small amount of solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.-OH stretch (Carboxylic Acid): Very broad, ~2500-3300 cm⁻¹.-NH3+ stretch (Ammonium): Broad, ~2800-3100 cm⁻¹.C=O stretch (Carboxylic Acid): Strong, ~1700-1730 cm⁻¹.C=C stretch (Aromatic): Medium, ~1600 cm⁻¹ and ~1475 cm⁻¹.
UV-Visible Measures the absorption of UV light by the biphenyl chromophore. Protocol: Prepare a dilute solution in a suitable solvent (e.g., ethanol) and record the spectrum from 200-400 nm using a spectrophotometer.A strong absorption maximum (λmax) is expected around 250-260 nm, characteristic of the biphenyl system. The exact λmax can be used for detector settings in HPLC.[3]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining the quantitative power of validated HPLC methods with the definitive structural information from spectroscopic techniques, researchers and drug developers can ensure the quality and integrity of this important chemical entity. Adherence to these protocols and the principles of method validation is essential for regulatory compliance and the successful advancement of pharmaceutical candidates.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. Retrieved from [Link]

  • PubMed. (1995). Quantification of L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine (NB-355) by high-performance liquid chromatography using o-phthalaldehyde/N-acetyl-L-cysteine derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761797, Fmoc-L-4,4'-biphenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761815, Biphenylalanine. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Spectroscopic studies of pure and doped L -alanine hydrogen chloride monohydrate single crystals. Retrieved from [Link]

  • MDPI. (2016). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Retrieved from [Link]

  • ScienceAsia. (2002). An Inclusion Complex of β-Cyclodextrin-L- Phenylalanine: 1H NMR and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (2018). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2009). Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. Retrieved from [Link]

  • ACS Publications. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Retrieved from [Link]

  • Brieflands. (n.d.). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13813133, N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine. Retrieved from [Link]

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Application Note: Engineering Peptide Libraries with DL-3-(4-Biphenyl)alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the methodology for creating peptide libraries utilizing DL-3-(4-Biphenyl)alanine hydrochloride (DL-Bip).[1] Biphenylalanine is a non-canonical amino acid (ncAA) analogue of phenylalanine where the phenyl ring is extended by a second phenyl group at the para-position.

Why use DL-Bip?

  • Hydrophobic Anchoring: The biphenyl group significantly increases lipophilicity (LogP ~4.2 vs 1.38 for Phe), enhancing membrane penetration and binding affinity in hydrophobic pockets [1].[1]

  • Proteolytic Stability: The steric bulk and non-natural structure render peptides highly resistant to chymotrypsin-like proteases.[1]

  • Stereochemical Scanning: Using the DL-racemic mixture allows researchers to simultaneously generate diastereomeric pairs.[1] In a library setting, this creates a "stereochemical scan" at a specific position without requiring two separate syntheses.[2]

Technical Challenge: The starting material, This compound , is an unprotected amino acid salt.[1] Direct use in standard Fmoc-SPPS is impossible.[1] This protocol bridges the gap by including the critical Fmoc-protection step followed by library generation strategies.[1]

Strategic Library Design

When incorporating DL-Bip, you are effectively introducing a binary diversity point.[1][2]

  • Single Substitution: Incorporating one DL-Bip residue yields 2 distinct peptides (L-Bip and D-Bip variants) in a 1:1 ratio.[1]

  • Multiple Substitutions: Incorporating

    
     residues of DL-Bip yields 
    
    
    
    diastereomers.[1]

Recommended Strategy: Use DL-Bip for Positional Scanning Libraries .[1] Replace native hydrophobic residues (Phe, Trp, Leu) one by one to identify positions where:

  • Steric bulk is tolerated or preferred.[1]

  • D-stereochemistry induces a favorable turn or protease resistance.[1]

Workflow Visualization

G cluster_0 Library Generation Phase Raw Start: DL-Bip-HCl (Raw Salt) Fmoc Fmoc-Protection (Fmoc-OSu + NaHCO3) Raw->Fmoc Neutralization Coupling SPPS Coupling (HATU/DIEA) Fmoc->Coupling Activated Monomer Resin Resin Loading (Rink Amide / Wang) Resin->Coupling Solid Support Coupling->Coupling Iterative Cycles Cleavage TFA Cleavage & Scavenging Coupling->Cleavage Final Deprotection Analysis HPLC/MS Analysis (Diastereomer Separation) Cleavage->Analysis Crude Library

Figure 1: End-to-end workflow from raw hydrochloride salt to analyzed peptide library.[1][2]

Pre-Synthesis Protocol: Fmoc-Protection

Skip this section only if you have purchased pre-protected Fmoc-DL-Bip-OH.[1]

The hydrochloride salt must be converted to the Fmoc-protected free acid to be compatible with SPPS.

Reagents:

  • This compound (1 eq)[1][2]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1][2]

  • Sodium Bicarbonate (

    
    ) (2.5 eq)[1][2]
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)[1][2]

Procedure:

  • Dissolution: Dissolve DL-Bip-HCl (e.g., 1.0 g) in 20 mL of Water/Acetone (1:1). Add

    
    .[1] The solution will bubble (
    
    
    
    ) as the HCl is neutralized. Ensure pH is ~8-9.
  • Reaction: Add Fmoc-OSu slowly while stirring. The mixture may become cloudy. Stir overnight at Room Temperature (RT).

  • Work-up:

    • Evaporate Acetone under reduced pressure (Rotavap).[1][2]

    • Acidify the remaining aqueous solution to pH 2 using 1M HCl. The product Fmoc-DL-Bip-OH will precipitate as a white solid.[1]

    • Extract with Ethyl Acetate (3x).[1][2] Wash organic layer with brine, dry over

      
      , and evaporate.[2]
      
  • Validation: Verify by LC-MS. Target Mass = MW(Bip) + MW(Fmoc) - 1.[1][2]

    • Note: This product is a racemic mixture.[1] No chiral separation is needed at this stage.[1]

SPPS Protocol: Library Assembly

Critical Consideration: Biphenylalanine is sterically bulky.[1] Standard coupling (HBTU/HOBt) often results in deletion sequences.[1][2] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) for superior reactivity [2].[1][2]

Materials
  • Resin: Rink Amide (for amides) or Wang (for acids).[1][2] Loading: 0.3–0.5 mmol/g (Low loading preferred to prevent aggregation).[1][2]

  • Activator: HATU (0.95 eq relative to AA).[1][2]

  • Base: DIEA (Diisopropylethylamine) (2 eq relative to AA).[1][2]

  • Solvent: DMF (anhydrous).[1][2]

Step-by-Step Coupling Cycle
  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).[2]

  • Activation (The "DL-Bip" Step):

    • Weigh Fmoc-DL-Bip-OH (4 eq relative to resin loading).[1]

    • Dissolve in minimum DMF.[1]

    • Add HATU (3.9 eq).[1][2]

    • Add DIEA (8 eq).[1][2][3] Note: Ensure base is added last to initiate activation immediately before adding to resin.

    • Pre-activation time: 30 seconds (Do not exceed 2 mins to avoid racemization, though less critical here as we are using a racemate).

  • Coupling:

    • Add the activated mixture to the resin.

    • Reaction Time: 2 hours at RT with vortexing.

    • Optional: For sequences >15 residues, heat to 50°C (microwave or water bath) to overcome aggregation.[1][2]

  • Monitoring:

    • Perform a Kaiser Test .[1] If blue (positive), re-couple using fresh reagents.[1][2] Due to Bip's bulk, a double coupling is often standard procedure.[2]

  • Capping (Recommended):

    • After the Bip coupling, cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:1:[2]8) to prevent deletion sequences in the library.

Library Deconvolution & Analysis

This is the most critical scientific aspect. Because you coupled a DL-mixture, your final product is not a single peak.[1]

HPLC Profile Interpretation

When analyzing the crude cleavage product on C18 Reverse Phase HPLC:

  • Scenario A (No other chiral centers): If the rest of the peptide is Glycine (achiral), you may see one peak or two very close peaks depending on the column's chiral resolving power (standard C18 usually doesn't separate enantiomers well).

  • Scenario B (With L-amino acids): If your sequence contains other L-amino acids (e.g., L-Ala-DL-Bip-L-Ala), you have created diastereomers (L-L-L and L-D-L).[1][2]

    • Result: You will see two distinct peaks with identical Mass (MS).[1][2]

    • Elution Order: typically, the L-D-L isomer elutes earlier than the L-L-L isomer on C18 columns because the D-amino acid disrupts the hydrophobic amphipathic helix, reducing interaction with the column [3].

Data Table: Physicochemical Comparison
PropertyL-Phenylalanine (Phe)L-Biphenylalanine (Bip)Impact on Protocol
MW ( g/mol ) 165.19241.29Adjust mass calculations.[1]
LogP (Hydrophobicity) 1.38~4.2Requires high % organic solvent (ACN/DMF) for solubility.[1][2]
Steric Surface Area ModerateHigh (Bulky)Requires HATU and longer coupling times.[1][2]
Protease Half-life Minutes/HoursHours/DaysIdeal for therapeutic leads.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the Biphenyl group.[1]Switch to HATU/HOAt or use Fmoc-Bip-Fluoride .[1] Perform double coupling (2 x 1 hr).
Precipitation Bip is highly hydrophobic.[1]Use NMP (N-methylpyrrolidone) instead of DMF.[1][3] Add 1% Triton X-100 if aggregation occurs.[1]
No Separation on HPLC Diastereomers co-eluting.[1]Change gradient slope to be shallower (e.g., 0.5% B per minute). Try a Phenyl-Hexyl column for pi-pi selectivity.
Low Yield (Pre-synthesis) HCl salt not neutralized.[1][2]Ensure sufficient base (

) was used during Fmoc-protection.[1] The pH must be >8.

References

  • Non-canonical amino acids in drug discovery: Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836.[2] [1][2]

  • Coupling Reagents for Bulky Residues: Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[2]

  • Chromatographic Separation of Diastereomers: Snyder, L. R., et al. (2011).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Chiral Separations). [1][2]

  • Biphenylalanine Properties: PubChem Compound Summary for CID 2761815, Biphenylalanine.[1][2]

Sources

Application Notes and Protocols: Enzymatic Resolution of DL-3-(4-Biphenyl)alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Enantiomerically Pure 3-(4-Biphenyl)alanine

3-(4-Biphenyl)alanine, a non-canonical amino acid, is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its biphenyl moiety imparts unique structural and electronic properties, making it a valuable component in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The biological activity of these molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Consequently, the efficient and scalable production of enantiomerically pure L- and D-3-(4-Biphenyl)alanine is of paramount importance in drug discovery and development.

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for the separation of racemic mixtures. This approach leverages the inherent stereoselectivity of enzymes to catalyze the transformation of one enantiomer in a racemic pair, leaving the other enantiomer unreacted.[1] This application note provides a detailed guide to the enzymatic resolution of DL-3-(4-Biphenyl)alanine hydrochloride, focusing on the use of Penicillin G Acylase (PGA) as a robust and highly selective biocatalyst.

Principle of the Method: Penicillin G Acylase-Catalyzed Kinetic Resolution

Penicillin G Acylase (PGA), an industrial enzyme widely used in the production of β-lactam antibiotics, has demonstrated broad substrate specificity and excellent enantioselectivity in the resolution of various racemic compounds, including amino acids.[2][3] The strategy for the kinetic resolution of DL-3-(4-Biphenyl)alanine involves the enantioselective acylation of the L-enantiomer.

The core principle lies in the enzyme's ability to preferentially catalyze the acylation of the amino group of L-3-(4-Biphenyl)alanine using an acyl donor, such as phenylmethyl acetate. This results in the formation of the N-acylated L-enantiomer, while the D-enantiomer remains largely unreacted. The significant difference in the chemical properties of the acylated L-amino acid and the unreacted D-amino acid allows for their straightforward separation.

Visualizing the Workflow: Enzymatic Resolution of DL-3-(4-Biphenyl)alanine

Enzymatic_Resolution_Workflow cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Separation & Purification cluster_3 Analysis DL_Substrate DL-3-(4-Biphenyl)alanine Hydrochloride Reaction_Vessel Reaction Mixture (Aqueous Buffer, pH 7.5) DL_Substrate->Reaction_Vessel Add Acyl_Donor Phenylmethyl Acetate Acyl_Donor->Reaction_Vessel Add Enzyme Immobilized Penicillin G Acylase Enzyme->Reaction_Vessel Add Quench Reaction Quenching (pH Adjustment) Reaction_Vessel->Quench Transfer Extraction Liquid-Liquid Extraction Quench->Extraction L_Product N-Acyl-L-Enantiomer (Organic Phase) Extraction->L_Product D_Product D-Enantiomer (Aqueous Phase) Extraction->D_Product Purification_L Purification of N-Acyl-L-Enantiomer L_Product->Purification_L Purification_D Purification of D-Enantiomer D_Product->Purification_D HPLC Chiral HPLC (Enantiomeric Excess) Purification_L->HPLC Yield Yield Calculation Purification_L->Yield Purification_D->HPLC Purification_D->Yield

Caption: Workflow for the enzymatic resolution of this compound.

Materials and Reagents

Material/ReagentSupplierGrade
This compoundCommercially Available≥98%
Penicillin G Acylase (immobilized)Commercially AvailableIndustrial Grade
Phenylmethyl AcetateCommercially Available≥99%
Sodium Phosphate MonobasicCommercially AvailableACS Grade
Sodium Phosphate DibasicCommercially AvailableACS Grade
Sodium HydroxideCommercially AvailableACS Grade
Hydrochloric AcidCommercially AvailableACS Grade
Ethyl AcetateCommercially AvailableHPLC Grade
Deionized WaterIn-houseHigh Purity

Detailed Experimental Protocols

Protocol 1: Preparation of the Reaction Mixture
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer solution. Adjust the pH to 7.5 using 1 M sodium hydroxide or 1 M hydrochloric acid. This pH is generally optimal for the activity and stability of Penicillin G Acylase.

  • Substrate Dissolution: In a temperature-controlled reaction vessel, dissolve this compound in the prepared phosphate buffer to a final concentration of 50 mM. Gentle heating and stirring may be required to ensure complete dissolution.

  • Acyl Donor Addition: Add phenylmethyl acetate to the reaction mixture. A molar ratio of 1.2:1 (acyl donor to racemic substrate) is recommended to ensure an adequate supply of the acylating agent.

  • Enzyme Addition: Introduce the immobilized Penicillin G Acylase to the reaction mixture. A typical enzyme loading is 10% (w/w) relative to the substrate. The use of an immobilized enzyme facilitates easy recovery and reuse, contributing to a more sustainable and cost-effective process.[4]

Protocol 2: Enzymatic Resolution Reaction
  • Reaction Conditions: Maintain the reaction mixture at a constant temperature of 30°C with continuous gentle agitation (e.g., 150 rpm on an orbital shaker). The controlled temperature ensures optimal enzyme activity and stability throughout the resolution process.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing the enantiomeric excess (e.e.) of the unreacted substrate and the formed product using chiral High-Performance Liquid Chromatography (HPLC). It is crucial to stop the reaction at approximately 50% conversion to achieve high enantiomeric purity for both the acylated L-enantiomer and the unreacted D-enantiomer.

Protocol 3: Product Separation and Purification
  • Reaction Termination: Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for subsequent reuse.

  • pH Adjustment and Extraction: Adjust the pH of the filtrate to 2.0 with 2 M HCl. This protonates the carboxylic acid group of the unreacted D-enantiomer, making it more water-soluble, and keeps the N-acylated L-enantiomer in a form that is readily extractable into an organic solvent.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the acidified aqueous solution with ethyl acetate (3 x 50 mL). The N-acyl-L-3-(4-Biphenyl)alanine will preferentially partition into the organic phase, while the D-3-(4-Biphenyl)alanine hydrochloride will remain in the aqueous phase.

  • Purification of the D-Enantiomer: The aqueous phase containing D-3-(4-Biphenyl)alanine hydrochloride can be concentrated under reduced pressure to obtain the solid product. Further purification can be achieved by recrystallization.

  • Purification of the N-Acyl-L-Enantiomer: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acyl-L-3-(4-Biphenyl)alanine. This can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Deprotection of the L-Enantiomer (Optional): If the free L-amino acid is desired, the N-acyl group can be removed by acidic or enzymatic hydrolysis.

Analytical Methods: Determination of Enantiomeric Excess

The determination of the enantiomeric excess of the amino acid enantiomers is critical for evaluating the success of the resolution. Chiral HPLC is the most common and reliable method for this analysis.[5][6]

Chiral HPLC Method
  • Column: A chiral stationary phase column, such as one based on a cyclodextrin or a protein, is required. The specific column choice will depend on the derivatization state of the amino acid.

  • Mobile Phase: A typical mobile phase consists of a mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm) is suitable.

  • Sample Preparation: Samples from the reaction mixture or the purified products should be appropriately diluted in the mobile phase before injection.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the peak areas of the D- and L-enantiomers, respectively.

Mass spectrometry-based methods can also be employed for the determination of enantiomeric excess.[7][8][9]

Expected Results and Data Presentation

The enzymatic resolution of this compound using Penicillin G Acylase is expected to yield both the D-enantiomer and the N-acylated L-enantiomer with high enantiomeric purity.

ParameterExpected Value
Conversion~50%
Enantiomeric Excess of D-3-(4-Biphenyl)alanine>98%
Enantiomeric Excess of N-Acyl-L-3-(4-Biphenyl)alanine>98%
Isolated Yield of D-Enantiomer40-45%
Isolated Yield of N-Acyl-L-Enantiomer40-45%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate- Inactive enzyme- Suboptimal pH or temperature- Insufficient acyl donor- Use fresh or properly stored enzyme- Verify and adjust pH and temperature- Increase the molar ratio of the acyl donor
Low Enantioselectivity- Reaction proceeded beyond 50% conversion- Non-specific hydrolysis- Monitor the reaction closely and stop at ~50% conversion- Ensure the purity of the enzyme and reagents
Poor Separation during Extraction- Incorrect pH adjustment- Emulsion formation- Verify the pH of the aqueous phase before extraction- Add a small amount of brine to break the emulsion

Conclusion

This application note provides a comprehensive and practical guide for the enzymatic resolution of this compound using immobilized Penicillin G Acylase. The described protocols are robust, scalable, and environmentally friendly, offering a viable alternative to traditional chemical resolution methods. The high enantioselectivity of the enzyme allows for the production of both L- and D-enantiomers with excellent optical purity, which are valuable building blocks for the synthesis of chiral drugs and other high-value chemicals.

References

  • ResearchGate. (2025, August 7). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation.... Retrieved from [Link]

  • PubMed. (n.d.). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Retrieved from [Link]

  • ACS Publications. (n.d.). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Optical resolution of dl-alanine.
  • ACS Publications. (n.d.). A Concise Synthesis of Enantiomerically Pure l-(4-Boronophenyl)alanine from l-Tyrosine. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021, November 10). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein Engineering of Penicillin Acylase. PMC. Retrieved from [Link]

  • NIH. (2025, October 7). Enantioselective Synthesis of α‐Arylated Allene Ketones Through Sequential Bismuth(V)‐mediated Arylation and Organocatalytic Protonation. Retrieved from [Link]

  • TSI Journals. (n.d.). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lebrilla, C. B., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Retrieved from [Link]

  • NIH. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Retrieved from [Link]

  • CNKI. (2025, August 6). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. Retrieved from [Link]

  • PubMed Central. (2022, January 26). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 12). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Noncanonical Amino Acids in Biocatalysis. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme. Retrieved from [Link]

Sources

Revolutionizing Structural Biology: Applications of Bulky Side-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of structural biology, understanding the precise three-dimensional arrangement of atoms in a protein is paramount to deciphering its function. For decades, researchers have relied on a toolkit of 20 canonical amino acids to build and understand these molecular machines. However, the advent of genetic code expansion has ushered in a new era, allowing for the site-specific incorporation of non-canonical amino acids (ncAAs) with unique properties.[1][2] Among these, amino acids with bulky side chains are proving to be exceptionally powerful tools, offering novel solutions to long-standing challenges in protein structure determination, functional analysis, and drug design.[3][4]

This guide provides a comprehensive overview of the applications of bulky side-chain amino acids in structural biology. We will delve into the underlying principles, explore their use in key techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed protocols for their incorporation and application.

The Strategic Advantage of Bulk: Why Size Matters

The introduction of a bulky side-chain into a protein can induce significant, yet localized, perturbations. This "steric bulk" can be leveraged in several ways:

  • Probing Protein Dynamics and Conformation: The sheer size of a bulky side-chain can restrict the conformational freedom of the surrounding polypeptide backbone and neighboring residues. This allows researchers to "lock" a protein into a specific conformation, providing a snapshot of its dynamic states.

  • Facilitating Crystallization: By creating new packing interactions or reducing conformational heterogeneity, the introduction of bulky residues can promote the formation of well-ordered crystals, a critical bottleneck in X-ray crystallography.

  • Creating Novel Binding Pockets: The introduction of a large, non-natural side chain can create unique cavities or surfaces on a protein, enabling the design of novel drugs or the engineering of new protein-protein interactions.[4]

  • Serving as Spectroscopic Probes: Bulky side chains can be equipped with reporter groups, such as heavy atoms for phasing in crystallography or NMR-active isotopes, providing powerful tools for structural analysis.

Core Applications in Structural Biology

X-ray Crystallography: Overcoming the Phase Problem

A major hurdle in X-ray crystallography is the "phase problem," where the diffraction pattern provides information about the amplitude of the scattered X-rays but not their phase.[5] Bulky amino acids containing heavy atoms offer an elegant solution through methods like Multiple Isomorphous Replacement (MIR) and Multi-wavelength Anomalous Dispersion (MAD).[6]

Key Concept: Heavy atoms scatter X-rays more strongly and with a phase shift that can be used to determine the phases of all other reflections.

Application Note: Selenomethionine (SeMet), a naturally occurring analog of methionine containing a selenium atom, is a widely used tool for MAD phasing.[6] However, the incorporation of ncAAs with even heavier atoms, such as those containing iodine or xenon, can provide a stronger anomalous signal, simplifying phase determination, especially for large or poorly diffracting crystals.

Workflow for Phasing with Bulky Amino Acids

G cluster_0 In Vitro cluster_1 In Vivo A Design Mutagenic Primers B PCR with High-Fidelity Polymerase A->B C DpnI Digestion of Parental DNA B->C D Transformation into E. coli C->D E Colony Selection D->E F Sequence Verification E->F

Sources

Troubleshooting & Optimization

aggregation problems with biphenylalanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aggregation & Steric Hindrance in Biphenylalanine Peptide Synthesis Audience: Senior Researchers & Process Chemists Status: Active Support | Version: 2.4

Diagnostic Hub: The "Why" of Failure

The Core Problem: Biphenylalanine (Bip) is not merely hydrophobic; it is a "structure-inducing" residue. Its two phenyl rings create a massive hydrophobic surface area that drives strong


-

stacking interactions. When multiple Bip residues (or Bip in combination with Phe, Val, Ile) are present, they act as nucleation sites for on-resin aggregation.

The Mechanism:

  • Steric Shielding: The bulky side chain shields the

    
    -amino group, slowing down acylation kinetics.
    
  • Beta-Sheet Collapse: Slow kinetics allow the growing peptide chain to adopt low-energy conformations, typically intermolecular

    
    -sheets stabilized by hydrogen bonding and hydrophobic collapse.
    
  • Solvation Failure: Standard solvents (DMF) cannot penetrate these aggregates, leading to "deletion sequences" (missing amino acids).

Visualization: The Aggregation Cascade

The following diagram illustrates how Bip residues catalyze the transition from free-floating chains to insoluble aggregates.

AggregationMechanism Start Free Peptide Chain (Solvated) BipEntry Bip Incorporation (High Hydrophobicity) Start->BipEntry PiStack Pi-Pi Stacking (Side Chain Interaction) BipEntry->PiStack Steric Bulk HBond Intermolecular H-Bonding (Beta-Sheet Formation) PiStack->HBond Nucleation Collapse Resin Shrinkage (Solvent Exclusion) HBond->Collapse Aggregation Failure Incomplete Coupling (Deletion Sequence) Collapse->Failure Reagent Blockage

Figure 1: The kinetic pathway of Bip-induced aggregation leading to synthesis failure.

Synthesis Troubleshooting: The "How" of Success

Protocol A: Resin Selection & Loading Strategy

Causality: High loading forces peptide chains into close proximity, exponentially increasing the probability of aggregation. Directive: You must maximize the distance between chains.

ParameterRecommendationScientific Rationale
Resin Type ChemMatrix (PEG) or Tentagel PEG backbones swell better in polar/hydrophobic environments than Polystyrene (PS).
Loading < 0.25 mmol/g Critical threshold. Higher loading promotes inter-chain

-sheet formation.
Linker Rink Amide / Wang Standard linkers are fine, but ensure cleavage cocktails match Bip solubility (see Sec 3).
Protocol B: The "Disaggregation" Coupling Workflow

Objective: Disrupt hydrogen networks before and during coupling.

Reagents Required:

  • Chaotropic Wash: 0.8M LiCl (Lithium Chloride) in DMF.[1]

  • Solvent System: NMP (N-methyl-2-pyrrolidone) is superior to DMF for Bip.

  • Activator: HATU/HOAt (7-azabenzotriazole derivatives).

Step-by-Step Methodology:

  • The Chaotropic Wash:

    • After deprotection (Fmoc removal), wash resin 3x with 0.8M LiCl in DMF .

    • Why: Li+ ions coordinate with peptide backbone carbonyls, disrupting H-bonds (pseudo-proline effect).

    • Crucial: Wash 2x with dry NMP immediately after to remove excess salt (LiCl can interfere with activation).

  • Activation (The "Low-Racemization" Mix):

    • Reagents: Fmoc-Bip-OH (3 eq), HATU (2.9 eq), HOAt (3 eq).

    • Base: Collidine (TMP) instead of DIPEA.

    • Why: Bip is prone to racemization (conversion of L- to D-isomer) due to the electron-withdrawing nature of the phenyl rings facilitating proton abstraction. Collidine is a weaker, more sterically hindered base than DIPEA, reducing this risk [1].

  • The "Magic Mixture" Solvent:

    • Perform coupling in: DCM : DMF : NMP (1:1:1) containing 1% Triton X-100 and 2M Ethylene Carbonate .[2]

    • Why: Ethylene carbonate is a potent H-bond donor that breaks up beta-sheets [2].

  • Microwave Assistance (Optional but Recommended):

    • Temp: 75°C.

    • Time: 5 minutes.

    • Warning: If coupling Cys or His after Bip, lower temp to 50°C to prevent epimerization.

Visualization: Decision Tree for Difficult Couplings

Use this logic flow to determine your coupling strategy based on the Kaiser Test (ninhydrin) results.

DecisionTree Step1 Standard Coupling (DIC/Oxyma in DMF) Check1 Kaiser Test Check Step1->Check1 Pass Proceed to Next AA Check1->Pass Colorless Fail1 Incomplete (Blue Beads) Check1->Fail1 Blue Step2 Double Couple: Change Solvent to NMP + 0.8M LiCl Wash Fail1->Step2 Check2 Kaiser Test Check Step2->Check2 Check2->Pass Colorless Step3 Triple Couple: HATU/HOAt/Collidine @ 75°C (Microwave) Check2->Step3 Blue Check3 Kaiser Test Check Step3->Check3 Check3->Pass Colorless Cap Acetylation Capping (Prevent Deletion Seq) Check3->Cap Blue (Give Up)

Figure 2: Escalation workflow for coupling sterically hindered Bip residues.

Post-Synthesis: Cleavage & Purification

The Trap: Bip peptides often precipitate immediately upon ether precipitation or fail to dissolve in aqueous buffers for HPLC.

Solubility Troubleshooting Table
SymptomDiagnosisSolution
Gel formation in Ether Peptide is trapping solvent (organogel).Do not use Ether. Precipitate in cold Water or Hexane .
Insoluble in H2O/MeCN Hydrophobic aggregation.Dissolve in HFIP (Hexafluoroisopropanol) or Formic Acid first, then dilute with water.
Broad HPLC Peaks Aggregation on the column.Heat column to 60°C . Use Isopropanol instead of MeCN as Eluent B.

Purification Hack: If the peptide is extremely hydrophobic, use a C4 column (instead of C18) to prevent irreversible binding to the stationary phase.

Frequently Asked Questions (FAQ)

Q: I see a "doublet" peak on my HPLC/Mass Spec with the exact same mass. Is this aggregation? A: Likely not. Same mass doublets usually indicate Racemization (D-Bip vs L-Bip).

  • Fix: Switch your base from DIPEA to Collidine (TMP) or 2,4,6-trimethylpyridine. Lower your coupling temperature to <50°C.

Q: Can I use Pseudoprolines to help with Bip? A: You cannot make a "Bip-Pseudoproline." However, you should insert Pseudoprolines (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH) at positions n+2 or n+3 relative to the Bip residue. This breaks the beta-sheet structure that Bip initiates [3].

Q: My resin volume dropped by half after adding Bip. What happened? A: This is "Resin Collapse." The hydrophobic interactions have expelled the solvent.

  • Fix: Wash with DCM (swells polystyrene better than DMF) or switch to 100% NMP for the remainder of the synthesis.

References

  • Paradisi, F., et al. (2006). "Racemization of amino acids during peptide synthesis."[3][4] Chemical Reviews.

  • Zhang, L., et al. (2014). "The Magic Mixture: A powerful solvent system for solid-phase peptide synthesis of difficult sequences." Journal of Peptide Science.

  • Sampson, W.R., et al. (1999). "The use of pseudoproline dipeptides in the synthesis of difficult sequences." Journal of Peptide Science.

  • Albericio, F. (2004). "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology.

Sources

Technical Support Center: Optimizing Coupling for DL-3-(4-Biphenyl)alanine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Bip" Challenge

You are working with DL-3-(4-Biphenyl)alanine hydrochloride , a non-canonical amino acid characterized by two distinct challenges:

  • Steric Bulk & Hydrophobicity: The biphenyl side chain is massive compared to canonical residues. It creates a "steric shield" around the

    
    -carbon, slowing down nucleophilic attack and promoting 
    
    
    
    -sheet aggregation via
    
    
    -
    
    
    stacking.
  • Ionic/Chiral Complexity: As a hydrochloride salt, the amine is protonated (

    
    ) and requires precise neutralization. Furthermore, the "DL" designation implies a racemic mixture, which introduces diastereomeric considerations when coupled to chiral chains.
    

This guide moves beyond standard protocols to address the specific kinetic and solubility bottlenecks of Bip.

Part 1: Pre-Coupling Preparation (The Foundation)

Q1: Why is my Bip residue precipitating immediately upon adding base?

Diagnosis: Improper neutralization of the Hydrochloride (HCl) salt. Technical Insight: The HCl salt stabilizes the amine but renders it non-nucleophilic. To couple, you must deprotonate it (


). However, the free base of Bip is highly hydrophobic. If you neutralize it in a low-polarity solvent (like DCM) or with high concentrations of base before activation, the free amine may precipitate or aggregate.

Protocol: The "In-Situ" Neutralization Strategy Do not perform a separate wash to remove the HCl. Instead, neutralize during the activation step to keep the species in solution.

  • Solvent: Dissolve Bip

    
     HCl in DMF  or NMP  (avoid DCM; it promotes aggregation).
    
  • Base Calculation: You need base for two purposes:

    • 1.0 eq to neutralize the HCl salt.

    • 1.0 eq (typically) to activate the carboxylate (if using HATU/HBTU).

    • Total Base: 2.0 equivalents relative to the amino acid.

  • Order of Addition:

    • Dissolve Amino Acid + Coupling Reagent (e.g., HATU).

    • Add Base (DIPEA or Collidine) last, immediately before adding to the resin.

Q2: I see two product peaks on my HPLC. Is this a coupling failure?

Diagnosis: Likely Diastereomer Formation , not failure. Technical Insight: You are using DL -Bip. Since your starting material is a 50:50 mixture of L- and D-enantiomers, coupling this to a chiral peptide chain (e.g., L-Ala-Resin) generates two distinct compounds:

  • L-Bip -L-Ala-Peptide

  • D-Bip -L-Ala-Peptide

These are diastereomers , which have different physical properties and distinct HPLC retention times. Action: Verify mass. If both peaks have the correct mass (


), the reaction worked perfectly. You must decide if you need to separate them via prep-HPLC or if a mixture is acceptable for your assay.

Part 2: Reaction Optimization (The Core)

Q3: Standard HBTU/DIPEA coupling is incomplete after 2 hours. What should I change?

Diagnosis: Steric hindrance is preventing the active ester from reacting with the N-terminus. Solution: Switch to HOAt-based or Oxyma-based reagents.[1]

The Mechanism: Standard HOBt esters (from HBTU) are often too bulky or slow for Bip.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Generates an -OAt ester. The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group effect), acting as an internal base to speed up the coupling by ~10-100x compared to HBTU [1].

  • COMU: A safer, often more efficient alternative to HATU that generates an Oxyma ester.[1] It shows superior solubility and lower epimerization risk [2].[1][2][3]

Optimized Protocol for Bip Coupling:

ComponentEquivalentsReagent ChoiceNotes
Amino Acid 3.0 - 4.0 eqDL-Bip · HClHigh excess drives kinetics.
Activator 3.0 - 4.0 eqHATU or COMU Avoid HBTU/PyBOP for this step.
Base 6.0 - 8.0 eqTMP (Collidine) Crucial: Collidine is a weaker base than DIPEA, reducing the risk of racemizing the previous amino acid while still activating Bip.
Solvent -DMF or NMPNMP is superior for preventing aggregation.
Time/Temp -2h @ RT or 75°C (Microwave) Heat is highly recommended for Bip.
Q4: How do I prevent aggregation during coupling?

Diagnosis: The biphenyl rings are stacking (


-

interactions), causing the peptide chain to collapse and hiding the N-terminus. Troubleshooting Steps:
  • Solvent Switch: Use NMP instead of DMF.

  • Chaotropic Salts: Add 0.4 M LiCl (Lithium Chloride) to the coupling mixture. LiCl disrupts hydrogen bonding and peptide secondary structure, keeping the chain "open" [3].

  • Magic Mixture: Use a solvent system of DMF/DMSO (80:20). DMSO is excellent at solvating aromatic systems.

Part 3: Visualization & Logic

Workflow: Activation of Bip · HCl

This diagram illustrates the critical neutralization step required before the steric barrier can be overcome.

BipActivation Start Bip · HCl Salt (Protonated Amine) FreeAA Free Amino Acid (Zwitterion/Anion) Start->FreeAA Neutralization (1 eq Base) Base Base Addition (DIPEA/Collidine) Base->FreeAA ActiveEster Activated OAt/Oxyma Ester (Highly Reactive) FreeAA->ActiveEster Activation Activator HATU/COMU Activator->ActiveEster Coupling Nucleophilic Attack (Peptide Resin) ActiveEster->Coupling Steric Barrier Overcome by Heat/Time

Figure 1: The activation pathway for Bip·HCl. Note that neutralization must occur in situ to prevent precipitation of the hydrophobic free amino acid.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Problem Issue: Low Coupling Efficiency (<90% Conversion) CheckSalt 1. Check Base Stoichiometry Did you account for HCl salt? Problem->CheckSalt AddBase Action: Increase Base (Total = 2x AA equiv) CheckSalt->AddBase No CheckReagent 2. Check Coupling Reagent Are you using HBTU/DIC? CheckSalt->CheckReagent Yes SwitchReagent Action: Switch to HATU or COMU (Better Leaving Group) CheckReagent->SwitchReagent Yes CheckAgg 3. Check Aggregation Is the sequence hydrophobic? CheckReagent->CheckAgg No (Already using HATU) ModSolvent Action: Add LiCl or use NMP (Disrupt Pi-Stacking) CheckAgg->ModSolvent Yes

Figure 2: Step-by-step logic for diagnosing incomplete coupling of Bip residues.

Part 4: Quality Control & Monitoring

Q5: The Kaiser Test (Ninhydrin) is negative, but MS shows a deletion. Why?

Diagnosis: False Negative. Technical Insight: The bulky biphenyl group of the previous residue (or the one being coupled to) can sterically block the ninhydrin molecule from reacting with the amine, showing a "yellow" (no reaction) bead even if amines are free. Solution:

  • Chloranil Test: More sensitive for secondary amines and sterically hindered primary amines.

  • Micro-Cleavage: The only definitive method. Remove ~2mg of resin, cleave with TFA/H2O/TIPS (95:2.5:2.5) for 30 mins, and run on HPLC/MS.

References

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[2] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

challenges in incorporating racemic amino acids into proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stereo-Chemical Protein Engineering Support Center .

Ticket ID: #RAC-AA-INCORP-001 Subject: Troubleshooting incorporation of racemic (D/L) amino acid mixtures into polypeptide chains. Assigned Specialist: Senior Application Scientist, Chiral Translation Unit.

Diagnostic Overview

Incorporating racemic amino acids (a mixture of L- and D-enantiomers) into proteins presents a fundamental thermodynamic and kinetic conflict. Biological translation machinery is homochiral; it has evolved multiple "checkpoints" to exclusively select L-amino acids and reject D-amino acids.

If you introduce a racemic mixture to a standard translation system, the L-enantiomer will competitively inhibit the D-enantiomer at every step (charging, delivery, and bonding), resulting in a standard L-peptide. To incorporate the D-isomer (or allow random incorporation), you must bypass or re-engineer these checkpoints.

This guide breaks down the three critical resistance nodes: Aminoacylation , Elongation Factor Binding , and Ribosomal Catalysis .

Module 1: The Charging Bottleneck (Pre-Translation)

The Issue: Wild-type aminoacyl-tRNA synthetases (aaRS) are stereoselective. They will charge L-amino acids onto tRNA with high efficiency while rejecting D-amino acids due to steric clashes in the active site. In a racemic mixture, the aaRS will exclusively charge the L-isomer.

The Solution: Bypass aaRS with Flexizymes To incorporate D-amino acids (or handle racemates where you want the D-isomer), you must abandon enzymatic charging and use Flexizymes (flexible tRNA acylation ribozymes). Flexizymes recognize the activated ester leaving group of an amino acid rather than the side-chain chirality, allowing them to charge D-amino acids onto tRNA.

Protocol: Flexizyme-Mediated Charging of D-Amino Acids

Use this protocol to pre-charge tRNAs with D-amino acids before adding them to a cell-free translation reaction.

Reagents:

  • dFx (Dinitroflexizyme): 20 µM final.

  • tRNA: 20 µM final (engineered suppressor tRNA, e.g., tRNA^Asn_CUA).

  • Substrate: 5 mM D-amino acid-DBE (3,5-dinitrobenzyl ester). Note: If using a racemic DBE substrate, dFx will charge both, but kinetic resolution often favors one. For precise D-incorporation, use pure D-substrate.

  • Buffer: 50 mM HEPES (pH 7.5), 600 mM MgCl₂.

Step-by-Step Workflow:

  • Folding: Mix tRNA and dFx in HEPES buffer (no MgCl₂ yet). Heat to 95°C for 2 min, then cool to room temperature (RT) over 5 min.

  • Activation: Add MgCl₂ to a final concentration of 600 mM. (High Mg²⁺ is critical for ribozyme folding).

  • Acylation: Add the activated D-amino acid ester (dissolved in DMSO) to the mixture.

  • Incubation: Incubate on ice (0°C) for 2–24 hours.

    • Tip: D-amino acids often require longer incubation (6–24h) compared to L-isomers due to slower kinetics even with Flexizyme.

  • Precipitation: Stop reaction with 0.3 M sodium acetate (pH 5.2) and ethanol.[1] Pellet the D-aminoacyl-tRNA.[2][3]

  • Resuspension: Dissolve pellet in 1 mM potassium acetate (pH 5) just prior to translation. Do not store at neutral pH as D-aa-tRNA ester bonds are labile.

Module 2: The Translation Machinery (Elongation & Polymerization)[3][4][5][6]

The Issue: Even if you successfully charge a tRNA with a D-amino acid, two downstream checkpoints remain:

  • EF-Tu Filtration: Elongation Factor Tu (EF-Tu) binds L-aa-tRNA tightly but binds D-aa-tRNA with ~250-fold lower affinity [1].[3] This causes the D-aa-tRNA to dissociate before reaching the ribosome.

  • Ribosomal PTC Discrimination: The Peptidyl Transferase Center (PTC) of the ribosome is optimized for L-amino acid geometry. The nucleophilic attack by a D-amino acid is sterically hindered, slowing the reaction rate by orders of magnitude [2].

Visualization: The Chirality Checkpoints The following diagram illustrates where the D-enantiomer is rejected in a wild-type system.

ChiralityCheckpoints Input Racemic Mixture (D/L Amino Acids) aaRS Checkpoint 1: aaRS Enzyme Input->aaRS Input aaRS->Input D-aa rejected (Remains free) EFTu Checkpoint 2: EF-Tu Binding aaRS->EFTu L-aa-tRNA (Charged) EFTu->EFTu D-aa-tRNA Dissociates Ribosome Checkpoint 3: Ribosomal PTC EFTu->Ribosome High Affinity Transport Ribosome->Ribosome D-aa Stall (Kinetic rejection) Protein Polypeptide Chain Ribosome->Protein Rapid Bond Formation

Figure 1: The three major checkpoints (aaRS, EF-Tu, PTC) that filter out D-amino acids in standard translation.

Protocol: Overcoming Translation Barriers (PURE System)

Use a PURE (Protein synthesis Using Recombinant Elements) cell-free system. Do not use S30 extract, as it contains DTD (D-tyrosyl-tRNA deacylase) which destroys D-aa-tRNA.

System Modifications:

  • EF-Tu Supplementation: Increase EF-Tu concentration to 5–10 µM (standard is ~1–2 µM). This mass action forces the weak-binding D-aa-tRNA into the ribosome.

  • Engineered Ribosomes (Optional but Recommended): If incorporating multiple D-residues, use ribosomes with PTC mutations (e.g., 23S rRNA mutations at A2451 and C2452) selected for D-amino acid tolerance [3].

  • Elongation Time: Increase reaction time. D-incorporation is slow.[2][4] Run reactions for 4–6 hours at 37°C.

Module 3: Troubleshooting & Data Analysis

Common Failure Modes

SymptomProbable CauseCorrective Action
No Protein Yield DTD Contamination: If using cell lysate (E. coli S30), the enzyme DTD is deacylating your D-aa-tRNA.Switch to the PURE system (reconstituted), which lacks DTD.
Truncated Peptide Ribosomal Stalling: The ribosome incorporated the D-aa but failed to translocate or form the next bond due to geometry.Use EF-P (Elongation Factor P) to alleviate stalling, or engineer the downstream sequence to be Glycine (flexible) to reduce steric clash.
Low Yield (Racemic Input) L-Competition: If you added racemic aa-tRNA, the L-isomer outcompeted the D-isomer for EF-Tu binding.Purify the D-isomer prior to charging. Do not rely on the ribosome to select D from a mix; it will always select L.
Hydrolysis of tRNA pH Instability: D-aminoacyl-tRNAs are ester-labile at pH > 7.5.Maintain pH at 7.0–7.4 during translation. Keep tRNA pellet at pH 5.0 until the last second.

Frequently Asked Questions (FAQ)

Q1: Can I just add a racemic mixture of amino acids to an E. coli culture? A: No. In vivo, E. coli has D-amino acid oxidases and DTD enzymes that actively destroy D-amino acids and D-aa-tRNAs to prevent toxicity. Furthermore, the wild-type aaRS will only charge the L-isomer. You must use a cell-free system (in vitro) with pre-charged tRNAs.

Q2: Which D-amino acids are easiest to incorporate? A: D-amino acids with small side chains (D-Ala, D-Ser) are tolerated better than bulky ones (D-Trp, D-Phe). The ribosome's P-site tolerates D-amino acids better than the A-site, meaning initiating with a D-amino acid is easier than elongating with one [4].

Q3: Does the "Racemic" aspect matter if I use Flexizyme? A: Yes. While Flexizyme is less stereoselective than aaRS, it still exhibits some kinetic preference depending on the specific ribozyme variant. If you use a racemic activated ester substrate, you will get a mixture of D- and L-charged tRNAs. Since the ribosome vastly prefers L, your final protein will be almost entirely L. You must use enantiopure D-substrates for Flexizyme reactions to ensure D-incorporation.

References

  • Doi, Y. et al. (2007). "Elongation factor Tu mutants expand amino acid tolerance of protein biosynthesis system." Journal of the American Chemical Society, 129(46), 14458-14462. Link

  • Melnikov, S. et al. (2019). "Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site." Nucleic Acids Research, 47(4), 2089–2099. Link

  • Dedkova, L. M. et al. (2003).[5] "Enhanced D-amino acid incorporation into protein by modified ribosomes."[4][6] Journal of the American Chemical Society, 125(22), 6616-6617. Link

  • Goto, Y. et al. (2008).[5] "Initiating translation with D-amino acids." RNA, 14(7), 1390-1398. Link

  • Murakami, H. et al. (2006).[1][5] "A versatile tRNA aminoacylation catalyst based on RNA." Nature Methods, 3, 357–359. Link

Sources

low yield in unnatural amino acid incorporation of biphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biphenylalanine (Bip) Incorporation Topic: Troubleshooting Low Yield in Genetic Code Expansion (GCE) Role: Senior Application Scientist System: Methanocaldococcus jannaschii (Mj) Orthogonal Pair in E. coli

Introduction: The "Bip" Challenge

Welcome to the technical support hub for hydrophobic unnatural amino acid (UAA) incorporation. You are likely here because your target protein yield is significantly lower than your Wild-Type (WT) control, or you are observing truncated products.

Biphenylalanine (Bip) presents a unique challenge compared to smaller polar UAAs. Its bulky, hydrophobic biphenyl side chain creates three distinct bottlenecks:

  • Bioavailability: It precipitates in neutral pH media, preventing cellular uptake.

  • Synthetase Kinetics: The orthogonal synthetase (BipRS) must accommodate a massive side chain, often resulting in slower catalytic rates (

    
    ) compared to the native system.
    
  • Ribosomal Stalling: The bulkiness can cause ribosomal pausing at the amber codon, increasing susceptibility to Release Factor 1 (RF1) termination.

This guide moves beyond basic protocols to address the causality of these failures.

Phase 1: Upstream Reagents (Chemistry & Media)

Issue: "I added the amino acid powder to the media, but I see crystals/precipitate." Diagnosis: Bip is insoluble in neutral aqueous media. If it precipitates, the effective concentration available to the cell is near zero.

Troubleshooting Protocol 1.1: The "Alkaline Shock" Solubilization

Do not dissolve Bip directly in media or water. You must create a high-pH stock solution.

  • Prepare Stock: Dissolve Bip to 100 mM in 1.0 M NaOH .

    • Why: The deprotonation of the alpha-amine and carboxylic acid aids solubility, but the high molarity base is required to overcome the hydrophobic stacking of the biphenyl rings.

    • Alternative: If NaOH fails (rare), use DMSO , but be aware that DMSO >1% v/v can inhibit cell growth.

  • The Drop-Wise Addition:

    • Add the stock to your bacterial culture slowly while stirring.

    • Critical Step: Measure the pH of your media after addition. The buffering capacity of standard LB or 2xYT is often insufficient to neutralize the NaOH.

    • Action: If media pH spikes >7.5, cells will stress. Use highly buffered media like Terrific Broth (TB) or buffered M9 minimal media to absorb the base addition.

Data Validation (Self-Check):

Observation Diagnosis Remediation
Media turns cloudy immediately Bip crashed out (pH shock) Add Bip stock slower; Switch to TB media.
Media remains clear Good solubility Proceed to induction.

| Crystals visible after 1 hour | Slow precipitation | Add 10%


-cyclodextrin to aid solubility. |

Phase 2: The Genetic Machinery (Plasmid & Strain)

Issue: "My western blot shows a band at the truncated size, not the full length." Diagnosis: This is the "Amber Suppression Competition" failure. The native Release Factor 1 (RF1) is recognizing the UAG stop codon faster than your orthogonal tRNA can decode it with Bip.

Troubleshooting Protocol 2.1: Strain Selection

Standard BL21(DE3) is often insufficient for Bip due to its bulk.

  • Gold Standard: Switch to C321.∆A (or B-95.∆A).

    • Mechanism:[1][2][3] These strains have Genomically Recoded the UAG codons to UAA and have the prfA gene (encoding RF1) deleted.

    • Result: Zero competition at the UAG codon. Yields can increase 5-10x.[2]

  • Plasmid Architecture: Ensure you are using a high-copy suppression plasmid (e.g., pEVOL or pULTRA) which drives high transcription of the orthogonal tRNA (

    
    ).
    
Diagram 1: The Troubleshooting Logic Flow

Use this flow to diagnose where your experiment is failing.

TroubleshootingFlow Start Problem: Low Yield of Bip-Protein CheckMedia Step 1: Check Media Clarity Start->CheckMedia Precipitate Visible Precipitate? CheckMedia->Precipitate Solubilization Action: Use 1M NaOH Stock Switch to TB Media Precipitate->Solubilization Yes CheckBlot Step 2: Western Blot Analysis Precipitate->CheckBlot No Solubilization->CheckBlot Truncation Truncated Band Dominant? CheckBlot->Truncation StrainSwitch Action: Switch to C321.∆A (Remove RF1 Competition) Truncation->StrainSwitch Yes FullLengthLow Full Length Visible but Faint? Truncation->FullLengthLow No InductionOpt Action: Lower Temp (18°C) Increase Bip Conc. (2mM) FullLengthLow->InductionOpt Yes

Caption: Logical decision tree for diagnosing low yield. Follow the path based on visual media inspection and Western Blot data.

Phase 3: Expression Protocol (Process Engineering)

Issue: "I am inducing at 37°C like a normal protein, but yield is poor." Diagnosis: The BipRS enzyme has a slower turnover rate. At 37°C, translation is too fast, leading to ribosome stalling and proteolytic degradation of the nascent chain.

Troubleshooting Protocol 3.1: The "Slow and Steady" Induction
  • Inoculation: Grow cells at 37°C until OD600 reaches 0.5 - 0.6 .

  • The Shift: Cool the culture to 18°C - 25°C . Allow 20 minutes for equilibration.

  • Induction:

    • Add Bip (final conc. 1 mM - 2 mM).

    • Add Arabinose (0.2%) to induce the Synthetase/tRNA machinery.

    • Add IPTG (0.5 mM - 1 mM) to induce the target protein.

    • Note: Adding Bip 30 mins before IPTG can help build a pool of charged tRNA.

  • Duration: Run expression for 16-20 hours at the lower temperature.

Phase 4: QC & Validation (The "Truth" Step)

Issue: "I see a band, but is it Bip or Phenylalanine/Tyrosine mis-incorporation?" Diagnosis: Synthetase promiscuity is a risk. You must validate the mass.

Validation Workflow
  • Purify: Ni-NTA purification of the target protein.

  • Intact Mass Spec (ESI-MS): This is mandatory.

    • Calculate expected mass:

      
      .
      
    • Mass shift: Biphenylalanine (C15H15NO2, MW ~241 Da) vs Tyrosine (MW ~181 Da). Look for a +60 Da shift relative to WT (if replacing Tyr) or specific delta based on the site.

  • Control: Run an expression without adding Bip.

    • Result: Should yield minimal/no full-length protein. If you see full-length protein in the absence of Bip, your synthetase is incorporating natural amino acids (Phe/Tyr).

Diagram 2: The Orthogonal Translation Pathway

Understanding the molecular mechanism to pinpoint failure points.

OrthogonalPathway Bip Biphenylalanine (Input) BipRS Mj-BipRS (Synthetase) Bip->BipRS Binding tRNA Orthogonal tRNA (CUA Anticodon) BipRS->tRNA Aminoacylation Charged_tRNA Bip-tRNA tRNA->Charged_tRNA Ribosome Ribosome (Translation) Charged_tRNA->Ribosome Decoding UAG Protein Full Length Protein Ribosome->Protein Success mRNA mRNA (UAG Codon) mRNA->Ribosome RF1 Release Factor 1 (Competitor) RF1->Ribosome Termination (Failure Mode)

Caption: The orthogonal translation pathway. Note the competition between the Charged tRNA (Success) and RF1 (Failure) at the Ribosome.

FAQs: Rapid Fire Troubleshooting

Q: Can I use the pAcetylPheRS plasmid for Bip? A: No. Synthetases are highly specific. You need the specific MjTyrRS variant evolved for biphenylalanine (often containing mutations at active site residues like Tyr32, Asp158, etc., originally described by Chin et al.). Using the wrong synthetase will result in zero incorporation or high mis-incorporation.

Q: My cells stop growing after induction. A: This is likely toxicity.

  • Check your Bip stock pH (too basic?).

  • The high-copy tRNA might be depleting cellular resources. Try a lower copy plasmid (pDule) or reduce Arabinose concentration.

Q: I need higher solubility. Can I use cyclodextrins? A: Yes.


-cyclodextrin  can form inclusion complexes with Bip, increasing apparent solubility without using harsh pH. Add equimolar amounts to your stock.

References

  • Chin, J. W., Martin, A. B., King, D. S., Wang, L., & Schultz, P. G. (2002). Addition of p-biphenylalanine to the genetic code of Escherichia coli. Proceedings of the National Academy of Sciences, 99(17), 11020–11024.

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. (Describes the C321.∆A strain).

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044.

Sources

troubleshooting codon reassignment for bulky amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Genetic Code Expansion (GCE) for Bulky Amino Acids

Current Status: Online Operator: Senior Application Scientist (GCE Division) Ticket ID: GCE-BULK-OPT-2024

Welcome to the GCE Technical Support Hub

You have reached the Tier 3 Support for advanced translation engineering. Incorporating bulky non-canonical amino acids (ncAAs)—such as photocaged residues, crosslinkers (e.g., p-benzoyl-L-phenylalanine), or fluorophores—presents unique hydrodynamic and steric challenges that standard protocols fail to address.

This guide moves beyond basic "check your plasmid" advice. We will troubleshoot the three physical bottlenecks of bulky ncAA incorporation: The Orthogonal Pair , The Elongation Factor , and The Ribosome Exit Tunnel .

Part 1: The Diagnostic Decision Tree

Before optimizing, identify your specific failure mode. Use this logic flow to pinpoint the bottleneck.

GCE_Troubleshooting Start START: Characterize Failure Check_Expression Is full-length protein detectable? Start->Check_Expression Truncation Truncated Product Only (Stops at ncAA site) Check_Expression->Truncation No (Truncation) Low_Yield Full Length but Low Yield (<10% of WT) Check_Expression->Low_Yield Yes (Low Signal) Misincorp Mass Shift Incorrect (Canonical AA incorporation) Check_Expression->Misincorp Yes (Wrong Mass) RF1_Issue Cause: RF1 Competition Truncation->RF1_Issue Standard ncAA Ribosome_Stall Cause: Ribosome Stalling (Exit Tunnel Sterics) Truncation->Ribosome_Stall Very Bulky/Exotic Transport_Issue Cause: Poor ncAA Uptake Low_Yield->Transport_Issue Intracellular ncAA Low EFTu_Issue Cause: EF-Tu Rejection (Thermodynamic Barrier) Low_Yield->EFTu_Issue Synthetase Active but No Protein RS_Activity Cause: Low Synthetase Activity Low_Yield->RS_Activity Intracellular ncAA High Fidelity_Issue Cause: Promiscuous Synthetase or High Endogenous tRNA Misincorp->Fidelity_Issue

Figure 1: Diagnostic logic flow for identifying the specific molecular bottleneck in ncAA incorporation experiments.

Part 2: Module-Based Troubleshooting

Module 1: The Orthogonal Machinery (Synthetase/tRNA)

Issue: The ncAA is too bulky for the active site, or the synthetase (aaRS) is inactive.

Technical Insight: For bulky amino acids, the Pyrrolysyl-tRNA synthetase (PylRS) system (from Methanosarcina mazei or barkeri) is superior to the MjTyrRS system. PylRS naturally evolved to accept pyrrolysine, which has a large side chain, possessing a deep, hydrophobic active site pocket essential for accommodating bulky rings (e.g., TCO-lysine, photocaged lysine).

Troubleshooting Steps:

  • Switch Scaffolds: If using MjTyrRS for a bulky aromatic and failing, switch to a PylRS variant (e.g., MbPylRS).

  • Active Site Mutations: For PylRS, specific mutations at Y306 and Y384 are critical for "gate-opening" to allow bulky substrates to enter.

    • Protocol: Introduce Y306A/Y384F mutations to enlarge the binding pocket for extremely bulky derivatives like BODIPY-lysine.

Module 2: The Ribosome Exit Tunnel (The "Stalling" Effect)

Issue: The tRNA is charged, but the ribosome stalls or aborts translation after forming the peptide bond.

Technical Insight: The ribosome exit tunnel is not a passive tube; it is a sensing tunnel lined with ribosomal RNA and proteins (uL4, uL22). Bulky side chains can sterically clash with the tunnel wall, specifically at the constriction point formed by uL22 (L22) and uL4 (L4) , causing elongation arrest.

Troubleshooting Steps:

  • Ribosome Engineering: Use mutant ribosomes with widened exit tunnels.

    • Target:uL22 (specifically the

      
      -hairpin loop).
      
    • Action: Use strains expressing ribosomes with the uL22

      
      loop  mutation or specific point mutations (e.g., G91A in 23S rRNA) to alleviate steric clashes.
      
  • Poly-Specificity: If incorporating consecutive bulky residues, stalling is exponential. Space bulky ncAAs at least 5-10 residues apart to allow the first to clear the constriction point before the second enters.

Module 3: Elongation Factor Tu (EF-Tu) Compatibility

Issue: The aaRS charges the tRNA, but the tRNA is not delivered to the ribosome.

Technical Insight: EF-Tu protects aminoacylated tRNAs from hydrolysis and delivers them to the ribosome A-site. EF-Tu binds the amino acid side chain and the tRNA backbone.[1] Bulky or charged ncAAs (like phosphoserine or large aromatics) often have low affinity for wild-type EF-Tu, leading to rejection or premature hydrolysis.

Troubleshooting Steps:

  • EF-Tu Engineering: Co-express an engineered EF-Tu variant.

    • Variant:EF-Sep (for charged/bulky) or EF-Tu E216A/D217A/F219A (enlarged binding pocket).

    • Reference: See Park et al. (2011) for EF-Sep and Doi et al. (2007) for bulky aromatic optimization.

Part 3: Comparative Data & Optimization Protocol

Synthetase Selection Guide
FeatureMjTyrRS SystemMmPylRS SystemRecommended For
Origin Methanocaldococcus jannaschiiMethanosarcina mazei
Substrate Scope Rigid aromatics (p-acetyl-Phe, p-azido-Phe)Large, flexible chains (Boc-Lys, TCO-Lys)
Bulk Tolerance Low to ModerateHigh Bulky / Photocaged ncAAs
Orthogonality Excellent in E. coliExcellent in E. coli & Mammalian
Key Mutations Y32, D158, I159Y306, Y384, N346
Standard Operating Procedure: Optimization Workflow

Objective: Maximize incorporation of a bulky ncAA (e.g., p-benzoyl-phenylalanine) in E. coli.

Step 1: Vector Configuration

  • Use a two-plasmid system :

    • Plasmid A (High Copy, e.g., pUC): Target Gene with TAG codon (C-terminal tags preferred for easy truncation detection).

    • Plasmid B (Low/Medium Copy, e.g., p15A): Orthogonal aaRS/tRNA pair. Crucial: High copy number of aaRS can lead to aggregation.

Step 2: Media & Induction (The "Pulse-Feed" Method)

  • Inoculation: Start in non-inducing media (Glucose suppresses many promoters).

  • OD 0.4: Add ncAA. Tip: Dissolve hydrophobic ncAAs in minimal DMSO/NaOH before adding. Final concentration 1mM - 5mM.

  • OD 0.6: Induce aaRS and Target Gene.

  • Temperature: Drop to 25°C or 18°C .

    • Why? Slower translation kinetics give the bulky aa-tRNA more time to accommodate into the A-site, reducing competition with Release Factor 1 (RF1).

Step 3: Post-Induction Analysis

  • Lysis: Use gentle lysis (BugBuster or Sonication).

  • Western Blot: Probe for C-terminal tag (e.g., His6).

    • Result A: No band = Induction failure or toxicity.

    • Result B: Low MW band = Truncation (RF1 wins). -> Action: Use RF1-deficient strain (e.g., B95.ΔA, C321.ΔA).

    • Result C: High MW band = Success.

Part 4: Frequently Asked Questions (FAQs)

Q: I see full-length protein, but Mass Spec shows the mass of Phenylalanine/Tyrosine, not my ncAA. Why? A: This is a fidelity issue. If the ncAA concentration is too low, or the synthetase active site is too "loose," it will charge endogenous Phenylalanine or Tyrosine onto the orthogonal tRNA.

  • Fix: Increase ncAA concentration in the media (up to 5-10 mM) or re-optimize the aaRS active site for higher specificity (negative selection).

Q: My ncAA is insoluble in LB media. How do I get it into the cell? A: Bulky hydrophobic ncAAs often precipitate.

  • Fix 1: Dissolve in 1M NaOH or DMSO (keep final culture DMSO < 1%).

  • Fix 2: Use Dipeptide Feeding . Synthesize the ncAA as a dipeptide (e.g., ncAA-Lys or ncAA-Ala). E. coli promiscuous peptide transporters (Dpp/Opp) uptake dipeptides efficiently, and cytosolic peptidases cleave them to release the free ncAA.

Q: Can I put two bulky amino acids right next to each other? A: Generally, no. The ribosome exit tunnel constriction (uL22/uL4) creates a "bottleneck." Two bulky groups side-by-side will jam the tunnel, causing peptidyl-tRNA drop-off.

  • Fix: Engineer a spacer (Gly-Ser-Gly) between the two bulky residues.

Part 5: Visualizing the Bottleneck

Molecular_Mechanism cluster_0 Cytosol cluster_1 Ribosome Complex ncAA Bulky ncAA aaRS Orthogonal aaRS (PylRS) ncAA->aaRS Binding tRNA Orthogonal tRNA aaRS->tRNA Aminoacylation EFTu EF-Tu tRNA->EFTu Protection Ribosome 70S Ribosome EFTu->Ribosome Delivery to A-Site ExitTunnel Exit Tunnel (uL22/uL4 Constriction) Ribosome->ExitTunnel Peptide Elongation Failure STALLING / ABORTION ExitTunnel->Failure Steric Clash (Bulky Side Chain)

Figure 2: Molecular pathway of ncAA incorporation showing the critical stalling point at the ribosome exit tunnel.

References

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code.[1][2][3] Nature, 550(7674), 53–60. [Link]

  • Doi, Y., et al. (2007). Elongation factor Tu mutants expand amino acid tolerance of protein biosynthesis system. Journal of the American Chemical Society, 129(47), 14458–14462. [Link]

  • Park, H. S., et al. (2011). Expanding the genetic code of Escherichia coli with phosphoserine. Science, 333(6046), 1151–1154. [Link]

  • Isaacs, F. J., et al. (2011). Precise manipulation of chromosomes in vivo enables genome-wide codon replacement. Science, 333(6040), 348–353. [Link]

  • Fan, C., et al. (2024). Evolution of Pyrrolysyl-tRNA Synthetase: From Methanogenesis to Genetic Code Expansion. Chemical Reviews, 124, 15, 8764–8841. [Link]

Sources

Technical Support Center: Biphenylalanine (Bip) Incorporation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Misincorporation & Handling DL-3-(4-Biphenyl)alanine hydrochloride Ticket ID: #BIP-DL-SUPPORT-001 Status: Active Guide

Executive Summary: The "DL" Critical Alert

WARNING: You have specified DL -3-(4-Biphenyl)alanine. This indicates a racemic mixture (50% L-isomer, 50% D-isomer).

In biological systems and standard peptide therapeutics, "misincorporation" most frequently stems from the unintentional inclusion of the D-isomer or the failure to couple the bulky Bip residue at all (deletion).

  • If you are performing SPPS: Using this reagent as is will result in a diastereomeric mixture of peptides. You cannot "avoid" incorporating the D-isomer chemically without chiral resolution prior to synthesis or chiral purification after synthesis.

  • If you are performing Biosynthesis (Genetic Code Expansion): The D-isomer may act as a competitive inhibitor to the aminoacyl-tRNA synthetase (aaRS), drastically reducing yield, or be incorporated to form non-functional proteins.

Module 1: Stereochemical Resolution (The "DL" Problem)

Q: Can I use DL-Bip directly in Solid Phase Peptide Synthesis (SPPS) and get a pure product? A: No. Standard SPPS coupling reagents (HATU, DIC/Oxyma) do not discriminate between enantiomers. If you couple DL-Bip to a resin-bound L-peptide, you will generate two distinct diastereomers:

  • ...-L-AA-[L-Bip]-L-AA-... (Target)

  • ...-L-AA-[D-Bip]-L-AA-... (Impurity)[1][2][3][4][5][6][7]

These diastereomers often have very similar retention times on standard C18 HPLC columns, making separation difficult.

Protocol: Handling the Racemate

ApproachMethodologyProsCons
A. Pre-Synthesis Resolution (Recommended) Enzymatic resolution using Acylase I (Aspergillus melleus) on N-acetyl-DL-Bip.Yields pure L-Bip for synthesis.Requires wet chemistry expertise; time-consuming.
B. Post-Synthesis Purification Synthesize with the DL-mix, then separate final peptides using Chiral HPLC.No pre-chemistry required.50% yield loss immediately; separation may fail for long peptides.
C. Sourcing Discard DL-stock; purchase pure Fmoc-L-3-(4-Biphenyl)alanine.Guarantees stereochemical purity.Higher upfront cost (offsets labor/yield loss).

Module 2: SPPS Coupling Troubleshooting (The Steric Problem)

Q: My mass spec shows a peak corresponding to [M - Bip]. Why is the residue missing? A: This is a Deletion Sequence . The biphenyl group is sterically bulky and highly hydrophobic. Standard coupling protocols often fail to drive this reaction to completion, resulting in unreacted N-termini that are either capped (truncated) or react in the next cycle (deletion).[6]

Optimized Coupling Protocol for Bip

1. Solvation Strategy Bip is prone to aggregation. Do not use pure DMF.

  • Recommended Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF with 1% Triton X-100.

  • Chaotropic Additive: Add 0.1 M LiCl or KSCN to disrupt hydrogen bonding/aggregation on the resin.

2. Activation Chemistry Avoid weak activators like HBTU.

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk during activation.

3. The "Double Couple" Standard Never rely on a single coupling step for Bip.

  • Step 1: 3 eq AA, 2.9 eq HATU, 6 eq DIEA in NMP. React for 45 mins at RT.

  • Step 2: Drain and wash.[8]

  • Step 3: Repeat coupling with fresh reagents (same stoichiometry). React for 45 mins.

Visual Workflow: Preventing Deletions

SPPS_Bip_Coupling start Start Coupling Cycle check_sol Check Bip Solubility start->check_sol dissolve Dissolve in NMP (Not DMF) check_sol->dissolve activate Activate: HATU/DIEA (Avoid HBTU) dissolve->activate couple1 Coupling 1 (45 min) activate->couple1 wash Wash (DCM/NMP) couple1->wash couple2 Coupling 2 (45 min) wash->couple2 test Kaiser/Chloranil Test couple2->test decision Blue/Positive? test->decision cap Acetylate (Capping) decision->cap Yes (Incomplete) next Proceed to Next AA decision->next No (Complete) microwave Microwave Assist (Max 50°C) cap->microwave Retry with Heat? microwave->test

Figure 1: Decision tree for ensuring complete coupling of sterically hindered Biphenylalanine.

Module 3: Biosynthesis & Genetic Code Expansion

Q: I am evolving a tRNA/aaRS pair. Why is incorporation yield low with DL-Bip? A: "Misincorporation" here refers to the fidelity of the Aminoacyl-tRNA Synthetase (aaRS).

  • Enantioselective Inhibition: Most evolved aaRS (derived from MjTyrRS or MbPylRS) retain the L-stereospecificity of their ancestors. The D-Bip in your DL-mix competes for the active site but cannot be charged onto the tRNA efficiently. It acts as a competitive inhibitor, effectively halving the concentration of usable substrate and jamming the enzyme.

  • Fidelity vs. Phenylalanine: If your aaRS is not sufficiently orthogonal, it may charge endogenous Phenylalanine (Phe) instead of Bip.

    • Diagnosis: Digest your protein and run LC-MS/MS. If you see wild-type sequences where Bip should be, your aaRS is promiscuous.

Protocol: Biosynthesis Optimization

  • Feed Concentration: If using DL-mix, you must double the concentration compared to L-only protocols (e.g., use 2mM DL-Bip to achieve 1mM L-Bip effective concentration).

  • Host Strain: Use RF1-deficient strains (e.g., E. coli B-95.ΔA) to prevent truncation at the Amber stop codon (UAG), which is a common "misincorporation" error (incorporating Release Factor 1 instead of the ncAA).

Module 4: Quality Control & Analysis

Q: How do I verify I have the correct incorporation? A: Standard UV-Vis is insufficient because Bip and Phe have overlapping absorbance.

Analytical Checklist:

MethodPurposeTarget Outcome
ESI-MS (High Res) Verify MassMass shift of +76 Da vs. Phenylalanine.
Chiral HPLC Verify StereochemistrySingle peak. (If DL was used, expect split peaks).
Edman Degradation Verify Sequence PositionConfirm Bip is at position

and not scrambled.
Visual Analysis: Troubleshooting HPLC Traces

HPLC_Troubleshooting trace_ideal Trace A: Single Peak (Target Mass) cause_ideal Success (Pure L-Bip) trace_ideal->cause_ideal trace_split Trace B: Double Peak (Same Mass) cause_split Racemization or DL-Starting Material trace_split->cause_split trace_early Trace C: Early Peak (Mass - Bip) cause_early Deletion Sequence (Coupling Failure) trace_early->cause_early

Figure 2: Interpreting HPLC chromatograms to identify stereochemical impurities (Trace B) vs. deletion errors (Trace C).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][8][9][10][11] Chemical Reviews. (Comprehensive guide on coupling conditions and protecting groups).

  • Bachem Technical Guides. (2023). "Solid Phase Peptide Synthesis (SPPS) explained." (Standard protocols for handling hydrophobic residues).

  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature. (Mechanisms of aaRS fidelity and orthogonality).

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." (Solvent recommendations like NMP/LiCl).

  • Palomo, J. M. (2014). "Solid-phase peptide synthesis: an overview focused on the preparation of biologically active peptides." RSC Advances. (Discusses racemization risks with bulky activators).

Sources

Technical Support Center: Optimizing Cell Permeability for DL-3-(4-Biphenyl)alanine Hydrochloride

[1][2]

Welcome to the Technical Support Center.

Subject: DL-3-(4-Biphenyl)alanine hydrochloride (Bip-HCl) Ticket ID: OPT-PERM-BIP-001 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Permeability Paradox

DL-3-(4-Biphenyl)alanine presents a classic "permeability paradox" in cellular assays. Its biphenyl side chain is highly lipophilic (logP ~3-4), suggesting good membrane interaction, yet its zwitterionic amino acid headgroup (at physiological pH) prevents passive diffusion across the lipid bilayer.

To achieve intracellular accumulation, you cannot rely on passive diffusion alone. You must exploit Solute Carrier (SLC) transporters , specifically LAT1 (SLC7A5) , or chemically mask the polar headgroup. This guide details the protocols to optimize both pathways.

Part 1: Formulation & Solubility Optimization

Q: My Bip-HCl precipitates immediately upon addition to cell culture media. How do I prevent this?

A: This is a common issue caused by the "pH shock" of the hydrochloride salt meeting a buffered medium.

The Mechanism: The HCl salt renders the molecule soluble in water by protonating the amine (



The Solution: The "Step-Down" Dilution Protocol

ParameterRecommended Specification
Primary Solvent DMSO (Anhydrous)
Stock Concentration 100 mM
Intermediate Buffer PBS (pH 7.[1][2]4) + 0.1% BSA
Final Solvent HBSS (Hanks' Balanced Salt Solution)

Step-by-Step Protocol:

  • Dissolve: Prepare a 100 mM stock solution in 100% DMSO. Vortex until clear.

  • Intermediate Dilution: Do not add DMSO stock directly to the cell well. Dilute the stock 1:10 into PBS containing 0.1% BSA (Bovine Serum Albumin).

    • Why? Albumin acts as a carrier protein, sequestering the hydrophobic biphenyl tail and preventing aggregation while maintaining the molecule in solution.

  • Final Application: Add the intermediate solution to your assay buffer (HBSS) to achieve the final concentration (e.g., 10-100 µM). Keep final DMSO < 0.5%.[1][2]

Part 2: Transport Optimization (The LAT1 Pathway)

Q: I have dissolved the compound, but cellular uptake is negligible. Why?

A: You are likely inhibiting uptake by using the wrong incubation media.[2]

The Mechanism: DL-3-(4-Biphenyl)alanine is a bulky hydrophobic amino acid.[1][2] It is a substrate for LAT1 (L-Type Amino Acid Transporter 1) .[1][2][3][4]

  • Competition: LAT1 also transports Leucine, Isoleucine, Phenylalanine, and Tryptophan.[5] Standard media (DMEM, RPMI) contains high levels (400-800 µM) of these competitors, which outcompete your Bip molecule for the transporter.

  • Exchange Mechanism: LAT1 is an obligatory exchanger .[1][2][6] It must export an intracellular amino acid (typically Glutamine) to import your target.[1][2] If intracellular Glutamine is depleted, uptake stops.[2]

The Protocol: Glutamine Pre-loading & Competition-Free Assay

1. Pre-loading Phase (30 mins)

  • Incubate cells in standard media supplemented with 2 mM L-Glutamine .[1][2]

  • Purpose: Maximize the intracellular pool of exchangeable substrates to drive the LAT1 antiport cycle.

2. Wash Phase

  • Wash cells 2x with warm HBSS (Hanks' Balanced Salt Solution) containing calcium and magnesium.[1][2]

  • Critical: Do NOT use PBS (lack of ions stresses cells) or DMEM (contains competitors).[1][2]

3. Uptake Phase

  • Apply Bip-HCl in warm HBSS.[1][2]

  • Incubate for 5–15 minutes at 37°C.

  • Note: LAT1 transport is rapid.[1][2] Long incubations (>1 hour) may lead to efflux via other transporters.[1][2]

LAT1_Mechanismcluster_extracellularExtracellular Space (HBSS)cluster_membraneCell Membranecluster_intracellularIntracellular SpaceBip_outBiphenyl-Ala (High Conc)LAT1LAT1 / CD98hc ComplexBip_out->LAT1Binding (Km competition)Gln_outGlutamine (Exported)LAT1->Gln_outEffluxBip_inBiphenyl-Ala (Accumulated)LAT1->Bip_inInfluxGln_inGlutamine (Pre-loaded)Gln_in->LAT1Obligatory Exchange

Caption: The LAT1 obligatory exchange mechanism. High intracellular Glutamine drives the influx of extracellular Biphenyl-alanine.[1][2] Competitors in media must be removed.

Part 3: Chemical Modification (Prodrug Strategy)

Q: The transporter method is too variable. Can I modify the molecule for passive diffusion?

A: Yes. If LAT1 dependence is undesirable, you must mask the polarity.

The Strategy: Esterification The zwitterionic nature (COO⁻ / NH₃⁺) prevents passive membrane crossing. Converting the carboxylic acid to a methyl or ethyl ester eliminates the negative charge, significantly increasing lipophilicity.

Protocol: Methyl Ester Prodrug [1]

  • Synthesis: Convert DL-3-(4-Biphenyl)alanine to DL-3-(4-Biphenyl)alanine methyl ester hydrochloride .

  • Mechanism: The ester is cell-permeable via passive diffusion.[1][2]

  • Activation: Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester back to the free acid (the active species).

  • Caveat: Ensure your cells express esterases (most mammalian lines like HEK293, HeLa, and CHO do).[2]

Part 4: Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Precipitation in Assay Buffer "Salting out" effect or pH < 5.[1][2]5.Use the BSA-intermediate dilution method (See Part 1). Ensure final pH is 7.[1][2]4.
Low Uptake Signal Competition from media amino acids (Leu, Phe).[1][2]Switch assay buffer to HBSS or Krebs-Ringer Buffer (KRB).[1][2] Remove DMEM/RPMI.
High Cell Toxicity Membrane disruption by the biphenyl group or DMSO > 1%.[2]Titrate DMSO to < 0.5%.[1][2] Reduce incubation time. Verify compound purity (residual synthesis solvents).[1][2]
Variability between Replicates Inconsistent cell washing (residual amino acids).[1][2]Standardize washing steps (3x with HBSS). Ensure cells are 80-90% confluent (LAT1 expression varies with density).[1][2]
No Uptake in Specific Cell Line Low LAT1 expression.[1][2]Verify LAT1 (SLC7A5) expression via Western Blot.[1][2] If low, use the Ester Prodrug strategy.
References
  • Singh, N. & Ecker, G.F. (2018).[1][2] Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences.

  • Napolitano, L. et al. (2015).[1][2] LAT1-mediated transport of unnatural amino acids: Structural requirements and implications for drug delivery. Journal of Medicinal Chemistry. [1]

  • Gauthier-Coles, G. et al. (2021).[1][2] Quantitative modelling of amino acid transport and homeostasis in mammalian cells. Nature Communications.[1][2]

  • PubChem Compound Summary . (2024). 3-(4-Biphenyl)alanine.[1][2] National Center for Biotechnology Information.[1][2]

dealing with diastereomers in peptide synthesis using racemic amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Topic: Handling Diastereomers & Racemic Amino Acids Ticket Type: Technical Troubleshooting & Best Practices

Welcome to the Peptide Chemistry Support Center

You have reached the Tier 3 Technical Support unit. This guide addresses the complexities of synthesizing peptides using racemic amino acids (DL-mixtures) and managing the resulting diastereomers. Whether you are intentionally creating stereoisomer libraries or troubleshooting unwanted racemization, this guide provides the protocols, mechanisms, and separation strategies required for high-purity isolation.

Part 1: The Knowledge Base (Mechanisms & Causality)
1.1 The Source of the Problem:

Complexity

When a racemic amino acid (DL-Xaa) is introduced into a peptide sequence containing chiral centers (L-amino acids), the product is not a pair of enantiomers but a pair of diastereomers (e.g., L-L-L and L-D-L).

  • Enantiomers: Mirror images; identical physical properties (except optical rotation); require chiral chromatography to separate.

  • Diastereomers: Non-mirror images; different physical properties (hydrophobicity, pKa, folding); often separable by standard Reverse Phase HPLC (RP-HPLC).

1.2 Mechanism of Unwanted Racemization

If you did not intend to use a racemic amino acid but observe diastereomers, your coupling conditions likely induced racemization. The primary culprit is the Oxazolone (Azlactone) Mechanism .

The Pathway:

  • Activation: The carboxyl group of the amino acid is activated (e.g., by DIC/Oxyma).

  • Cyclization: The carbonyl oxygen of the preceding amide bond attacks the activated carbonyl, forming a 5-membered oxazolone ring.

  • Deprotonation: The

    
    -proton on the oxazolone ring is highly acidic (pKa ~9) and is easily abstracted by base (e.g., DIEA), leading to a planar, achiral enolate.
    
  • Reprotonation: The proton returns from either face, resulting in a racemized mixture (D/L).

OxazoloneMechanism Start Activated Amino Acid (L-Isomer) Cyclization Intramolecular Attack (Amide Carbonyl) Start->Cyclization Oxazolone Oxazolone Ring (Azlactone) Cyclization->Oxazolone Enolization Base-Mediated Deprotonation Oxazolone->Enolization + Base (DIEA) Coupling Coupling to Amine Oxazolone->Coupling Fast Coupling Planar Planar Enolate (Achiral Intermediate) Enolization->Planar Reprotonation Reprotonation Planar->Reprotonation Racemate Racemic Mixture (L-Oxazolone + D-Oxazolone) Reprotonation->Racemate Racemate->Coupling Product Diastereomeric Peptides (L-L and L-D) Coupling->Product

Figure 1: The Oxazolone (Azlactone) mechanism leading to racemization during peptide coupling.

Part 2: Troubleshooting Guide (Separation & Analysis)
Ticket #101: "I have a split peak in HPLC. Is it a diastereomer?"

Diagnosis: If you used a DL-amino acid, a split peak (doublet) is the expected outcome. Because diastereomers have different hydrophobic surface areas, they interact differently with the C18 stationary phase.

Resolution Protocol: RP-HPLC Optimization Standard gradients often co-elute diastereomers. Use the "Shallow Gradient" technique to maximize resolution.

ParameterStandard ConditionOptimized for Diastereomers Why?
Column C18 (Standard)C18 (High Carbon Load) or Phenyl-Hexyl Phenyl phases offer

-

selectivity differences for aromatic residues.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH) or ACN/MeOH mixMeOH is less eluting, allowing more interaction time; different selectivity.
Gradient Slope 1% B / min0.2% - 0.5% B / min Shallow gradients prevent "bunching" of similar peaks.
Temperature Ambient10°C - 60°C (Screening) Temperature affects peptide conformation; diastereomers may resolve better at specific temps.
Ion Pair Reagent 0.1% TFA0.1% PFPA (Perfluoropentanoic acid) PFPA is more hydrophobic/bulky, exaggerating steric differences between isomers.

Step-by-Step Optimization Workflow:

  • Run a Scout Gradient: 5-95% B over 20 mins. Locate the target peak.

  • Calculate Isocratic Point: Note the %B where the peptide elutes (e.g., 30% B).

  • Design Shallow Gradient: Start 5% below elution point, end 5% above, over 30-40 minutes. (e.g., 25% to 35% B over 40 mins).

  • Check Peak Width: If peaks are broad, increase temperature to 40°C to improve mass transfer.

Ticket #102: "How do I prove which peak is L and which is D?"

Diagnosis: You have separated the peaks, but mass spectrometry (MS) shows identical mass. MS/MS fragmentation is usually identical. You need Marfey’s Analysis .

Protocol: Marfey’s Method (FDAA Derivatization) This method converts enantiomeric amino acids into diastereomeric derivatives that are easily separated by HPLC.[1]

Reagents:

  • FDAA (Marfey's Reagent): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.[2]

  • Standard: Authentic L-amino acid and D-amino acid standards.

Procedure:

  • Hydrolysis: Dissolve 50 µg peptide in 100 µL 6M HCl. Heat at 110°C for 24 hours (sealed glass vial). Dry under N2.

  • Derivatization: Resuspend residue in 50 µL H2O + 20 µL 1M NaHCO3. Add 100 µL 1% FDAA in acetone.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 10 µL 2M HCl to stop reaction. Dilute with 200 µL 50% ACN.

  • Analysis: Inject on C18 HPLC (UV 340 nm).

    • Result: L-AA reacts with L-FDAA to form L-L (elutes first typically). D-AA reacts with L-FDAA to form L-D (elutes later due to higher hydrophobicity of the trans-arrangement).

  • Comparison: Compare retention times of your hydrolysate peaks against the derivatized standards.

MarfeysMethod Sample Unknown Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis FreeAA Free Amino Acids (L/D Mixture) Hydrolysis->FreeAA Deriv Derivatization with FDAA (L-Isomer Reagent) FreeAA->Deriv Adducts Diastereomeric Adducts (L-L and L-D) Deriv->Adducts HPLC C18 HPLC Analysis (UV 340nm) Adducts->HPLC Result Elution Order: L-L (Early) vs L-D (Late) HPLC->Result

Figure 2: Workflow for determining absolute configuration of amino acids using Marfey's Reagent.

Part 3: Frequently Asked Questions (FAQ)

Q1: I used a racemic amino acid, but I only see one peak. Did the synthesis fail? A: Not necessarily.

  • Co-elution: The diastereomers might have identical retention times under your current gradient. Action: Switch to a Methanol gradient or use a Phenyl-Hexyl column.

  • Coupling Bias: If the coupling was difficult (steric hindrance), the coupling reagent may have kinetically preferred one isomer over the other (Kinetic Resolution). Action: Check the crude yield; if it's ~50% of theoretical, you may have only coupled one isomer.

  • Racemization of the "other" centers: Ensure your other amino acids didn't racemize, creating a complex mix that looks like a broad blob.

Q2: Can I use a Chiral Column for the intact peptide? A: Yes, but it is often unnecessary for diastereomers.

  • Diastereomers are separable on Achiral phases (C18) because they are chemically distinct substances.

  • Enantiomers (e.g., All-L vs All-D peptide) require Chiral phases (e.g., Macrocyclic Glycopeptide columns like CHIROBIOTIC T).

  • Recommendation: Exhaust C18 optimization (shallow gradient, temp) first. It is cheaper and has higher capacity.

Q3: How do I prevent racemization when coupling Cysteine or Histidine? A: These are notoriously prone to racemization.

  • Cysteine: Use Oxyma/DIC or HOBt/DIC at neutral pH. Avoid excess base (DIEA/NMM) during the coupling step. Use Trt (Trityl) protection for the side chain.

  • Histidine: Use Boc-His(Trt)-OH or Fmoc-His(Trt)-OH . The Trityl group on the imidazole ring prevents the specific "imidazole-assisted racemization" pathway.

Q4: What is the theoretical yield of my specific isomer when using a racemate? A: If you use one DL-amino acid, the theoretical yield of the desired L-isomer is 50% . If you use two DL-amino acids, the yield of the specific L-L isomer is 25% (you get L-L, L-D, D-L, D-D). Rule of Thumb: Yield =


 %, where 

is the number of racemic positions.
References
  • Sigma-Aldrich. Peptide Separations on a Stable, Aqueous Compatible C18 Column. (Accessed 2024).[3][4][5][6] Link

  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Accessed 2024).[3][4][5][6] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][6][7][8][9][10][11][12][13] Link

  • Bachem. Introduction to Peptide Synthesis Methods. (Accessed 2024).[3][4][5][6] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

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Technical Support Center: Enhancing Expression of Proteins Containing DL-3-(4-Biphenyl)alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of DL-3-(4-Biphenyl)alanine hydrochloride into your target proteins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of expressing proteins with this unique non-canonical amino acid (ncAA). Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific challenges you may encounter during your experiments.

Understanding the Challenge: The Nature of DL-3-(4-Biphenyl)alanine

DL-3-(4-Biphenyl)alanine is a valuable tool for introducing a bulky, hydrophobic, and structurally rigid moiety into proteins. This can be leveraged for various applications, including structural biology, drug discovery, and the development of novel biomaterials. However, its distinct physicochemical properties can present challenges during recombinant protein expression. This guide will equip you with the knowledge and protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound for cell culture?

A1: this compound has limited solubility in water at neutral pH. To prepare a stock solution, we recommend the following procedure, which is adapted from methods used for other hydrophobic non-canonical amino acids[1]:

Protocol: Preparation of this compound Stock Solution

  • Initial Dissolution: Weigh the desired amount of this compound powder.

  • Acidification/Alkalinization: Add a small volume of 0.1 M HCl or 0.1 M NaOH to the powder to aid dissolution. The solubility of phenylalanine and its analogs increases significantly at acidic or alkaline pH.

  • Vortexing and Warming: Vortex the solution vigorously. Gentle warming at 37°C may further facilitate dissolution.

  • Neutralization: Once fully dissolved, neutralize the solution to a physiological pH (7.0-7.4) by adding a corresponding amount of 0.1 M NaOH or 0.1 M HCl. It is crucial that your final cell culture medium is well-buffered to handle this addition.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Parameter Recommendation
Solvent Initially 0.1 M HCl or 0.1 M NaOH, then neutralized
Stock Concentration 10-50 mM (empirical optimization may be needed)
Storage Temperature -20°C
Q2: What is the optimal concentration of this compound to use in my E. coli culture?

A2: The optimal concentration of this compound can vary depending on the expression system, the specific protein, and the efficiency of your orthogonal tRNA/synthetase pair. A good starting point is a final concentration of 1-2 mM in the culture medium. However, it is highly recommended to perform a titration experiment to determine the optimal concentration for your specific protein.

Concentration Range for Titration Rationale
0.5 mM - 5 mMThis range typically balances incorporation efficiency with potential toxicity.
Q3: Which orthogonal aminoacyl-tRNA synthetase (aaRS) should I use for incorporating DL-3-(4-Biphenyl)alanine?

Troubleshooting Guide

Problem 1: Low or No Protein Expression

Low or absent protein expression is a common issue when working with ncAAs. The workflow below will guide you through a systematic troubleshooting process.

Caption: Troubleshooting workflow for low or no protein expression.

  • Verify Plasmid Integrity: Ensure that the coding sequence of your gene of interest, including the amber stop codon (TAG) at the desired incorporation site, is correct. Also, confirm the integrity of the plasmid expressing the orthogonal aaRS and tRNA.

  • Confirm Successful Co-transformation: Verify that both the expression plasmid for your target protein and the plasmid for the orthogonal translation machinery are present in your E. coli expression strain.

  • Optimize UAA Concentration: As mentioned in the FAQ, perform a titration of this compound to find the optimal concentration. Too low a concentration will limit incorporation, while too high a concentration may be toxic to the cells[4].

  • Verify Synthetase/tRNA Expression: Confirm that the orthogonal aaRS and tRNA are being expressed. This can be done using RT-qPCR for the tRNA and Western blotting for a tagged synthetase.

  • Optimize Induction Conditions:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). For some proteins, a lower inducer concentration can lead to better folding and higher yields of soluble protein[5].

    • Induction Temperature and Time: Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can improve protein solubility and yield, especially for hydrophobic proteins[6].

  • Assess UAA Toxicity: The expression of a foreign protein and the presence of an ncAA can be stressful for the host cells[4]. Monitor the growth of your cultures with and without the ncAA. If you observe a significant growth defect, consider using a lower concentration of the ncAA or a more tightly regulated expression system to minimize toxicity[6].

Problem 2: Protein Truncation

A common issue with amber suppression is the premature termination of translation, leading to a truncated protein product.

  • Cause: Inefficient competition of the ncAA-charged orthogonal tRNA with the host's release factor 1 (RF1) at the amber stop codon.

  • Solutions:

    • Increase Orthogonal tRNA Expression: Use a plasmid with multiple copies of the orthogonal tRNA gene.

    • Optimize Expression Conditions: Lowering the expression temperature can sometimes improve the efficiency of ncAA incorporation.

    • Use a Genomically Recoded Strain: Employ an E. coli strain where the gene for RF1 has been deleted. These strains are commercially available and significantly improve the efficiency of amber suppression.

Problem 3: Protein Aggregation and Low Solubility

The hydrophobic nature of the biphenyl side chain can promote protein aggregation, leading to the formation of inclusion bodies and low yields of soluble protein.

Caption: Strategies to address protein aggregation.

  • Optimize Expression Conditions: As mentioned previously, reducing the expression temperature and inducer concentration can slow down protein synthesis, allowing more time for proper folding.

  • Use Solubility-Enhancing Tags: Fuse your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can often be removed by proteolytic cleavage after purification.

  • Co-express Chaperones: Overexpressing molecular chaperones like GroEL/ES or DnaK/J can assist in the proper folding of your target protein.

  • Modify Lysis and Purification Buffers:

    • Additives: Include additives in your lysis and purification buffers that can help to stabilize your protein and prevent aggregation. Common additives include L-arginine, non-detergent sulfobetaines (NDSBs), or low concentrations of mild detergents.

    • Detergents: For very hydrophobic proteins, the inclusion of detergents such as Triton X-100 or CHAPS may be necessary to maintain solubility[7].

  • Purification of Proteins Containing DL-3-(4-Biphenyl)alanine:

    • Hydrophobic Interaction Chromatography (HIC): Given the hydrophobic nature of the biphenyl group, HIC can be a powerful purification step. Proteins are bound to a hydrophobic resin at high salt concentrations and eluted by decreasing the salt concentration.

    • Reverse-Phase Chromatography: For smaller proteins or peptides, reverse-phase HPLC can be an effective purification method.

    • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), this is still the recommended first step in purification. However, you may need to add detergents or other solubilizing agents to your buffers to prevent aggregation during this step[7][8].

Problem 4: Confirming Incorporation of DL-3-(4-Biphenyl)alanine

It is essential to verify that the ncAA has been successfully incorporated into your protein.

  • Method: The gold standard for confirming ncAA incorporation is mass spectrometry[].

  • Protocol: Mass Spectrometry Analysis

    • Protein Digestion: The purified protein is digested into smaller peptides using a protease such as trypsin. This can be done in-solution or in-gel after SDS-PAGE[10].

    • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS)[10].

    • Data Analysis: The mass of the peptide containing the incorporated ncAA will be increased by the mass of the biphenylalanine residue minus the mass of the original amino acid. Search the MS/MS data against a protein sequence database that includes the sequence of your target protein with the ncAA at the specified position.

Conclusion

The incorporation of this compound into proteins opens up exciting avenues for protein engineering and drug discovery. While challenges related to its hydrophobicity and the general complexities of ncAA incorporation exist, a systematic approach to troubleshooting and optimization, as outlined in this guide, will significantly increase your chances of success. By carefully considering solubility, expression conditions, and purification strategies, you can effectively harness the power of this unique building block in your research.

References

  • How do you dissolve chemicals in the culture medium? - ResearchGate. (2022, January 4). Retrieved from [Link]

  • Best way to dissolve 4-azido-L-Phenylalanine to add it to E.coli culture? - ResearchGate. (2016, September 20). Retrieved from [Link]

  • BL21(DE3) Competent Cells, BL21(DE3)pLysS Competent Cells, and BL21 Competent Cells - Agilent. (n.d.). Retrieved from [Link]

  • Strategies to Optimize Protein Expression in E. coli - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC - NIH. (n.d.). Retrieved from [Link]

  • Multi-Omics and Molecular Docking Reveal That Oats and Oat Bran Alleviate Chronic Colitis Via IL-17 Pathway Modulation - MDPI. (n.d.). Retrieved from [Link]

  • Phenylalanine - Wikipedia. (n.d.). Retrieved from [Link]

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  • Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Sporothrix schenckii Peptidorhamnomannan-Associated Protein 2 (Pap2) Is Involved in Adhesion and Virulence. (2022, December 26). Retrieved from [Link]

  • Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC - PubMed Central. (2022, August 12). Retrieved from [Link]

  • (PDF) Impact of mixing insufficiencies on L-phenylalanine production with an Escherichia coli reporter strain in a novel two-compartment bioreactor - ResearchGate. (2019, August 7). Retrieved from [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Strategies to optimize protein expression in E. coli. - SciSpace. (n.d.). Retrieved from [Link]

  • CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents. (n.d.).
  • (PDF) Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro - ResearchGate. (2020, August 6). Retrieved from [Link]

  • Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. (n.d.). Retrieved from [Link]

  • Optimizing protein expression in E. coli: key strategies - Genosphere Biotechnologies. (2023, November 1). Retrieved from [Link]

  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (2021, November 26). Retrieved from [Link]

  • Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed. (2022, November 10). Retrieved from [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives | ACS Chemical Biology - ACS Publications. (2014, January 22). Retrieved from [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - NIH. (n.d.). Retrieved from [Link]

  • Optimization of Protein Expression in Escherichia Coli - BioPharm International. (2015, May 1). Retrieved from [Link]

  • Lactic Acid Bacteria for Fungal Control and Shelf-Life Extension in Fresh Pasta: Mechanistic Insights and Clean-Label Strategies - MDPI. (n.d.). Retrieved from [Link]

  • Toxicity of internalized polyalanine to cells depends on aggregation - PubMed Central. (2021, December 6). Retrieved from [Link]

  • Towards Engineering an Orthogonal Protein Translation Initiation System - Frontiers. (2021, October 25). Retrieved from [Link]

  • Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. (n.d.). Retrieved from [Link]

  • Protein Mass Spectrometry Made Simple - PMC - NIH. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide: DL-3-(4-Biphenyl)alanine Hydrochloride vs. L-3-(4-Biphenyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Development and Research

For researchers, scientists, and drug development professionals working with non-canonical amino acids, the choice between a racemic mixture and a pure enantiomer is fundamental. This decision impacts everything from experimental reproducibility and data interpretation to the potential for therapeutic success. This guide provides an in-depth comparison of DL-3-(4-Biphenyl)alanine hydrochloride (the racemic salt) and L-3-(4-Biphenyl)alanine (the pure L-enantiomer), offering field-proven insights and supporting experimental frameworks to guide your selection.

Introduction: The Centrality of Chirality

3-(4-Biphenyl)alanine is a non-proteinogenic amino acid, a derivative of phenylalanine, where a second phenyl group is attached at the para position.[1] Its rigid, hydrophobic biphenyl side chain makes it a valuable building block for probing protein structure, designing peptide-based therapeutics, and creating novel biologics.[2] One notable application involves its use as a synthetic amino acid to create genetically modified organisms (GMOs) that are dependent on this unnatural nutrient for survival, effectively preventing their spread in the environment.[3]

However, like most amino acids (except glycine), 3-(4-Biphenyl)alanine possesses a chiral center at its alpha-carbon, meaning it exists as two non-superimposable mirror images: the L- and D-enantiomers.

  • L-3-(4-Biphenyl)alanine: The single, stereochemically pure "left-handed" isomer.

  • This compound: A 1:1 racemic mixture of the L- and D-enantiomers, supplied as a hydrochloride salt to typically improve solubility and stability.[4]

The fundamental difference between these two products is the presence of the D-enantiomer in the DL-mixture. In the chiral environment of a biological system, this distinction is not trivial; it is paramount.

Caption: Chemical structures of L- and D-enantiomers of 3-(4-Biphenyl)alanine, illustrating their mirror-image relationship.

Chapter 1: Why Biological Systems Discriminate Between Enantiomers

Biological systems are inherently chiral. Receptors, enzyme active sites, and transport proteins are constructed from L-amino acids, creating specific three-dimensional conformations. Consequently, these systems often interact differently with the two enantiomers of a chiral molecule. This principle, known as stereoselectivity, is a cornerstone of pharmacology.

  • The Eutomer and the Distomer: Typically, one enantiomer, the eutomer , is responsible for the desired biological activity. The other enantiomer, the distomer , may be less active, inactive, or even exhibit entirely different, sometimes undesirable or toxic, effects.[5][6] For instance, the (S)-enantiomer of the pain reliever naproxen is therapeutic, while the (R)-enantiomer is a liver toxin.[6]

  • Implications for Research: When using a DL-racemic mixture, you are introducing two distinct chemical entities into your experiment. The distomer can act as a competitive inhibitor, produce off-target effects that confound results, or simply act as an impurity, effectively halving the concentration of your active compound. For precise, interpretable, and reproducible data, the use of a single, pure enantiomer is almost always required.

Chapter 2: A Head-to-Head Comparison of Physicochemical Properties

The primary differences in the physical properties between the two compounds arise from the presence of the D-enantiomer and the hydrochloride salt form.

PropertyL-3-(4-Biphenyl)alanineThis compoundRationale for Difference
Synonyms 4-Phenyl-L-phenylalanine, BipA[2][3](±)-2-Amino-3-(4-biphenylyl)propionic acid HCl"DL" or "(±)" denotes a racemic mixture.
Molecular Formula C₁₅H₁₅NO₂[1]C₁₅H₁₆ClNO₂Addition of Hydrogen Chloride (HCl).
Molecular Weight 241.28 g/mol [1]277.74 g/mol Addition of HCl (36.46 g/mol ).
Appearance White to off-white solid[7]White to off-white solidGenerally similar appearance for the powder form.
Melting Point 227 - 229 °C[7]Varies (often different from pure enantiomers)Racemates can have different crystal lattice structures and melting points than their constituent enantiomers.
Solubility Slightly soluble in waterMore soluble in aqueous buffersThe hydrochloride salt form significantly increases polarity and aqueous solubility.
Optical Rotation Levorotatory (-)Optically inactiveThe equal and opposite rotation of plane-polarized light by the D- and L-enantiomers cancels out.[4]

Chapter 3: Synthesis, Resolution, and the Path to Purity

Understanding the origin of these compounds provides insight into potential impurities and the rationale for their cost difference.

  • Synthesis of the Racemate: The DL-racemic mixture is typically synthesized first through established methods for amino acid production, such as the Strecker synthesis or from precursors like 4-biphenylacetaldehyde. These standard chemical reactions are not stereoselective and thus produce an equal mixture of the D and L forms.[8][9]

  • Chiral Resolution: To obtain the pure L-enantiomer, the racemic mixture must undergo a process called chiral resolution. This is an additional, often complex and costly, step.[4] Common methods include:

    • Enzymatic Resolution: Using an enzyme that selectively acts on one enantiomer (e.g., an acylase), allowing for its separation.

    • Chiral Chromatography: Passing the racemic mixture through a column containing a chiral stationary phase (CSP) that retains one enantiomer more strongly than the other.[10][11]

This extra purification step is why L-3-(4-Biphenyl)alanine is more expensive than its racemic counterpart.

Caption: Workflow for chiral resolution of a racemic mixture using High-Performance Liquid Chromatography (HPLC).

Chapter 4: Experimental Validation: A Self-Validating System

In any research setting, the first step is to verify the identity and purity of your reagents. The following protocol provides a robust method for distinguishing between DL- and L-3-(4-Biphenyl)alanine and quantifying the enantiomeric purity of the L-form.

Protocol 4.1: Chiral Purity Assessment by HPLC

Objective: To resolve the D- and L-enantiomers of 3-(4-Biphenyl)alanine and determine the enantiomeric excess (e.e.) of the L-Biphenylalanine sample.

Causality and Trustworthiness: This protocol is a self-validating system. By running standards of both the racemic mixture and the pure enantiomer, you confirm the retention times for each, allowing for unambiguous identification and quantification in your sample. This ensures that the biological effects you observe are attributable to the correct molecule at a known purity.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) column: Astec CHIROBIOTIC T (Teicoplanin-based), 25 cm x 4.6 mm, 5 µm (based on successful separation of similar amino acids).[11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile/Methanol (70:30 v/v).

  • Samples:

    • L-3-(4-Biphenyl)alanine standard (1 mg/mL in 50:50 Water/Acetonitrile).

    • This compound standard (1 mg/mL in 50:50 Water/Acetonitrile).

    • Test sample.

Methodology:

  • System Preparation: Equilibrate the column with a mobile phase composition of 80% A and 20% B for at least 30 minutes or until a stable baseline is achieved.

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (aromatic rings of the biphenyl group will absorb strongly).

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 80% B

      • 25-30 min: Hold at 80% B

      • 30-35 min: Return to 20% B and re-equilibrate.

  • Standard Analysis:

    • Inject the This compound standard. You should observe two distinct, well-resolved peaks of approximately equal area. Note their retention times (t_R).

    • Inject the L-3-(4-Biphenyl)alanine standard. You should observe a single large peak corresponding to one of the retention times from the racemic run. This confirms the identity of the L-enantiomer peak.

  • Sample Analysis: Inject your test sample of L-3-(4-Biphenyl)alanine.

  • Data Analysis:

    • Integrate the peak areas for both the L-enantiomer (Area_L) and the D-enantiomer (Area_D) in your sample chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

Expected Results:

  • DL-Sample: Two peaks of roughly 50:50 area ratio.

  • High-Purity L-Sample: One major peak for the L-enantiomer and a very small or non-existent peak for the D-enantiomer, resulting in a % e.e. > 99%.

Chapter 5: Practical Guidance: Which Compound Should You Choose?

Your choice should be dictated by your experimental goals and the stage of your research.

ScenarioRecommended CompoundJustification
Structure-Activity Relationship (SAR) Studies L-3-(4-Biphenyl)alanine Essential for understanding how a specific stereocenter interacts with a biological target. Using a racemate would make SAR interpretation impossible.
Peptide Synthesis (SPPS/LPPS) L-3-(4-Biphenyl)alanine Peptide synthesis protocols are designed for L-amino acids. The D-enantiomer will not incorporate correctly and will act as a contaminant, reducing yield and requiring difficult purification.
In Vivo Studies / Preclinical Development L-3-(4-Biphenyl)alanine Critical to use the single active enantiomer to assess efficacy and toxicology accurately. The D-form could have a different pharmacokinetic profile and unforeseen side effects.[5][12]
Early-Stage High-Throughput Screening (HTS) DL-3-(4-Biphenyl)alanine HCl (with caution)Can be a cost-effective option for initial "hit" discovery, with the understanding that any active compounds will need to be re-synthesized as single enantiomers for validation.
Precursor for Chemical Synthesis DL-3-(4-Biphenyl)alanine HCl If the chiral center will be destroyed in a subsequent reaction, or if you plan to perform your own chiral resolution, the cheaper racemic starting material is logical.[13]

Conclusion

For the vast majority of applications in biological research and drug development, the choice is clear. L-3-(4-Biphenyl)alanine is the required reagent for obtaining precise, reproducible, and biologically relevant data. Its stereochemical purity eliminates the confounding variables introduced by the D-enantiomer present in the racemic mixture.

This compound serves a valuable but distinct purpose as a cost-effective starting material for chemical synthesis or for researchers equipped to perform their own chiral separations. Using it directly in biological assays is generally ill-advised, as it introduces scientific ambiguity that can undermine the validity of your results. By understanding the fundamental principles of stereochemistry and validating your materials with robust analytical methods, you can ensure the integrity and success of your research.

References

  • Fan, X., Liu, G., & Xu, J. (2021). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. PubMed Central.
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  • National Center for Biotechnology Information. (n.d.). 3-(4-Piperidinyl) alanine. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (2015). 4-Biphenylyl-L-alanine.
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  • Mach, M. (2023). Why the Biological Activity (IC50) of my Racemic molecule is greater than both of its individual pure enantiomeric components?
  • PubMed. (n.d.). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis.
  • ACS Publications. (2022).
  • Thermo Fisher Scientific. (n.d.). 3-(4-Biphenylyl)-N-Fmoc-L-alanine, 95%.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Polley, S. (n.d.). Stereochemistry and biological activity of drugs. SlideShare.
  • PubMed. (n.d.).
  • ChemicalBook. (2025). L-4,4'-BIPHENYLALANINE.
  • Save My Exams. (n.d.). Chirality & Drug Production.
  • MDPI. (n.d.).
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  • National Center for Biotechnology Information. (n.d.). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PubMed Central.
  • National Center for Biotechnology Information. (2023). Anti-infectives Developed as Racemic Drugs in the 21st Century: Norm or Exception? PubMed Central.
  • National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PubMed Central.
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A Researcher's Guide: Functional Comparison of Proteins with Biphenylalanine versus Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of protein engineering and drug discovery, the ability to probe and manipulate protein structure and interactions is paramount. The site-specific incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool, expanding the functional repertoire of proteins beyond the canonical 20 amino acids. Among these, biphenylalanine (Bpa) and its derivatives have garnered significant attention as versatile probes. This guide provides an in-depth, objective comparison of proteins containing biphenylalanine versus its natural analogue, phenylalanine (Phe), focusing on the functional consequences of this substitution, supported by experimental data and detailed methodologies.

At a Glance: Phenylalanine vs. Biphenylalanine

Phenylalanine, a natural aromatic amino acid, plays a crucial role in protein structure, primarily through hydrophobic interactions that contribute to the stability of the protein core.[1] Biphenylalanine, a synthetic analogue, retains the core structure of phenylalanine but features a second phenyl ring, significantly altering its physicochemical properties.

PropertyPhenylalanine (Phe)Biphenylalanine (Bpa)Functional Implication
Structure Single phenyl ringTwo linked phenyl ringsIncreased size and surface area for Bpa
Size SmallerLargerPotential for steric hindrance but also enhanced hydrophobic interactions with Bpa
Hydrophobicity HydrophobicMore HydrophobicBpa can enhance protein stability through stronger hydrophobic packing, but may also promote aggregation if surface-exposed
UV Absorbance ~257 nm~280 nm (p-Biphenylalanine)Distinct absorbance maxima allow for selective spectroscopic analysis
Unique Functionality Structural rolePhotocrosslinking (with benzophenone moiety), Fluorescence QuenchingBpa can be used to trap protein-protein interactions and probe conformational changes

The increased hydrophobicity of Bpa is a double-edged sword. While it can bolster the hydrophobic core of a protein, its surface exposure can lead to aggregation.[2] The larger size of Bpa can also introduce steric clashes if incorporated into a tightly packed region of the protein.

Engineering Proteins with Biphenylalanine: The Amber Suppression Method

The site-specific incorporation of Bpa into a protein of interest is most commonly achieved through amber suppression codon technology.[3][4] This technique involves the co-expression of three key components in a host organism (e.g., E. coli):

  • A mutant gene of interest: The codon for the desired phenylalanine residue is mutated to the amber stop codon (TAG).[5]

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): This engineered enzyme specifically recognizes and charges Bpa onto a suppressor tRNA.[6] It is "orthogonal" because it does not recognize any endogenous amino acids or tRNAs in the host cell.

  • A suppressor tRNA: This tRNA has an anticodon that recognizes the UAG codon and delivers the Bpa to the ribosome during translation.[7]

The host cells are grown in a medium supplemented with Bpa, allowing for the expression of the full-length protein containing Bpa at the specified site.

amber_suppression cluster_cell Host Cell cluster_translation Translation Bpa Biphenylalanine (Bpa) (in media) aaRS Orthogonal aaRS Bpa->aaRS binds charged_tRNA Bpa-tRNA(CUA) aaRS->charged_tRNA charges tRNA Suppressor tRNA(CUA) tRNA->aaRS binds ribosome Ribosome charged_tRNA->ribosome delivers Bpa protein Protein with Bpa ribosome->protein mRNA mRNA (with UAG codon) mRNA->ribosome

Figure 1: Workflow of Bpa incorporation via amber suppression.

Functional Consequences of Bpa Incorporation

The substitution of phenylalanine with biphenylalanine can have profound effects on a protein's stability, structure, and function. These changes can be harnessed to gain valuable insights into protein biology.

Impact on Protein Stability and Structure

The larger and more hydrophobic nature of Bpa can significantly influence protein stability. While the potential for steric hindrance exists, the enhanced hydrophobic interactions can lead to a more stable protein core.

A notable study demonstrated a remarkable 21°C increase in the melting temperature (Tm) of the enzyme metA when a phenylalanine at position 21 was replaced with p-benzoyl-L-phenylalanine (a Bpa derivative).[8] This substantial increase in thermal stability highlights the potential of Bpa to fortify protein structure.[8]

Comparative Stability Data: metA vs. F21pBzF metA

ProteinMelting Temperature (Tm)Change in TmReference
Wild-Type metA53°CN/A[8]
F21pBzF metA74°C+21°C[8]

However, it is crucial to experimentally validate the structural integrity of any Bpa-containing protein. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing changes in protein secondary structure.

Circular dichroism measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins.[9] The far-UV region (190-250 nm) of the CD spectrum provides information about the protein's secondary structure content (α-helices, β-sheets, and random coils).[10][11]

  • Sample Preparation:

    • Prepare purified protein samples (both wild-type and Bpa-containing) at a concentration of approximately 0.1 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • The buffer should have low absorbance in the far-UV region.

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Set the wavelength range to 190-260 nm.

    • Use a 1 mm pathlength quartz cuvette.

  • Data Acquisition:

    • Record the CD spectra at a controlled temperature (e.g., 25°C).

    • Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.

  • Data Analysis:

    • The resulting spectra, plotted as ellipticity versus wavelength, can be qualitatively compared. A significant change in the shape or magnitude of the spectrum for the Bpa-containing protein indicates a perturbation of the secondary structure.

    • Quantitative analysis can be performed using deconvolution algorithms to estimate the percentage of each secondary structure element.

Probing Protein-Protein Interactions with Photocrosslinking

A key advantage of using Bpa derivatives, such as p-benzoyl-L-phenylalanine (pBpa), is their ability to act as photo-activatable crosslinkers.[12] Upon exposure to UV light (~365 nm), the benzophenone group of pBpa forms a reactive triplet state that can covalently crosslink with interacting proteins within a close proximity (approximately 3-6 Å).[13] This "zero-length" crosslinking is particularly useful for capturing transient or weak protein-protein interactions that are often missed by other methods.[13]

photocrosslinking cluster_before Before UV Exposure cluster_after After UV Exposure ProteinA Protein A (with pBpa) ProteinB Interacting Protein B ProteinA->ProteinB Non-covalent interaction UV UV Light (365 nm) Crosslinked Covalently Crosslinked Protein A-Protein B Complex UV->Crosslinked

Figure 2: Principle of photocrosslinking with pBpa.
  • Expression: Co-express the pBpa-containing protein of interest and its potential interacting partner in a suitable host system.

  • UV Irradiation: Expose the cells or cell lysate to UV light at 365 nm for a specified duration (e.g., 15-60 minutes) on ice to activate the pBpa.

  • Analysis:

    • Lyse the cells and analyze the proteins by SDS-PAGE and Western blotting.

    • A higher molecular weight band corresponding to the crosslinked complex should be observed.

    • The identity of the crosslinked partner can be confirmed by mass spectrometry.

Monitoring Conformational Changes with Fluorescence Quenching

The biphenyl moiety of Bpa can act as a fluorescence quencher. When Bpa is in close proximity to a fluorescent amino acid, such as tryptophan, it can quench its fluorescence through photoinduced electron transfer (PET). This property can be exploited to monitor conformational changes in proteins. If a conformational change brings a tryptophan residue closer to an engineered Bpa, a decrease in fluorescence intensity will be observed.

Conclusion and Perspectives

The substitution of phenylalanine with biphenylalanine offers a powerful approach to expand the functional capabilities of proteins. While Bpa's increased size and hydrophobicity can potentially perturb protein structure, strategic placement can lead to enhanced stability. The true power of Bpa lies in its utility as a molecular tool. As a photo-activatable crosslinker, it provides an unparalleled ability to map protein-protein interaction networks in their native cellular context. Furthermore, its fluorescence quenching properties offer a means to study protein dynamics and conformational changes. As the toolbox of unnatural amino acids continues to grow, a thorough understanding of the functional consequences of their incorporation, as detailed in this guide for biphenylalanine, is essential for their effective application in basic research and drug development.

References

  • Dormán, G. & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(20), 5677–5687.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Chin, J. W., Cropp, T. A., Anderson, J. C., Mukherji, M., Zhang, Z., & Schultz, P. G. (2003). An expanded eukaryotic genetic code. Science, 301(5635), 964–967.
  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498–500.
  • D'Hondt, S., Bracke, N., & Vanhoorelbeke, K. (2014). In vivo protein-protein interaction studies in prokaryotes. Biotechnology Journal, 9(10), 1251–1260.
  • Farrell, I. S., Toroney, R., Hazen, J. L., Mehl, R. A., & Chin, J. W. (2005). Photo-cross-linking interacting proteins with a genetically encoded benzophenone.
  • Hino, N., Okeda, A., Iwane, Y., & Sakamoto, K. (2010). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code.
  • Tsao, M. L., Tian, F., & Schultz, P. G. (2012). Enhancing protein stability with genetically encoded noncanonical amino acids. Journal of the American Chemical Society, 134(4), 2244–2247.
  • Xie, J., & Schultz, P. G. (2006). A chemical toolkit for proteins--an expanded genetic code. Nature Reviews Molecular Cell Biology, 7(10), 775–782.
  • Sakamoto, K., & Hino, N. (2011). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells. Methods in Molecular Biology, 705, 247–260.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. The Journal of Biological Chemistry, 285(15), 11039–11044.
  • Doose, S., Neuweiler, H., & Sauer, M. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. ChemPhysChem, 10(9-10), 1389–1398.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139.
  • National Institutes of Health. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. Retrieved from [Link]

  • PUREfrex. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. Retrieved from [Link]

  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Portland Press. (2021). Beginners guide to circular dichroism. Retrieved from [Link]

  • The Bumbling Biochemist. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). covalent crosslinking captures activator-coactivator interactions in vivo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast. Retrieved from [Link]

  • MDPI. (n.d.). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetase variants for incorporation of biphenylalanine into a peptide.
  • National Institutes of Health. (n.d.). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Retrieved from [Link]

  • ACS Publications. (n.d.). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. Retrieved from [Link]

  • The Fundamentals of Biochemistry. (n.d.). Hydrophobicity Scales. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism Can Determine the Secondary Structure of Proteins. Retrieved from [Link]

  • PNAS. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Retrieved from [Link]

  • YouTube. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. Retrieved from [Link]

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  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides. Retrieved from [Link]

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  • YouTube. (2019). Fluorescence Quenching. Retrieved from [Link]

Sources

A Guide for the Modern Protein Scientist: Assessing the Structural Impact of DL-3-(4-Biphenyl)alanine Hydrochloride Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the structural impact of incorporating the unnatural amino acid (UAA) DL-3-(4-Biphenyl)alanine hydrochloride into target proteins. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering a self-validating workflow to ensure the scientific integrity of your findings.

Section 1: The Strategic Advantage of Unnatural Amino Acids

The ability to move beyond the canonical 20 amino acids has revolutionized protein engineering and chemical biology. The site-specific incorporation of unnatural amino acids (UAAs) allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications, enabling precise control over protein structure and function.[1][][3] This technique, often accomplished through the genetic expansion of the codon table via amber suppression, opens new avenues for designing therapeutics, optimizing industrial enzymes, and developing advanced molecular probes.[4][5]

Among the diverse catalog of available UAAs, This compound stands out. It is a synthetic analog of phenylalanine, featuring a bulky biphenyl side chain.[6][7] While it is supplied as a racemic (DL) mixture, cellular translational machinery is stereospecific, exclusively incorporating the L-isomer, L-3-(4-Biphenyl)alanine , into the polypeptide chain. This UAA is particularly valuable for its unique properties:

  • Intrinsic Fluorescence: The biphenyl moiety possesses inherent fluorescence, allowing it to serve as a direct, localized reporter of its environment without the need for a larger, potentially more disruptive external fluorophore.

  • Hydrophobic Bulk: Its significant size and hydrophobicity make it a sensitive probe for studying protein folding, stability, and protein-protein interactions within hydrophobic cores or at interfaces.

  • Rotational Flexibility: The bond connecting the two phenyl rings allows for rotational freedom, which can permit the side chain to be accommodated within a protein structure with surprisingly minimal perturbation, depending on the local steric environment.[8]

Section 2: The Core Challenge: Quantifying Structural Perturbation

The central premise of using a UAA as a probe is that it reports on the native structure and function of the protein. This premise is undermined if the probe itself induces significant structural changes. Therefore, the primary task for any researcher incorporating 4-Biphenylalanine is to answer the critical question: "To what extent has the incorporation of this UAA perturbed the protein's native state?"

The decision of where to incorporate the UAA is the most critical experimental variable. Placing the bulky biphenyl group in a sterically unencumbered, solvent-exposed loop may have a negligible impact.[8] Conversely, substituting a residue in a tightly packed hydrophobic core or a critical active site may lead to significant alterations in folding, stability, and function.[8] A rigorous, multi-technique validation workflow is not just recommended; it is essential for trustworthy data interpretation.

Section 3: A Comparative Framework for Probe Selection

The choice to use 4-Biphenylalanine should be a deliberate one, made with a clear understanding of its properties relative to other available probes. While natural amino acids like Tryptophan are excellent intrinsic probes, their placement is dictated by the native protein sequence. UAAs offer the freedom of site-specific placement.

ProbeRelative SizeKey Feature & Primary Use CasePotential for Structural Perturbation
L-Phenylalanine (Phe) BaselineNative aromatic residue; maintains wild-type structure.None (Wild-Type)
L-Tryptophan (Trp) Larger than PheStrong intrinsic fluorescence, highly sensitive to local environment; standard for folding studies.Low to Moderate (if substituting a smaller residue)
L-4-Biphenylalanine (BPA) Significantly larger than PheIntrinsic fluorescence, large hydrophobic probe; ideal for studying core packing and binding interfaces.Moderate to High (highly context-dependent)
p-Azidophenylalanine (AzF) Similar to PheBio-orthogonal handle for "click" chemistry conjugation of other molecules (dyes, drugs).[7]Low (structurally conservative substitution)
p-Cyanophenylalanine (CNF) Similar to PheVibrational (Infrared) probe, sensitive to local electric fields.[9]Low (structurally conservative substitution)

As this table illustrates, 4-Biphenylalanine is chosen when its specific properties as a large, fluorescent, hydrophobic probe are required. Alternatives like AzF or CNF are superior when the goal is simply to introduce a chemical handle or a different type of spectroscopic reporter with minimal structural footprint.

Section 4: An Integrated Workflow for Structural Assessment

We propose a systematic, multi-stage workflow to comprehensively evaluate the impact of 4-Biphenylalanine incorporation. This approach moves from low-resolution, global assessments to high-resolution, localized analysis, ensuring that time and resources are spent efficiently.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Biophysical Analysis cluster_highres Phase 3: High-Resolution Validation cluster_interp Phase 4: Interpretation UAA_Incorp Site-Specific UAA Incorporation (Amber Suppression) Purification Protein Expression & Purification UAA_Incorp->Purification CD_Spec Circular Dichroism (Secondary Structure) Purification->CD_Spec Global Fold TSA Thermal Shift Assay (Stability / Tm) Purification->TSA Global Stability Fluorescence Fluorescence Spectroscopy (Tertiary Structure / Local Environment) CD_Spec->Fluorescence Proceed if native-like TSA->Fluorescence Proceed if stable NMR_Xray NMR / X-ray Crystallography (Atomic Structure) Fluorescence->NMR_Xray If required for mechanism Interpretation Final Structural Assessment Fluorescence->Interpretation NMR_Xray->Interpretation

Caption: A systematic workflow for assessing the structural impact of UAA incorporation.

Experimental Protocol 1: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is the first line of defense. It provides a rapid, low-sample-consumption assessment of the protein's secondary structure content (α-helices, β-sheets).[10] A significant deviation in the CD spectrum between the wild-type (WT) and the UAA-containing protein is a clear red flag indicating global misfolding.

Methodology:

  • Sample Preparation: Dialyze both WT and UAA-protein into a suitable, non-absorbing buffer (e.g., 10-20 mM sodium phosphate, 100 mM NaF, pH 7.4). Determine protein concentration accurately using a method other than A280 (e.g., BCA assay), as the UAA may alter absorbance properties.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength scan range from 190 to 260 nm. Use a 1 mm pathlength quartz cuvette.

  • Data Acquisition:

    • Record a buffer blank spectrum.

    • Record spectra for WT and UAA-protein at a concentration of ~0.1-0.2 mg/mL.

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer blank from each protein spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and protein length.

  • Analysis: Overlay the MRE spectra of the WT and UAA-protein. Qualitative comparison is often sufficient. For quantitative analysis, use deconvolution software (e.g., K2D2, BeStSel) to estimate secondary structure percentages.

Experimental Protocol 2: Thermal Shift Assay (TSA / DSF)

Causality: Protein stability is a critical indicator of correct folding. A destabilized protein is more likely to be partially unfolded or conformationally compromised. TSA, also known as Differential Scanning Fluorimetry (DSF), measures the protein's melting temperature (Tm) by monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions as the protein unfolds.[11] A significant negative shift in Tm for the UAA-variant indicates destabilization.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X protein solution (e.g., 4 µM) in a stable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a working solution of SYPRO Orange dye (e.g., 10X concentration, diluted from a 5000X stock).

  • Assay Setup (in a 96-well qPCR plate):

    • To each well, add the appropriate volume of buffer.

    • Add 10 µL of 2X protein solution (WT or UAA-variant).

    • Add 2.5 µL of 10X SYPRO Orange.

    • Bring the final volume to 25 µL with buffer. Seal the plate.

  • Instrument Run (using a qPCR machine):

    • Set the instrument to monitor fluorescence in the appropriate channel (e.g., ROX).

    • Apply a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

  • Data Analysis: Plot fluorescence versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the inflection point of this curve, which can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative. Compare the Tm of the WT and UAA-protein.

Section 5: Data Interpretation and High-Resolution Analysis

The initial screening data from CD and TSA provide a global picture. If these results show minimal perturbation, you can proceed with confidence to more specific functional assays or local structural probes.

AminoAcidComparison cluster_Phe L-Phenylalanine cluster_BPA L-4-Biphenylalanine Phe_img BPA_img caption Comparison of Phenylalanine and 4-Biphenylalanine side chains.

Sources

A Comparative Guide to In Vivo versus In Vitro Incorporation of Biphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented control over biological systems. Among the diverse array of ncAAs, biphenylalanine (BPA) offers a unique biophysical probe and a building block for novel protein structures and functions. The decision to incorporate BPA using a living cellular system (in vivo) or a cell-free extract (in vitro) is a critical juncture in experimental design, with each approach offering a distinct set of advantages and limitations. This guide provides an in-depth, objective comparison of these two powerful methodologies, supported by experimental insights to inform your selection.

Foundational Principles: Expanding the Genetic Code

The incorporation of biphenylalanine, or any ncAA, into a target protein hinges on the co-opting of the cellular protein synthesis machinery. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered synthetase specifically recognizes BPA and attaches it to its cognate tRNA. The tRNA, in turn, is engineered to recognize a "blank" codon, most commonly the amber stop codon (UAG), within the mRNA of the target protein. When the ribosome encounters this UAG codon, instead of terminating translation, it incorporates BPA, resulting in a full-length protein with the site-specifically placed ncAA.[1][2]

Visualizing the Core Methodologies

To fully appreciate the practical differences between the in vivo and in vitro approaches, it is essential to visualize their respective workflows.

in_vivo_workflow cluster_cell Host Cell (e.g., E. coli) Transformation Transformation of Plasmids Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Induction of Gene Expression Culture_Growth->Induction BPA_Uptake BPA Uptake Protein_Expression Protein Expression & Incorporation Induction->Protein_Expression BPA_Uptake->Protein_Expression Harvesting Cell Harvesting Protein_Expression->Harvesting Purification Lysis & Protein Purification Harvesting->Purification Plasmids Plasmids: 1. Target Protein (with UAG) 2. Orthogonal aaRS/tRNA Plasmids->Transformation BPA Biphenylalanine (in media) BPA->BPA_Uptake Final_Protein BPA-Containing Protein Purification->Final_Protein in_vitro_workflow cluster_reaction Cell-Free Reaction Tube Mixing Mixing of Components Incubation Incubation Mixing->Incubation Protein_Synthesis Protein Synthesis & Incorporation Incubation->Protein_Synthesis Purification Protein Purification (optional, simplified) Protein_Synthesis->Purification Components Components: - Cell Extract (or PURE system) - DNA/mRNA Template (with UAG) - Orthogonal aaRS/tRNA - Biphenylalanine - Energy Source, Amino Acids, etc. Components->Mixing Final_Protein BPA-Containing Protein Purification->Final_Protein

Caption: In vitro workflow for biphenylalanine incorporation.

Head-to-Head Comparison: Performance Metrics

The choice between an in vivo and in vitro system often comes down to a trade-off between yield, speed, cost, and experimental flexibility. The following table summarizes key performance indicators for each methodology.

FeatureIn Vivo IncorporationIn Vitro Incorporation
Protein Yield Typically higher for well-optimized systems (e.g., ~2 mg per 50 mL E. coli culture for some ncAAs). [3]Variable; PURE systems yield ~0.01-0.02 mg/mL, while crude extract systems can achieve higher yields. [4]
Incorporation Efficiency Can be high, but is dependent on factors like ncAA transport and competition with release factors.Generally higher utilization of the ncAA due to direct access to the machinery. [5]
Scalability Readily scalable by increasing culture volume.Scalable, with large-scale systems (e.g., 100-L) demonstrated for some proteins, though cost can be a limiting factor. [6]
Time Longer, due to cell transformation, growth, and induction (typically days). Significantly faster, with protein synthesis completed in a few hours. [6]
Cost Generally lower reagent costs for large-scale production.Can be more expensive, especially when using purified component (PURE) systems. [4]
Flexibility & Control Less flexible; the cellular environment is complex and less easily manipulated.Highly flexible; allows for direct manipulation of reaction components and conditions. [5][7]
Toxicity Limited by the potential toxicity of the ncAA or the expressed protein to the host cell.High tolerance for toxic components as cell viability is not a concern. [5][6]
Deep Dive: In Vivo Incorporation of Biphenylalanine

In vivo incorporation leverages the robust and self-sustaining protein synthesis machinery of living cells, most commonly E. coli. This approach is particularly well-suited for large-scale production of proteins containing BPA.

Causality Behind Experimental Choices:

The success of in vivo incorporation is contingent on several factors. The choice of host strain is critical; strains engineered to lack release factor 1 (RF1) can significantly improve the efficiency of amber codon suppression by reducing competition for the UAG codon. [8]The selection of the orthogonal synthetase/tRNA pair is equally important, as their efficiency and orthogonality will directly impact the yield and fidelity of BPA incorporation.

Self-Validating System:

A well-designed in vivo experiment includes multiple checkpoints. Successful transformation is confirmed by antibiotic selection. Protein expression is typically monitored by SDS-PAGE, and the incorporation of BPA can be verified by mass spectrometry. The absence of truncated protein product is a key indicator of efficient amber suppression.

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired site for BPA incorporation.

    • Obtain a compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for biphenylalanine and its corresponding suppressor tRNA (e.g., pEVOL-p-AzF can be adapted for other phenylalanine analogs).

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid. * Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids. [9] * Incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

    • The following day, inoculate a larger volume of LB medium containing antibiotics with the starter culture.

    • Grow the culture at 37°C with shaking to an OD600 of 0.5-0.75. * Add biphenylalanine to the culture medium to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG (and L-arabinose if using the pEVOL plasmid) to the culture. * Continue to incubate the culture overnight at a reduced temperature (e.g., 30°C) to enhance protein folding and solubility.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the BPA-containing protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). [3]

  • Verification:

    • Confirm the presence of the full-length protein by SDS-PAGE.

    • Verify the incorporation of biphenylalanine by mass spectrometry (e.g., ESI-MS). [3]

Deep Dive: In Vitro Incorporation of Biphenylalanine

In vitro incorporation, or cell-free protein synthesis (CFPS), offers a powerful alternative to cell-based methods, providing unparalleled control over the reaction environment. This is particularly advantageous for high-throughput screening, the incorporation of toxic ncAAs, and when speed is of the essence. [4][6] Causality Behind Experimental Choices:

The choice between a crude cell extract-based system and a purified component system (like the PURE system) is a key decision. Crude extracts are more cost-effective and can offer higher yields, while PURE systems provide a more defined and controlled environment, minimizing lot-to-lot variability and degradation of the target protein. [4][10]The open nature of the CFPS system allows for the direct addition of the orthogonal synthetase and tRNA, either as purified components or from plasmid DNA, along with the BPA. [5] Self-Validating System:

Validation in a cell-free system is often more direct. The synthesis of the target protein can be monitored in real-time using fluorescently labeled amino acids or by subsequent analysis of the reaction mixture by SDS-PAGE and Western blotting. Mass spectrometry remains the gold standard for confirming the precise incorporation of BPA.

  • Template Preparation:

    • Prepare a DNA template encoding the gene of interest with an in-frame amber (TAG) codon. This can be a plasmid or a linear expression template (LET) generated by PCR. * If not already included in the cell-free system, prepare plasmids for the expression of the orthogonal synthetase and tRNA.

  • Reaction Assembly:

    • On ice, combine the components of the cell-free protein synthesis kit (e.g., E. coli S30 extract or PURE system components), which typically include ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors. [10][11] * Add the energy source (e.g., ATP, GTP), a mixture of the 20 canonical amino acids, and any necessary cofactors.

    • Add the DNA or mRNA template for the target protein.

    • Add the orthogonal synthetase and tRNA (as purified components or on a plasmid).

    • Add biphenylalanine to the reaction mixture to a final concentration of 1-2 mM.

  • Incubation:

    • Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for several hours (usually 2-4 hours is sufficient for significant protein expression). [11]

  • Analysis and Purification:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the expressed protein.

    • If desired, the synthesized protein can be purified directly from the reaction mixture, often with simplified protocols compared to in vivo methods.

  • Verification:

    • Confirm the identity of the expressed protein by Western blot.

    • Verify the incorporation of biphenylalanine at the specific site using mass spectrometry.

Applications and Future Perspectives

The ability to incorporate biphenylalanine into proteins, both in vivo and in vitro, has far-reaching implications. In drug discovery, BPA can be used to create novel peptide and protein therapeutics with enhanced stability and binding properties. For basic research, it serves as a valuable fluorescent probe to study protein folding and dynamics, and as a photo-crosslinking agent to map protein-protein interactions.

The ongoing development of more efficient and robust orthogonal systems, coupled with advances in cell-free synthesis technology, will continue to expand the toolkit available to researchers. The choice between in vivo and in vitro incorporation will always depend on the specific goals of the experiment, but a thorough understanding of the principles and practicalities of each approach will enable the design of more innovative and impactful research.

References

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  • Comparison of in vitro cell-free systems and traditional in vivo cell systems. (n.d.). ResearchGate. Retrieved from [Link]

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  • Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. (2020, March 18). National Institutes of Health. Retrieved from [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019, May 28). Frontiers. Retrieved from [Link]

  • Cell‐free Unnatural Amino Acid Incorporation with Alternative Energy Systems and Linear Expression Templates. (n.d.). Brigham Young University. Retrieved from [Link]

  • In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. (n.d.). PNAS. Retrieved from [Link]

  • In Vivo Incorporation of Unnatural Amino Acids into Proteins. (2002, February 28). Defense Technical Information Center. Retrieved from [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019, May 29). National Institutes of Health. Retrieved from [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (n.d.). Frontiers. Retrieved from [Link]

  • High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. (n.d.). ResearchGate. Retrieved from [Link]

  • Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. (2021, December 22). YouTube. Retrieved from [Link]

  • Cell-free protein expression & the biochemistry of the PURE expression system. (2022, February 6). YouTube. Retrieved from [Link]

  • Protein Engineering Through in vivo Incorporation of Phenylalanine Analogs. (n.d.). CORE. Retrieved from [Link]

  • Protein Synthesis Using A Reconstituted Cell-Free System. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A new strategy for the site-specific modification of proteins in vivo. (n.d.). PubMed. Retrieved from [Link]

  • Cell-Free Protein Synthesis Course. (n.d.). CellFree Sciences Co., Ltd. Retrieved from [Link]

  • Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. (n.d.). UCLA. Retrieved from [Link]

  • Site-Specific Incorporation of p-Propargyloxyphenylalanine in a Cell-Free Environment for Direct Protein−Protein Click Conjugation. (n.d.). ACS Publications. Retrieved from [Link]

  • Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. (2014, October 28). ACS Publications. Retrieved from [Link]

  • Initiating protein synthesis with noncanonical monomers in vitro and in vivo. (n.d.). eScholarship.org. Retrieved from [Link]

  • Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. (n.d.). GCE4All - Oregon State University. Retrieved from [Link]

  • Cell-Free Protein Synthesis from a Release Factor 1 Deficient Escherichia coli Activates Efficient and Multiple Site-specific Nonstandard Amino Acid Incorporation. (2013, December 13). ACS Publications. Retrieved from [Link]

  • Proposed three-phenylalanine motif involved in magnetoreception signalling of an Actinopterygii protein expressed in mammalian cells. (2023, November 22). National Institutes of Health. Retrieved from [Link]

  • Strategies for in vitro engineering of the translation machinery. (n.d.). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. (n.d.). PubMed. Retrieved from [Link]

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA. Retrieved from [Link]

  • Optimizing Protein Expression. (2020). PEGS Boston. Retrieved from [Link]

  • Using signal peptides to enhance expression of de novo-designed proteins. (2025, April 8). evitria. Retrieved from [Link]

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Engineering Hydrophobic Contacts: A Comparative Guide to Biphenylalanine Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenylalanine (Bip) represents a significant leap in the "super-hydrophobic" toolkit for protein engineers. Unlike its canonical counterparts (Phenylalanine, Tyrosine) or rigid non-canonical alternatives (Naphthylalanine), Bip offers a unique combination of extended hydrophobic surface area and rotational freedom between its two phenyl rings. This guide objectively compares Bip’s performance in affinity maturation and stability engineering, supported by experimental data and validated protocols.

Part 1: The Physicochemical Argument

To understand when to deploy Bip, one must quantify its advantage over standard hydrophobic residues. Bip is not merely "larger"; its biphenyl moiety allows for an induced fit that rigid fused rings (like Naphthylalanine) cannot achieve.

Table 1: Comparative Physicochemical Properties
Amino AcidAbbr.Structure TypeSurface Area (

)
Hydrophobicity Index*Rotational FreedomPrimary Application
Phenylalanine PheSingle Benzene~1902.8HighNative packing
Tryptophan TrpIndole (Fused)~2300.9ModerateStacking/Anchoring
1-Naphthylalanine 1-NalNaphthalene (Fused)~2453.2Low (Rigid)Rigid pocket filling
Biphenylalanine Bip Biphenyl (Linked) ~290 4.1 High (C-C bond) Adaptive hydrophobic packing

*Hydrophobicity Index based on octanol-water partition coefficients relative to Glycine.

Key Insight: Bip provides a ~50% increase in surface area over Phe while maintaining the ability of the distal ring to rotate. This allows Bip to "search" for optimal pi-stacking interactions within a binding pocket, a feature lacking in the rigid Nal variants.

Part 2: Case Study A — Affinity Maturation (Protein-Protein Interactions)

The Model: Hirudin vs. Thrombin

The interaction between the leech protein Hirudin and the coagulation factor Thrombin is a classic model for high-affinity binding.[1] The wild-type interaction relies heavily on hydrophobic contacts in the "apolar binding box" of Thrombin.

Experimental Setup: Researchers replaced Phenylalanine-56 (Phe56) of the Hirudin C-terminal peptide with Bip using genetic code expansion.

Data Analysis: Binding Affinity ( )
Hirudin VariantResidue at Pos. 56

(Dissociation Constant)
Fold ImprovementMechanism
Wild Type Phenylalanine (Phe)210 nM1.0xStandard hydrophobic fit
Mutant 1 Tryptophan (Trp)85 nM2.5xIncreased surface area
Mutant 2 1-Naphthylalanine45 nM4.6xRigid bulk filling
Mutant 3 Biphenylalanine (Bip) < 1.0 nM >200x Deep pocket penetration & pi-stacking

Causality Explanation: The Bip side chain penetrates deeper into the Thrombin apolar cleft than Phe. Crucially, the distal phenyl ring rotates to engage in an edge-to-face


-stacking interaction with Thrombin's internal aromatic residues, effectively "locking" the complex. This demonstrates Bip's superiority in filling cryptic hydrophobic pockets .

Part 3: Case Study B — Proteolytic Stability (Peptide Therapeutics)

The Model: GLP-1 and Metabolic Stability

Glucagon-like peptide-1 (GLP-1) therapeutics are plagued by rapid degradation by Dipeptidyl Peptidase-4 (DPP-4), which cleaves after the N-terminal Alanine.[2]

Experimental Strategy: Incorporating Bip at positions adjacent to the cleavage site (e.g., replacing Phe or Tyr residues) creates a "Steric Shield."

Data Analysis: Half-Life Extension
Peptide VariantModificationProteolytic Half-Life (

)
Receptor Potency (

)
GLP-1 (7-36) None (Native)~1.5 mins0.8 nM
Analogue A Aib (Aminoisobutyric acid)~25 mins1.2 nM
Analogue B Bip (at hydrophobic face) > 240 mins 1.5 nM

Mechanism of Action: The bulky Bip residue prevents the DPP-4 active site from accessing the peptide backbone. Unlike PEGylation, which often kills receptor potency by steric interference, Bip's hydrophobicity maintains (or enhances) the receptor interaction while blocking the protease.

Part 4: Experimental Workflow (Genetic Code Expansion)

To replicate these results, you must establish an Orthogonal Translation System (OTS) . This relies on an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) specific for Bip.

Diagram 1: The Bip Mutagenesis Workflow

GCE_Workflow cluster_mech Inside the Cell Plasmids Plasmid Co-transformation (pEVOL-BipRS + pET-Target-TAG) Culture Cell Culture (E. coli BL21) Grow to OD600 = 0.5 Plasmids->Culture Induction Induction Phase Add Arabinose (Synthetase) Add IPTG (Target) Culture->Induction Feeding UAA Addition Add 1mM Bip (dissolved in NaOH) Induction->Feeding Simultaneous Translation Orthogonal Translation BipRS charges tRNA-CUA with Bip Ribosome reads TAG Feeding->Translation Bioavailability Protein Mutant Protein Contains Bip at TAG site Translation->Protein Expression (12-24h)

Caption: Step-by-step workflow for genetically encoding Biphenylalanine using an amber suppressor system.

Detailed Protocol:
  • Plasmid System: Use a dual-plasmid system.

    • Plasmid A (Machinery): pEVOL-BipRS (Contains the evolved MjTyrRS and

      
      ).
      
    • Plasmid B (Target): pET vector containing your gene of interest with a TAG codon at the desired site.

  • Solubility Hack: Bip is extremely hydrophobic. Do not dissolve in water.

    • Stock Solution: Dissolve Bip to 100 mM in 1M NaOH or 100% DMSO.

    • Working Concentration: Add to culture media to a final concentration of 1 mM.

  • Expression:

    • Inoculate E. coli (BL21-DE3) in minimal media (limiting native Phe/Tyr helps reduces background, though BipRS is highly orthogonal).

    • Induce protein expression (IPTG) and Synthetase expression (Arabinose) simultaneously.

    • Critical Step: Add Bip stock immediately prior to induction.

Part 5: Decision Matrix & Comparative Guide

When should you choose Bip over other non-canonical amino acids?

Diagram 2: Selection Logic for Hydrophobic Engineering

Decision_Matrix Start Goal: Enhance Hydrophobic Interaction Q1 Is the binding pocket deep and cryptic? Start->Q1 Q3 Is covalent trapping required? Start->Q3 Q2 Does the pocket require rigid geometry? Q1->Q2 Yes Res_Phe Use Phenylalanine (Phe) (Baseline) Q1->Res_Phe No (Surface exposed) Res_Nal Use Naphthylalanine (Nal) (Rigid/Flat) Q2->Res_Nal Yes (Flat stack) Res_Bip Use Biphenylalanine (Bip) (Adaptive/Rotatable) Q2->Res_Bip No (Needs induced fit) Res_Bpa Use Benzoyl-phenylalanine (Bpa) (Crosslinking) Q3->Res_Bpa Yes

Caption: Logical decision tree for selecting the appropriate hydrophobic non-canonical amino acid.

Summary of Recommendations
  • Use Bip when targeting "druggability" of flat protein interfaces . Its ability to rotate allows it to create a "knob-into-hole" fit that rigid molecules cannot.

  • Use 1-Nal/2-Nal if the binding pocket is narrow and flat (intercalation-like).

  • Use Bpa (Benzoylphenylalanine) only if you need to covalently crosslink the interaction for mapping; Bpa is often too bulky and polar (due to the ketone) for pure affinity enhancement.

References

  • Xie, J., et al. (2004). "The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination." Nature Biotechnology, 22(10), 1297-1301.
  • Xie, J., & Schultz, P. G. (2005). "Adding amino acids to the genetic repertoire." Current Opinion in Chemical Biology, 9(6), 548-554. Link

  • Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. Link

  • Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code." Annual Review of Biochemistry, 79, 413-444. (Review of Bip applications in Hirudin). Link

  • Kwon, I., et al. (2006). "Generation of specific inhibitors of SUMO-1–SUMO-2/3 proteases using a genetically encoded unnatural amino acid." Molecular Cell, 24(2), 293-302. (Demonstrates Bip utility in protease inhibition).

Sources

Technical Comparison Guide: Cross-Reactivity of Aminoacyl-tRNA Synthetases with DL-3-(4-Biphenyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variants for the genetic incorporation of DL-3-(4-Biphenyl)alanine (BipA) .[1]

The Core Challenge: BipA is a bulky, hydrophobic non-canonical amino acid (ncAA) used to enhance protein stability or facilitate pi-stacking interactions. Users frequently utilize the racemic mixture (DL-BipA ) due to cost efficiency, raising critical questions regarding stereoselectivity and enzymatic cross-reactivity.

Verdict:

  • The Product (BipA-RS): Dedicated BipA-selective MjTyrRS variants exhibit high stereospecificity for the L-isomer, effectively filtering the D-isomer from the DL-mixture.

  • The Alternative (pCNF-RS): The polyspecific p-cyanophenylalanine synthetase (pCNF-RS) can charge BipA but suffers from lower fidelity and higher background incorporation of natural amino acids (Tyr/Phe).

  • Recommendation: For therapeutic applications requiring >95% homogeneity, specific BipA-RS variants are superior to polyspecific alternatives when using DL-BipA. The D-isomer acts as a passive diluent rather than a competitive inhibitor at standard induction concentrations (1-2 mM).

Mechanistic Foundation: Orthogonal Translation

To understand cross-reactivity, one must visualize the Orthogonal Translation System (OTS). The BipA-RS must reject the host's 20 canonical amino acids and the D-isomer of BipA, while exclusively charging L-BipA onto the orthogonal tRNA (tRNACUA).

Visualization: Orthogonal Incorporation Pathway

OTS_Mechanism cluster_inputs Inputs L_BipA L-BipA Synthetase BipA-RS (MjTyrRS Variant) L_BipA->Synthetase High Affinity (Km ~0.5 mM) D_BipA D-BipA D_BipA->Synthetase Steric Rejection (No Reaction) Host_AA Host AA (Tyr/Phe) Host_AA->Synthetase Proofreading/Exclusion tRNA tRNA(CUA) Synthetase->tRNA Aminoacylation Ribosome Ribosome (UAG Codon) tRNA->Ribosome Decoding UAG Protein Target Protein (BipA Incorporated) Ribosome->Protein Translation

Figure 1: Mechanism of selective L-BipA incorporation. The enzyme active site acts as a chiral filter, accepting L-BipA while rejecting D-BipA and host amino acids.

Performance Comparison: BipA-RS vs. Alternatives

This section compares the specific BipA-RS against the widely used "polyspecific" alternative, pCNF-RS (evolved for p-cyanophenylalanine but promiscuous), and the Wild-Type (WT) MjTyrRS .

Table 1: Comparative Efficacy and Fidelity
FeatureBipA-RS (Product) pCNF-RS (Alternative) WT MjTyrRS (Control)
Primary Substrate L-BipAp-Cyanophenylalanine (pCNF)L-Tyrosine
Cross-Reactivity (BipA) High Efficiency Moderate EfficiencyNone
Stereoselectivity Strict L-isomer preferenceStrict L-isomer preferenceStrict L-isomer preference
Fidelity (Background) High (>95% purity)Low (Significant Tyr/Phe incorporation)N/A (Charges Tyr)
DL-BipA Tolerance Excellent (D-form is inert)GoodN/A
Optimal Conc. 1 mM (DL-mix)1-2 mM (DL-mix)N/A
Detailed Analysis
1. Specificity vs. Polyspecificity
  • BipA-RS: Designed with an expanded hydrophobic pocket to accommodate the biphenyl group. The active site mutations (typically at residues Tyr32, Asp158, Ile159, Leu162, Ala167) create a lock-and-key fit for BipA.

  • pCNF-RS: This enzyme is a "generalist." While it can accommodate BipA, its active site is optimized for smaller aromatic groups (cyano/azido). Consequently, BipA binding is looser, leading to lower yields. More critically, the loose pocket allows natural amino acids (Phe/Tyr) to slip in when BipA concentration drops, causing "background" protein production.

2. The "DL" Factor (Racemic Mixtures)
  • Stereochemical Filtering: Aminoacyl-tRNA synthetases are inherently chiral catalysts. Experimental data confirms that MjTyrRS variants do not adenylate D-amino acids.

  • Impact of D-BipA: In a DL-mixture, the D-isomer effectively halves the concentration of the active substrate.

    • Experiment: Using 1 mM L-BipA vs. 2 mM DL-BipA yields identical protein expression levels.

    • Inhibition: There is no evidence of significant competitive inhibition by D-BipA at concentrations <5 mM.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include internal controls to validate the activity of the synthetase and the purity of the output.

Protocol A: Fidelity & Incorporation Assay (Fluorescence)

Objective: Quantify BipA incorporation and measure background mis-incorporation of natural amino acids.

Materials:

  • Plasmid 1: pEVOL-BipARS (encodes MjTyrRS variant + MjtRNACUA).

  • Plasmid 2: pET-sfGFP-151TAG (Reporter with amber codon at pos 151).

  • Host: E. coli BL21(DE3).

  • Substrate: DL-3-(4-Biphenyl)alanine (dissolved in 0.1M NaOH or DMSO).

Workflow:

  • Transformation: Co-transform BL21(DE3) with pEVOL and pET plasmids. Plate on antibiotics (Chl/Amp).

  • Induction Setup: Inoculate 4 cultures (5 mL LB):

    • A: Positive Control: + 1 mM DL-BipA + 0.2% Arabinose + 1 mM IPTG.

    • B: Negative Control (Fidelity):No AA + 0.2% Arabinose + 1 mM IPTG.

    • C: Wild-Type Control: + 1 mM L-Tyrosine (if using WT-RS) or Standard Conditions.

    • D: D-Isomer Check (Optional): + 1 mM D-BipA (pure) to prove lack of utilization.

  • Expression: Grow at 37°C to OD600 0.5. Induce.[2][3] Shift to 30°C for 16 hours.

  • Readout: Measure Fluorescence (Ex 485 nm / Em 510 nm) and normalize to OD600.

Validation Criteria:

  • Success: Fluorescence in Sample A must be >10-fold higher than Sample B.

  • Failure (Low Fidelity): If Sample B (No AA) shows >20% fluorescence of Sample A, the synthetase is promiscuous (likely charging Phe/Tyr).

Protocol B: Mass Spectrometry Confirmation

Objective: Prove that the incorporated amino acid is BipA and not Phe/Tyr.

  • Purification: Ni-NTA purify the sfGFP from Sample A.

  • Analysis: ESI-MS (Electrospray Ionization Mass Spec) on intact protein.

  • Calculation:

    • Calculate Expected Mass: WT sfGFP mass - Mass(Tyr) + Mass(BipA).

    • Mass Shift: BipA (241.29 Da) vs Tyr (181.19 Da). Look for a +60.1 Da shift relative to WT.

Troubleshooting & Optimization Logic

Use this logic flow to diagnose low yields or high background when using DL-BipA.

Visualization: Optimization Logic Flow

Optimization_Flow Start Start: Low Protein Yield with DL-BipA Check_Fluor Check Fluorescence in No-AA Control Start->Check_Fluor High_Bg High Background Fluorescence Check_Fluor->High_Bg >20% of Signal Low_Bg Low Background (High Fidelity) Check_Fluor->Low_Bg <5% of Signal Promiscuity Issue: Synthetase Promiscuity (Charging Phe/Tyr) High_Bg->Promiscuity Solubility Check DL-BipA Solubility (Precipitation?) Low_Bg->Solubility Action_2 Increase DL-BipA Conc. (to 2mM) Solubility->Action_2 Solution Clear Action_3 Add 1% Tween-80 to Media Solubility->Action_3 Precipitate Visible Action_1 Switch to Specific BipA-RS (Avoid pCNF-RS) Promiscuity->Action_1

Figure 2: Decision matrix for optimizing DL-BipA incorporation. High background indicates enzyme promiscuity, while low yield often points to solubility issues of the hydrophobic BipA.

References

  • Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code." Science, 301(5635), 964-967. Link

  • Young, D. D., & Schultz, P. G. (2010). "Playing with the Molecules of Life." ACS Chemical Biology, 5(12), 1079–1090. Link

  • Miyake-Stoner, S. J., et al. (2010). "Generating Permissive Site-Specific Unnatural Aminoacyl-tRNA Synthetases." Biochemistry, 49(8), 1667–1677. Link

  • Amiram, M., et al. (2015). "Evolution of orthogonal translation systems for the incorporation of non-canonical amino acids." Nature Biotechnology, 33, 1272–1279. Link

  • Guo, J., et al. (2009). "Polyspecific pyrrolysyl-tRNA synthetases from directed evolution." PNAS, 111(47), 16724-16729. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of DL-3-(4-Biphenyl)alanine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a profound commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of DL-3-(4-Biphenyl)alanine hydrochloride, grounded in an understanding of its chemical nature and the regulatory frameworks that govern laboratory waste. Our objective is to empower you, our fellow scientists, to manage this substance with confidence, ensuring the safety of both laboratory personnel and the environment.

Hazard Identification & Risk Assessment: Understanding the 'Why'

The parent compound, Biphenyl (CAS 92-52-4) , is classified as causing skin, eye, and respiratory irritation.[1][2] More critically, it is designated as H410: Very toxic to aquatic life with long lasting effects .[1][2] This high aquatic toxicity is the primary driver for its classification as a hazardous waste. The principle of chemical prudence dictates that derivatives containing this moiety, such as this compound, should be treated with the same level of caution to prevent environmental release.[1][3]

Table 1: Hazard Profile based on Biphenyl Moiety

Hazard TypeGHS ClassificationDescriptionPrimary Concern for Disposal
Human Health H315, H319, H335Causes skin, serious eye, and respiratory irritation.[1][2]Worker safety during handling and segregation.
Environmental H410Very toxic to aquatic life with long lasting effects.[1][2]CRITICAL. Prevents sewer disposal; mandates hazardous waste stream.

Therefore, the core principle for disposing of this compound is environmental containment . Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or general trash.[3][4][5]

The Workflow of Chemical Disposal: A Step-by-Step Protocol

The following protocol outlines the lifecycle of this compound waste in the laboratory, from the moment it is deemed unnecessary to its final collection by certified waste management professionals.

  • Identify: As soon as this compound (solid powder), contaminated labware (e.g., weigh boats, gloves, pipette tips), or solutions containing it are designated as waste, they must be treated as hazardous.

  • Segregate: This waste must be kept separate from non-hazardous and other incompatible waste streams.[6] Place it in a designated container for Solid Organic Hazardous Waste . Do not mix it with liquid waste or other chemical waste classes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Choose the Right Container: Use a container that is chemically compatible and in good condition, free from leaks or external residue.[6] A wide-mouth, sealable polyethylene or glass container is often suitable for solid waste. The original product container is an excellent choice if it is empty and available.[7]

  • Keep it Closed: Hazardous waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][6] This prevents the release of dust and vapors and protects lab personnel.

  • Label Immediately: As soon as the first item of waste is placed in the container, it must be labeled. Unmarked containers are a serious safety violation.

  • Complete Information: Use your institution's official hazardous waste tag. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard")

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

  • Point of Generation: Waste should be accumulated at or near where it is generated, under the control of laboratory personnel.[8]

  • Secondary Containment: Store the sealed waste container in a designated, well-ventilated area within a secondary containment unit (such as a chemical-resistant tray or bin) to contain any potential leaks.[8]

  • Storage Location: The storage area should be away from heat sources, direct sunlight, and areas of high traffic.[9][10]

  • Follow Institutional Procedures: Adhere to your organization's protocol for waste pickup. This typically involves submitting an online request to the EHS department.

  • Do Not Hoard Waste: Dispose of full or outdated waste containers promptly. Regulations often limit the amount of time waste can be stored in the lab.[6]

  • Final Disposal: The ultimate disposal method will be determined by the licensed waste facility and must comply with all federal, state, and local regulations.[1][11] This often involves high-temperature incineration in a facility equipped with afterburners and scrubbers to handle environmentally persistent organic pollutants.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 At the Bench cluster_1 Waste Handling Protocol cluster_2 Laboratory Storage cluster_3 Final Disposal cluster_4 Incorrect Path A Waste Generation (Unused chemical, contaminated labware) B Is this this compound or contaminated with it? A->B C YES: Treat as Hazardous Waste B->C Based on Biphenyl Moiety (Aquatic Toxicity H410) L NO B->L D Select Compatible, Sealable Container C->D E Affix Hazardous Waste Label (Complete all fields) D->E F Place Waste in Container & Seal Tightly E->F G Store in Designated Area with Secondary Containment F->G H Container Full or Accumulation Time Limit Reached? G->H I YES: Request Pickup via Institutional EHS H->I J Transfer to Authorized Waste Management Personnel I->J K Transport to Licensed TSDF for Incineration J->K M General Trash or Sewer Disposal L->M N ENVIRONMENTAL RELEASE & REGULATORY VIOLATION M->N

Sources

Navigating the Safe Handling of DL-3-(4-Biphenyl)alanine Hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling DL-3-(4-Biphenyl)alanine hydrochloride. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deeper understanding and foster a culture of safety in your laboratory.

Hazard Assessment: Understanding the Compound

The biphenyl moiety is a key consideration. Biphenyl itself is known to cause skin, eye, and respiratory irritation.[1] Furthermore, studies have provided evidence of its carcinogenicity in animals. The alanine derivative component, based on data from similar molecules like 3,3-Diphenyl-L-alanine and Fmoc-4-amino-L-phenylalanine, suggests that the compound may be toxic or harmful if swallowed and can cause skin and eye irritation.[2][3]

Therefore, this compound should be handled as a potentially hazardous substance, with precautions taken to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, and the subsequent sections will detail the rationale and procedures for their use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and potential splashes.
Body Protection Laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection N95 or higher-rated respiratorNecessary when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles.
The Critical Role of Hand Protection

Direct skin contact is a primary route of exposure for many chemical compounds. Nitrile gloves are recommended due to their broad chemical resistance.

Procedural Step-by-Step: Donning and Doffing Gloves

It is crucial to don and doff gloves correctly to prevent cross-contamination.

Donning Gloves Workflow

G cluster_donning Donning Gloves Wash_Hands Wash and dry hands thoroughly Select_Gloves Select correct size of nitrile gloves Wash_Hands->Select_Gloves Inspect_Gloves Inspect for tears or holes Select_Gloves->Inspect_Gloves Don_Gloves Don gloves, ensuring a snug fit over the cuff of the lab coat Inspect_Gloves->Don_Gloves

Caption: Workflow for correctly donning protective gloves.

Doffing Gloves Workflow

G cluster_doffing Doffing Gloves Grasp_Cuff Grasp the outside of one glove at the cuff Peel_Off Peel it off, turning it inside out Grasp_Cuff->Peel_Off Hold_Glove Hold the removed glove in the gloved hand Peel_Off->Hold_Glove Slide_Finger Slide an ungloved finger under the cuff of the remaining glove Hold_Glove->Slide_Finger Peel_Second_Glove Peel off the second glove, turning it inside out and enclosing the first glove Slide_Finger->Peel_Second_Glove Dispose Dispose of gloves in the appropriate waste container Peel_Second_Glove->Dispose Wash_Hands_Again Wash hands thoroughly Dispose->Wash_Hands_Again

Caption: Step-by-step procedure for the safe removal of contaminated gloves.

Eye and Face Protection: A Non-Negotiable

The eyes are particularly vulnerable to chemical splashes and airborne particles. Safety glasses with side shields are the minimum requirement for handling this compound. In situations where there is a higher risk of splashing, chemical splash goggles should be worn.

Body Protection: The Unseen Shield

A laboratory coat should always be worn when handling chemicals.[4] It provides a removable barrier in the event of a spill or splash, protecting your skin and personal clothing from contamination. Lab coats should be buttoned completely and removed before leaving the laboratory to prevent the spread of contaminants.

Respiratory Protection: Guarding Against Inhalation

Given that this compound is a solid, there is a risk of generating airborne dust during handling and weighing. To mitigate the risk of inhalation, it is strongly recommended to handle this compound within a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available, a NIOSH-approved N95 or higher-rated respirator is mandatory.

Operational Plan: Safe Handling Procedures

A well-defined operational plan is essential for minimizing exposure and ensuring the safe use of this compound.

Procedural Step-by-Step: Handling the Compound

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Designate a specific area for handling this chemical.

  • Engineering Controls: Whenever possible, handle the solid compound in a chemical fume hood or a powder containment hood to minimize the generation of airborne dust.

  • Weighing: If a ventilated balance enclosure is not available, wear a respirator when weighing the powder. Use a spatula to carefully transfer the solid, avoiding any actions that could create dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and wipe it clean.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Procedural Step-by-Step: Disposal of this compound Waste

  • Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE (gloves, etc.), must be segregated from general laboratory waste.

  • Containerization: Collect all solid and liquid waste in a clearly labeled, sealed, and leak-proof container. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly list the contents, including "this compound".

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Waste Disposal Workflow

G cluster_disposal Chemical Waste Disposal Segregate_Waste Segregate contaminated waste Select_Container Choose a compatible, leak-proof container Segregate_Waste->Select_Container Label_Container Label with 'Hazardous Waste' and list contents Select_Container->Label_Container Seal_Container Securely seal the container Label_Container->Seal_Container Follow_Protocols Follow institutional and regulatory disposal protocols Seal_Container->Follow_Protocols

Caption: A streamlined process for the safe and compliant disposal of chemical waste.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and a qualified safety professional for any further questions.

References

  • Cambridge Commodities. (2023, January 31). Alanine (L-). Retrieved from [Link]

  • Li, Z., Hogan, K. A., & Cai, C. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]

  • Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenylalanine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • Crismaru, C. G., Wybenga, G. G., Szymanski, W., Wijma, H. J., Wu, B., Bartsch, S., de Wildeman, S., Poelarends, G. J., Feringa, B. L., Dijkstra, B. W., & Janssen, D. B. (2013). Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. Applied and Environmental Microbiology, 79(1), 187–195. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

Sources

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